2H-1,4-Benzoxazin-3(4H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-8-5-11-7-4-2-1-3-6(7)9-8/h1-4H,5H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRCGFTXRXYMJOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80203118 | |
| Record name | 2H-1,4-Benzoxazin-3(4H)-one (8CI)(9CI) | |
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Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5466-88-6 | |
| Record name | 2H-1,4-Benzoxazin-3(4H)-one | |
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| Record name | 2H-1,4-Benzoxazin-3(4H)-one | |
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| Record name | 2H-1,4-Benzoxazin-3(4H)-one | |
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| Record name | 2H-1,4-Benzoxazin-3(4H)-one (8CI)(9CI) | |
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| Record name | 2H-1,4-Benzoxazin-3(4H)-one | |
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| Record name | 2H-1,4-BENZOXAZIN-3(4H)-ONE | |
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Foundational & Exploratory
An In-depth Technical Guide on the Core Properties of 2H-1,4-Benzoxazin-3(4H)-one
For researchers, scientists, and professionals in drug development, 2H-1,4-benzoxazin-3(4H)-one serves as a pivotal scaffold in medicinal chemistry. This heterocyclic compound and its derivatives exhibit a wide array of biological activities, making them a subject of intensive research. This guide provides a comprehensive overview of its fundamental properties, synthesis, and biological significance, supported by experimental data and procedural insights.
Core Chemical and Physical Properties
This compound, with the chemical formula C₈H₇NO₂, is a solid at room temperature.[1] Its core structure consists of a benzene ring fused to an oxazine ring, featuring a lactam moiety. This rigid, planar structure is a key contributor to its biological activities, facilitating interactions with various biological targets.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 149.15 g/mol | [3][4] |
| Melting Point | 173-175 °C | |
| Solubility | Soluble in methanol (25 mg/mL) and toluene (2.5%). Insoluble in water, acetone, and xylene. | [5] |
| Appearance | Solid | [1] |
| InChI Key | QRCGFTXRXYMJOS-UHFFFAOYSA-N | [1] |
Synthesis and Reactivity
The synthesis of this compound and its derivatives can be achieved through various synthetic routes. A common and efficient method involves a two-step process: the O-alkylation of 2-nitrophenols with methyl 2-bromoalkanoates, followed by a "green" catalytic reductive cyclization of the resulting 2-nitro ester intermediates.[6][7] Other synthetic strategies include palladium-catalyzed carbonylation and copper-catalyzed tandem reactions.[8] The reactivity of the benzoxazinone core, particularly at the C2 and C4 positions which have partial positive charges, allows for the synthesis of a diverse range of derivatives.[9]
General Experimental Protocol for Synthesis
The following is a representative protocol for the synthesis of 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones, adapted from literature procedures.[7]
Step 1: O-alkylation of 2-nitrophenols
-
To a solution of a substituted 2-nitrophenol in a suitable solvent (e.g., acetone, DMF), add a base such as potassium carbonate.
-
Stir the mixture at room temperature for a specified time.
-
Add the appropriate methyl 2-bromoalkanoate dropwise to the reaction mixture.
-
Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).
-
After cooling, filter the mixture and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain the 2-nitro ester intermediate.
Step 2: Reductive Cyclization
-
Dissolve the 2-nitro ester intermediate in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Add a catalyst, such as Pd/C or SnCl₂.
-
Carry out the reduction using a hydrogen source (e.g., H₂ gas, ammonium formate) at room temperature or elevated temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the catalyst and evaporate the solvent.
-
Purify the resulting 2-alkyl-2H-1,4-benzoxazin-3(4H)-one by recrystallization or column chromatography.
General synthesis workflow for this compound derivatives.
Spectroscopic Data
The structure of this compound and its derivatives is confirmed using various spectroscopic techniques.
Table 2: Spectroscopic Data for Representative 2-Alkyl-2H-1,4-benzoxazin-3(4H)-ones [7]
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (δ ppm) | MS m/z (%) |
| 2-Ethyl-2H-1,4-benzoxazin-3(4H)-one (4a) | 10.04 (s, 1H, NH), 7.00–6.87 (m, 4H, Ar), 4.52 (dd, 1H, CH), 1.99–1.89 (m, 2H, CH₂), 1.10 (t, 3H, CH₃) | 168.8, 142.9, 126.3, 124.1, 122.4, 117.0, 115.9, 78.0, 23.9, 9.4 | 177 (M⁺, 95), 149 (39), 120 (100) |
| 7-Fluoro-2-propyl-2H-1,4-benzoxazin-3(4H)-one (4h) | 10.03 (s, 1H, NH), 6.81 (dd, 1H, Ar), 6.73–6.64 (m, 2H, Ar), 4.61–4.57 (m, 1H, CH), 1.89–1.83 (m, 2H, CH₂), 1.63–1.50 (m, 2H, CH₂), 0.98 (t, 3H, CH₃) | 168.4, 160.4, 143.6, 122.6, 116.2, 108.6, 105.1, 77.4, 32.4, 18.2, 13.6 | 209 (M⁺, 66), 167 (100), 138 (61) |
Biological Activities and Applications
Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities.[10][11] This makes the benzoxazinone scaffold a privileged structure in drug discovery.
Antifungal Activity
Several 2-alkyl-2H-1,4-benzoxazin-3(4H)-one derivatives have been screened for their antifungal activity against various phytopathogenic fungi.[6] For instance, 2-ethyl-2H-1,4-benzoxazin-3(4H)-one and its N-acetyl derivative have shown complete inhibition of the mycelial growth of several fungal strains at a concentration of 200 mg L⁻¹.[6]
Anticancer Activity
The rigid and planar nature of the benzoxazinone core allows for intercalation into DNA, leading to DNA damage and apoptosis in tumor cells.[2] Derivatives have shown inhibitory activity against various cancer cell lines, including liver, breast, and lung cancer.[2][12][13] Some compounds have exhibited potent EGFR inhibitory activity, outperforming existing drugs like erlotinib.[2]
Table 3: Anticancer Activity of Selected this compound Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| c5 | Huh-7 (Liver Cancer) | 28.48 | [2] |
| c14 | Huh-7 (Liver Cancer) | 32.60 | [2] |
| c16 | Huh-7 (Liver Cancer) | 31.87 | [2] |
| c18 | Huh-7 (Liver Cancer) | 19.05 | [2] |
| 12g | Breast Cancer | 0.46 (EGFR inhibition) | [2] |
| 14b | A549 (Lung Cancer) | 7.59 | [12][13] |
| 14c | A549 (Lung Cancer) | 18.52 | [12][13] |
Anti-inflammatory and Analgesic Activities
Certain benzoxazinone derivatives have displayed significant anti-inflammatory and analgesic properties.[14] For example, a benzoxazinone-diclofenac hybrid showed potent anti-inflammatory activity with a 62.61% inhibition of rat paw edema and a 62.36% protection in acetic acid-induced writhings, with tolerable gastrointestinal toxicity.[14]
Signaling Pathway Involvement
The biological effects of this compound derivatives are often mediated through their interaction with specific cellular signaling pathways.
Nrf2-HO-1 Pathway
Some derivatives have been shown to exert their anti-inflammatory effects by activating the Nrf2-HO-1 signaling pathway.[15] This leads to a reduction in LPS-induced reactive oxygen species (ROS) production and alleviates microglial inflammation.[15]
Activation of the Nrf2-HO-1 pathway by this compound derivatives.
PI3K/mTOR Pathway
Derivatives of 4-phenyl-2H-benzo[b][6][14]oxazin-3(4H)-one have been identified as potent and orally active dual inhibitors of PI3K/mTOR.[16] The PI3K/Akt/mTOR signaling pathway is crucial for cancer cell growth and survival, and its inhibition represents a key therapeutic strategy.[16]
Inhibition of the PI3K/mTOR pathway by 4-phenyl-2H-benzo[b][6][14]oxazin-3(4H)-one derivatives.
References
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- 2. This compound linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C8H7NO2 | CID 72757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [webbook.nist.gov]
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- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Benzoxazinone synthesis [organic-chemistry.org]
- 9. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance [mdpi.com]
- 10. ijfans.org [ijfans.org]
- 11. jddtonline.info [jddtonline.info]
- 12. researchgate.net [researchgate.net]
- 13. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Design, synthesis, and anti-inflammatory activity of this compound derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
2H-1,4-Benzoxazin-3(4H)-one chemical structure and IUPAC name
This technical guide provides a comprehensive overview of 2H-1,4-Benzoxazin-3(4H)-one, a heterocyclic compound that serves as a crucial building block for a variety of natural and synthetic organic compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical identity, properties, synthesis, and biological significance.
Chemical Structure and Nomenclature
This compound is a benzoxazine derivative characterized by a benzene ring fused to an oxazine ring, which is a six-membered aliphatic ring containing four carbon atoms, one oxygen atom, and one nitrogen atom, with a ketone group.
IUPAC Name: 4H-1,4-benzoxazin-3-one[1]
Synonyms: 2H-benzo[b][2][3]oxazin-3(4H)-one, 3,4-dihydro-2H-1,4-benzoxazin-3-one, 3-Oxo-4H-benzo[2][3]oxazine[1][4]
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₇NO₂ | [1][4][5] |
| Molecular Weight | 149.15 g/mol | [1] |
| CAS Number | 5466-88-6 | [1][6] |
| Melting Point | 173-175 °C | [6] |
| Solubility | Methanol: 25 mg/mL (clear, colorless) | [6] |
| Appearance | White to cream crystals or powder | [5] |
| InChI Key | QRCGFTXRXYMJOS-UHFFFAOYSA-N | [4][5][6] |
Synthesis and Experimental Protocols
Several synthetic routes for this compound and its derivatives have been reported. A common and straightforward method involves the reaction of o-aminophenol with chloroacetyl chloride.
General Synthesis Protocol
A widely cited method for the synthesis of this compound involves the reaction of o-aminophenol with chloroacetyl chloride in the presence of butanone and aqueous sodium bicarbonate (NaHCO₃).
Experimental Workflow:
Caption: General workflow for the synthesis of this compound.
Other synthetic strategies for benzoxazinone derivatives include palladium-catalyzed carbonylation and copper-catalyzed tandem reactions.[7]
Biological Activities and Signaling Pathways
The this compound scaffold is present in numerous compounds exhibiting a wide range of biological activities, making it a structure of significant interest in medicinal chemistry and drug discovery.[8][9] Derivatives have shown potential as anticancer, anti-inflammatory, antimicrobial, and antifungal agents.[8][9][10][11]
Anticancer Activity
Certain derivatives of this compound have demonstrated notable anticancer properties.[11] For instance, a series of 1,2,3-triazole derivatives of this scaffold were found to inhibit the growth of Huh-7 liver cancer cells.[11] The proposed mechanism involves the intercalation of these rigid, planar molecules into tumor cell DNA, leading to DNA damage and subsequent apoptosis.[11] This process is marked by the upregulation of γ-H2AX, a marker of DNA double-strand breaks, and the activation of caspase-7, a key executioner caspase in the apoptotic pathway.[11]
DNA Damage and Apoptosis Induction Pathway:
Caption: Proposed mechanism of anticancer activity.
Anti-inflammatory Activity
Derivatives of this compound have also been investigated for their anti-inflammatory effects, particularly in the context of neurodegenerative diseases.[12] Studies in microglial cells have shown that certain derivatives can mitigate the inflammatory response induced by lipopolysaccharide (LPS).[12] The mechanism is believed to involve the activation of the Nrf2-HO-1 signaling pathway, which plays a crucial role in the cellular antioxidant response.[12] Activation of this pathway leads to a reduction in reactive oxygen species (ROS) production and a decrease in the expression of pro-inflammatory cytokines.[12]
Nrf2-HO-1 Anti-inflammatory Pathway:
Caption: Anti-inflammatory signaling pathway.
Applications in Drug Discovery and Development
The versatile chemical nature and broad spectrum of biological activities make this compound and its derivatives promising scaffolds for the development of new therapeutic agents.[8][9] The rigid planar structure of the core is a desirable feature for designing molecules that can interact with biological targets such as DNA and protein active sites.[11] Its derivatives have been explored for various therapeutic applications, including as anticancer, anti-inflammatory, antibacterial, and antifungal agents.[8][9][10][11] Furthermore, the favorable safety profiles observed for some of these compounds in preliminary studies enhance their potential for further preclinical and clinical development.[11][12]
References
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- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound, 99% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
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- 7. Benzoxazinone synthesis [organic-chemistry.org]
- 8. Rediscovering the bioactivity and ecological role of 1,4-benzoxazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis, and Bioactivity of Eighteen Novel this compound Containing a Propanolamine Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 2H-1,4-Benzoxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2H-1,4-benzoxazin-3(4H)-one core is a pivotal heterocyclic scaffold that has garnered significant attention in the fields of medicinal chemistry, agrochemicals, and materials science. Its prevalence in both naturally occurring bioactive compounds and synthetically derived molecules with a wide spectrum of pharmacological activities underscores its importance as a "privileged structure." This technical guide provides an in-depth exploration of the discovery and historical development of this versatile scaffold, detailing seminal synthetic methodologies, presenting key quantitative data, and visualizing the logical and experimental workflows that have defined its evolution. From its early recognition as a structural motif in plant defense compounds to its current status as a cornerstone for the development of targeted therapeutics, the history of this compound offers valuable insights into the enduring legacy of heterocyclic chemistry in modern scientific discovery.
Introduction: A Tale of Two Origins
The story of the this compound scaffold is not one of a single, dramatic discovery, but rather a gradual elucidation of its significance from two parallel streams of scientific inquiry: natural product chemistry and synthetic organic chemistry.
Natural Occurrence: The Benzoxazinoids
Long before its synthetic potential was fully realized, the 1,4-benzoxazinone core was being produced by nature. In cereals such as maize, wheat, and rye, a class of secondary metabolites known as benzoxazinoids play a crucial role in the plant's defense against pests and pathogens.[1] These compounds, which exist as glycosides in the intact plant tissue, are hydrolyzed upon tissue damage to release their bioactive aglycones, such as 2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one (DIBOA) and its 7-methoxy derivative (DIMBOA).[1] The investigation into these natural defense chemicals, which began in earnest in the mid-20th century, provided the first glimpse into the biological potential of the 1,4-benzoxazinone skeleton.[2]
Synthetic Milestones: The Rise of a Versatile Heterocycle
While the broader class of benzoxazines has been known for over a century, with early reports on related isomers like 4H-3,1-benzoxazin-4-ones dating back to 1902, the specific this compound ring system gained prominence through the development of efficient and reliable synthetic routes.[3] These methods unlocked the ability for chemists to systematically modify the core structure, leading to the exploration of its vast chemical space and the subsequent discovery of its wide-ranging biological activities.[4][5] This has led to its classification as a privileged scaffold in drug discovery, with derivatives showing promise as anticancer, anti-inflammatory, antifungal, and kinase-inhibiting agents.[5][6][7]
The following sections will delve into the key historical developments, provide detailed experimental protocols for foundational syntheses, and summarize the physicochemical and biological data that characterize this important heterocyclic core.
Historical Timeline
The journey of this compound from a natural curiosity to a synthetic workhorse can be visualized through a series of key milestones.
Foundational Synthetic Protocols
The accessibility of the this compound core is largely due to two robust and versatile synthetic strategies. These methods provide the foundation upon which countless derivatives have been built.
Method 1: Cyclization of o-Aminophenol with Chloroacetyl Chloride
This direct, two-step approach is one of the most common methods for the synthesis of the parent scaffold. It involves an initial N-acylation of o-aminophenol, followed by an intramolecular Williamson ether synthesis (cyclization).
Experimental Protocol:
-
Step 1: Synthesis of N-(2-hydroxyphenyl)-2-chloroacetamide
-
To a stirred solution of o-aminophenol (1.0 eq) in a suitable solvent (e.g., acetone, THF) at 0-5 °C, add a mild base such as anhydrous potassium carbonate (K₂CO₃, 1.1 eq).[8]
-
Add chloroacetyl chloride (1.0 eq) dropwise to the mixture, ensuring the temperature remains below 10 °C.[8]
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield the crude intermediate, N-(2-hydroxyphenyl)-2-chloroacetamide, which can often be used in the next step without further purification.
-
-
Step 2: Synthesis of this compound
-
Dissolve the crude N-(2-hydroxyphenyl)-2-chloroacetamide (1.0 eq) in a high-boiling polar aprotic solvent such as N,N-Dimethylformamide (DMF).[8]
-
Add a base, typically anhydrous potassium carbonate (K₂CO₃, 1.5 eq), to the solution.
-
Heat the reaction mixture to reflux (typically 80-100 °C) for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-water to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.[9]
-
Method 2: Reductive Cyclization of 2-Nitrophenol Derivatives
This alternative two-step strategy is also widely employed and is particularly useful for creating substituted benzoxazinones. It begins with an O-alkylation of a 2-nitrophenol, followed by a reduction of the nitro group which spontaneously cyclizes to form the lactam ring.
Experimental Protocol:
-
Step 1: Synthesis of Alkyl 2-(2-nitrophenoxy)acetate
-
In a round-bottom flask, dissolve 2-nitrophenol (1.0 eq) in a polar aprotic solvent like acetone or DMF.
-
Add a base, such as anhydrous potassium carbonate (K₂CO₃, 1.5 eq), and stir the mixture at room temperature for 15-30 minutes.
-
Add an alkyl 2-haloacetate, such as methyl bromoacetate (1.1 eq), to the suspension.
-
Heat the reaction to reflux and stir for 6-12 hours, monitoring completion by TLC.
-
After cooling, filter off the inorganic salts and concentrate the solvent under reduced pressure.
-
The resulting crude ester can be purified by column chromatography or used directly in the next step.
-
-
Step 2: Reductive Cyclization to this compound
-
Dissolve the alkyl 2-(2-nitrophenoxy)acetate intermediate (1.0 eq) in a suitable solvent, such as acetic acid or ethanol.[10]
-
Add a reducing agent. A common and effective system is iron powder (Fe, 4-6 eq) in acetic acid.[10] Alternatively, catalytic hydrogenation (H₂, Pd/C) can be employed.
-
Heat the reaction mixture to reflux for 2-4 hours. The reduction of the nitro group to an amine is followed by spontaneous intramolecular aminolysis of the ester to form the lactam ring.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and filter it through a pad of celite to remove the catalyst/iron salts.
-
Neutralize the filtrate with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Quantitative Data
The following tables summarize key quantitative data for the parent this compound scaffold and selected bioactive derivatives.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 5466-88-6 | N/A |
| Molecular Formula | C₈H₇NO₂ | N/A |
| Molecular Weight | 149.15 g/mol | N/A |
| Melting Point | 173-175 °C | N/A |
| Appearance | Solid | N/A |
| Solubility | Soluble in methanol, toluene | N/A |
Table 2: Selected Bioactive Derivatives and Their Activities
| Derivative | Target/Activity | IC₅₀ / Potency | Reference |
| Compound 12g | EGFR Inhibitor (Anticancer) | 0.46 µM | [6] |
| Compound 14n | Mineralocorticoid Receptor Antagonist | 41 nM | [6] |
| Compound 6 | PI3Kα Inhibitor (Anticancer) | 0.63 nM | [5] |
| Compound 32k | CDK9 Inhibitor (Anticancer) | N/A (Potent activity reported) | N/A |
| Compound 7d | Acetylcholinesterase (AChE) Inhibitor | Kᵢ = 20.2 µM | [7] |
| 2-ethyl-2H-1,4-benzoxazin-3(4H)-one | Antifungal | Complete inhibition at 200 mg/L | N/A |
Conclusion and Future Outlook
The this compound scaffold has traced a remarkable path from its origins as a plant-derived defense molecule to its current standing as a cornerstone of modern medicinal chemistry. Its synthetic accessibility, coupled with its conformational rigidity and capacity for diverse functionalization, has cemented its role as a privileged structure for the generation of novel bioactive compounds. The historical progression from broad-spectrum biocides to highly selective kinase inhibitors illustrates a clear trend towards rational drug design, a journey powered by a deepening understanding of the scaffold's structure-activity relationships.
For researchers, scientists, and drug development professionals, the this compound core continues to represent a fertile ground for innovation. Future research will likely focus on leveraging computational methods for the de novo design of next-generation derivatives, exploring novel biological targets, and expanding its application into new therapeutic areas. The rich history and robust chemistry of this exceptional scaffold ensure that it will remain a molecule of significant interest for years to come.
References
- 1. researchgate.net [researchgate.net]
- 2. Evolution of benzoxazinone biosynthesis and indole production in maize - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and anti-inflammatory activity of this compound derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
The Natural Occurrence and Biological Significance of 2H-1,4-Benzoxazin-3(4H)-one in the Plant Kingdom: A Technical Guide
Abstract
2H-1,4-Benzoxazin-3(4H)-one, commonly known as DIBOA, and its derivatives are a class of plant secondary metabolites crucial for defense against herbivores and pathogens. This technical guide provides a comprehensive overview of the natural occurrence of these benzoxazinoids in the plant kingdom, with a particular focus on their biosynthesis, quantification, and role in signaling pathways. Detailed experimental protocols for their extraction and analysis are provided, and key signaling pathways are visualized to facilitate a deeper understanding of their biological functions. All quantitative data have been summarized in structured tables for comparative analysis.
Introduction
Benzoxazinoids, including this compound (DIBOA) and its methoxy derivative DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3(4H)-one), are a group of indole-derived defensive compounds.[1] Primarily found in the Poaceae family, which includes major crops like maize, wheat, and rye, these compounds are also present in some dicotyledonous plants.[1][2] Stored as inactive glucosides in plant vacuoles, they are rapidly converted to their toxic aglycone forms upon tissue damage by endogenous β-glucosidases.[3][4] This activation is a key component of the plant's induced defense system. This guide will delve into the distribution, biosynthesis, analytical methodologies, and signaling functions of these important natural products.
Natural Occurrence and Distribution
The distribution of this compound and its derivatives is widespread within the plant kingdom, though concentrations vary significantly between species, tissues, and developmental stages.
Distribution in Plant Families
Benzoxazinoids are most famously associated with the Poaceae (grass) family, where they have been extensively studied in maize (Zea mays), wheat (Triticum aestivum), and rye (Secale cereale).[1][2] However, their presence is not limited to grasses. They have also been identified in several dicot families, including:
Quantitative Data on Benzoxazinoid Content
The concentration of DIBOA and its derivatives can vary based on the plant species, tissue type, age of the plant, and environmental conditions. The following tables summarize the quantitative data reported in the literature.
Table 1: Concentration of DIBOA and DIMBOA in Maize (Zea mays) Seedlings
| Compound | Tissue | Concentration | Reference |
| DIMBOA | Shoot | 10 to 30 mM | [3] |
| DIMBOA | Root | 0.5 to 15 mM | [3] |
Table 2: Concentration of Benzoxazinoids in Wheat (Triticum aestivum) and Rye (Secale cereale)
| Plant | Compound | Tissue | Concentration | Reference |
| Wheat | DIBOA & DIMBOA | - | Up to 13 mmol/kg fresh weight | [2] |
| Rye | DIBOA & DIMBOA | - | Up to 19 mmol/kg fresh weight | [2] |
| Rye | (G)DIBOA | Aboveground tissue | Dominant benzoxazinoid | [1] |
| Rye | (G)DIMBOA | Roots | Dominant benzoxazinoid | [1] |
| Wheat & Rye | DIBOA & HBOA-diglycosides | Kernels | Up to 0.15 nmol in dry matter | [1] |
Table 3: Concentration of DIBOA in Dicotyledonous Plants
| Plant Species | Family | Tissue | DIBOA Concentration | Reference |
| Calceolaria thyrsiflora | Scrophulariaceae | Leaves | 145 mmol kg⁻¹ dry wt | [5] |
| Calceolaria thyrsiflora | Scrophulariaceae | Flowers | 161 mmol kg⁻¹ dry wt | [5] |
| Stenandrium dulce | Acanthaceae | Leaves | 9.25 mmol kg⁻¹ fr. wt | [5] |
Biosynthesis of this compound and its Derivatives
The biosynthesis of DIBOA and DIMBOA begins with the precursor indole-3-glycerol phosphate, a branch point from tryptophan biosynthesis.[1] The pathway involves a series of enzymatic reactions catalyzed by enzymes encoded by the Bx gene cluster.[3]
The key steps in the biosynthesis are:
-
Indole formation: BX1 converts indole-3-glycerol phosphate to indole.[3]
-
Hydroxylation: A series of four cytochrome P450 enzymes (BX2 to BX5) catalyze the consecutive hydroxylation of indole to form DIBOA.[3]
-
Glucosylation: DIBOA is stabilized by glucosylation, a reaction catalyzed by UDP-glucosyltransferases (UGTs) BX8 and BX9, to form DIBOA-Glc.[3]
-
Conversion to DIMBOA-Glc: In plants that produce DIMBOA, DIBOA-Glc is further hydroxylated by the 2-oxoglutarate-dependent dioxygenase (ODD) BX6.[3] The resulting intermediate is then methylated by the O-methyltransferase (OMT) BX7 to yield DIMBOA-Glc.[3]
Further modifications to the core benzoxazinoid structure can occur, leading to a diversity of related compounds.[1]
Figure 1. Biosynthetic pathway of DIBOA and DIMBOA.
Experimental Protocols
Accurate quantification and characterization of this compound and its derivatives are essential for research in this field. The following sections detail common methodologies for their extraction and analysis.
Extraction from Plant Material
A general protocol for the extraction of benzoxazinoids from plant tissues is as follows:
-
Sample Preparation: Flash-freeze fresh plant material in liquid nitrogen and grind to a fine powder.
-
Extraction Solvent: Use a mixture of methanol, water, and formic acid (e.g., 70:30:0.1 v/v/v).[5][6]
-
Extraction Procedure:
-
Dilution: Depending on the concentration, the extract may need to be diluted prior to analysis.[5][6]
Figure 2. General workflow for benzoxazinoid extraction.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a widely used technique for the separation and quantification of benzoxazinoids.
-
Mobile Phase: A gradient of an aqueous solution with a small percentage of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile is common.[5][6][8][9]
-
Detection: A photodiode array (PDA) detector is often used for detection.[5][6]
Example HPLC Gradient:
| Time (min) | % Aqueous (0.1% Formic Acid) | % Acetonitrile |
| 0 | 90 | 10 |
| 18 | 40 | 60 |
| 18.2 | 20 | 80 |
| 20 | 20 | 80 |
| 20.2 | 90 | 10 |
| 26 | 90 | 10 |
| This is an example gradient and may require optimization for specific applications.[9] |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS provides high sensitivity and selectivity for the identification and quantification of benzoxazinoids, especially in complex matrices.
-
Ionization: Electrospray ionization (ESI) is commonly used.[5][6]
-
Mass Analyzer: A triple quadrupole or quadrupole time-of-flight (QTOF) mass spectrometer allows for targeted analysis (Multiple Reaction Monitoring - MRM) or high-resolution mass detection.
-
Data Acquisition: Data-dependent acquisition can be used to trigger MS/MS scans for the identification of unknown benzoxazinoids.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of novel benzoxazinoids.[1][11] 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are used to determine the chemical structure and stereochemistry of the isolated compounds.[11]
Role in Plant Signaling Pathways
This compound and its derivatives are not only direct defense compounds but also play a role in plant signaling, modulating various physiological responses.
Induction of Callose Deposition
DIMBOA is a key signaling molecule in the induction of callose deposition at the site of aphid feeding or pathogen attack.[3][12][13] Callose acts as a physical barrier, strengthening the cell wall and limiting the spread of pathogens and access of insects to the phloem.[3] Interestingly, the methylated derivative HDMBOA-Glc does not induce callose deposition, suggesting a high degree of specificity in this signaling pathway.[3][12]
Figure 3. DIMBOA-mediated induction of callose deposition.
Crosstalk with Phytohormone Signaling
Benzoxazinoids interact with major phytohormone signaling pathways, including those of auxin and jasmonic acid (JA).
-
Auxin Signaling: DIBOA and its degradation product BOA have been shown to inhibit the binding of auxin to its receptors, thereby interfering with auxin-induced growth.[14] This suggests a role for benzoxazinoids in modulating plant development.
-
Jasmonic Acid (JA) Signaling: There is significant crosstalk between benzoxazinoid biosynthesis and JA signaling, a key pathway in plant defense against herbivores.[15] JA can induce the expression of Bx genes, leading to increased benzoxazinoid accumulation.[12] This represents a synergistic interaction that enhances the plant's defensive capabilities.
Figure 4. Crosstalk between benzoxazinoid and hormone signaling.
Conclusion
This compound and its derivatives are multifaceted compounds that play a vital role in the chemical ecology of many plant species. Their functions extend beyond direct toxicity to pests and pathogens to include intricate roles in plant signaling networks. A thorough understanding of their biosynthesis, distribution, and biological activity is crucial for leveraging these natural products in crop protection and drug development. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists working in this exciting field.
References
- 1. Benzoxazine oligomers: evidence for a helical structure from solid-state NMR spectroscopy and DFT-based dynamics and chemical shift calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plant defense and herbivore counter-defense: benzoxazinoids and insect herbivores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Elucidation of the Final Reactions of DIMBOA-Glucoside Biosynthesis in Maize: Characterization of Bx6 and Bx7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Isolation and Structure Determination of Drought-Induced Multihexose Benzoxazinoids from Maize (Zea mays) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Identification and Quantification of Selected Benzoxazinoids and Phenolics in Germinated Spelt (Triticum spelta) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. orbit.dtu.dk [orbit.dtu.dk]
- 11. Structure elucidation and complete NMR spectral assignments of a new benzoxazolinone glucoside from Acanthus ilicifolius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chimia.ch [chimia.ch]
- 13. Maize Carbohydrate partitioning defective1 impacts carbohydrate distribution, callose accumulation, and phloem function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Genome-Wide Identification and Expression Analysis of Bx Involved in Benzoxazinoids Biosynthesis Revealed the Roles of DIMBOA during Early Somatic Embryogenesis in Dimocarpus longan Lour [mdpi.com]
- 15. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 2H-1,4-Benzoxazin-3(4H)-one Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
The 2H-1,4-benzoxazin-3(4H)-one scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its derivatives have garnered significant attention for their potential as therapeutic agents in diverse areas, including oncology, infectious diseases, inflammation, and neurology. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these promising compounds.
Core Synthesis Strategies
The synthesis of the this compound core and its derivatives can be achieved through several strategic routes. A common and effective method involves a two-step process starting from substituted 2-nitrophenols.
A generalized synthetic workflow is depicted below:
Caption: General synthetic workflow for 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones.
Further modifications, such as the introduction of a 1,2,3-triazole moiety, have been explored to enhance the biological activity of the core structure. This often involves the synthesis of an alkyne- or azide-functionalized benzoxazinone, followed by a copper-catalyzed azide-alkyne cycloaddition ("click chemistry").[1]
Quantitative Biological Activity
The therapeutic potential of this compound derivatives has been quantified across various biological assays. The following tables summarize key in vitro and in vivo data for representative compounds.
Anticancer Activity
| Compound ID | Cell Line | Assay | IC50 (µM) | Reference |
| c5 | Huh-7 (Liver Cancer) | MTT | 28.48 | [1] |
| c14 | Huh-7 (Liver Cancer) | MTT | 32.60 | [1] |
| c16 | Huh-7 (Liver Cancer) | MTT | 31.87 | [1] |
| c18 | Huh-7 (Liver Cancer) | MTT | 19.05 | [1] |
| 8d-1 | PI3Kα | Kinase Assay | 0.00063 | [2] |
Anti-inflammatory Activity
| Compound ID | Cell Line | Assay | Parameter Measured | Inhibition/Effect | Reference |
| e2 | BV-2 (Microglia) | Griess Assay | NO Production | Significant Reduction | [3] |
| e16 | BV-2 (Microglia) | Griess Assay | NO Production | Significant Reduction | [3] |
| e20 | BV-2 (Microglia) | Griess Assay | NO Production | Significant Reduction | [3] |
Anticonvulsant Activity
| Compound ID | Test Model | ED50 (mg/kg) | Protective Index (PI) | Reference |
| 4b | Maximal Electroshock (MES) | 31.7 | 7.2 | [4] |
Key Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives, enabling researchers to replicate and build upon these findings.
Synthesis of 2-Alkyl-2H-1,4-benzoxazin-3(4H)-ones
This protocol outlines a general two-step synthesis.
Step 1: O-alkylation of 2-nitrophenols
-
To a solution of the appropriately substituted 2-nitrophenol in a suitable solvent (e.g., acetone, DMF), add a base such as potassium carbonate (K₂CO₃).
-
Stir the mixture at room temperature for a designated period.
-
Add the corresponding methyl 2-bromoalkanoate dropwise to the reaction mixture.
-
Reflux the mixture for several hours until the reaction is complete, monitoring by thin-layer chromatography (TLC).
-
After cooling, filter the reaction mixture and evaporate the solvent under reduced pressure.
-
Purify the resulting 2-nitro ester intermediate by column chromatography or recrystallization.
Step 2: Reductive Cyclization
-
Dissolve the purified 2-nitro ester intermediate in a suitable solvent (e.g., ethanol, methanol).
-
Add a reducing agent, such as iron powder in the presence of an acid (e.g., acetic acid) or a catalyst for hydrogenation (e.g., Pd/C) under a hydrogen atmosphere.
-
Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the catalyst or iron residues.
-
Evaporate the solvent under reduced pressure.
-
Purify the final 2-alkyl-2H-1,4-benzoxazin-3(4H)-one product by column chromatography or recrystallization.
Antifungal Activity Assessment (Mycelium Growth Rate Method)
-
Prepare potato dextrose agar (PDA) medium and sterilize it by autoclaving.
-
Incorporate the test compounds at the desired concentrations into the molten PDA medium.
-
Pour the medium into sterile Petri dishes and allow it to solidify.
-
Inoculate the center of each plate with a mycelial plug of the test fungus.
-
Incubate the plates at an appropriate temperature for several days.
-
Measure the radial growth of the fungal mycelium in both the treated and control plates.
-
Calculate the percentage of growth inhibition using the formula: Inhibition (%) = [(C - T) / C] * 100, where C is the average diameter of the fungal colony in the control group and T is the average diameter of the fungal colony in the treated group.[5]
Anticancer Activity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Caption: Workflow of the MTT assay for cytotoxicity assessment.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[6]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for an additional 48-72 hours.
-
MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[6]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Anticonvulsant Activity Assessment (Maximal Electroshock Test)
The maximal electroshock (MES) test is a widely used preclinical model to screen for anticonvulsant activity.
-
Administer the test compounds intraperitoneally (i.p.) to mice.
-
After a set period (e.g., 30 minutes), subject the mice to an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) via auricular electrodes.[7]
-
Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.
-
The ability of the compound to prevent the tonic hind limb extension is considered a positive result.
-
Determine the median effective dose (ED50) for protection against MES-induced seizures.
-
Assess neurotoxicity using the rotarod test to determine the median toxic dose (TD50).
-
Calculate the protective index (PI = TD50/ED50) to evaluate the compound's margin of safety.[4]
Signaling Pathways and Mechanisms of Action
Several signaling pathways have been implicated in the biological effects of this compound derivatives. Understanding these mechanisms is crucial for rational drug design and development.
Nrf2-HO-1 Pathway Activation
Certain 1,2,3-triazole-modified this compound derivatives have demonstrated anti-inflammatory effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme oxygenase-1 (HO-1) signaling pathway in microglial cells.[3]
Caption: Activation of the Nrf2-HO-1 pathway by benzoxazinone derivatives.
Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. The benzoxazinone derivatives can inhibit the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, including HO-1, leading to their transcription and subsequent anti-inflammatory effects.[3][8]
PI3K/mTOR Pathway Inhibition
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Certain 4-phenyl-2H-benzo[b][4][9]oxazin-3(4H)-one derivatives have been identified as potent dual inhibitors of PI3K and mTOR.[2]
References
- 1. This compound linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and anti-inflammatory activity of this compound derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety [frontiersin.org]
- 6. MTT (Assay protocol [protocols.io]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Spectroscopic Profile of 2H-1,4-Benzoxazin-3(4H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the core heterocyclic compound, 2H-1,4-Benzoxazin-3(4H)-one. The information presented herein is intended to support research and development activities by providing detailed spectroscopic characterization and the methodologies for data acquisition.
Chemical Structure and Properties
This compound is a bicyclic compound with the molecular formula C₈H₇NO₂ and a molecular weight of 149.15 g/mol .[1] It has a melting point of 173-175 °C.[1]
Caption: Chemical structure of this compound with atom numbering.
Spectroscopic Data
The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| 10.66 | s | 1H | N-H |
| 6.83 | m | 4H | Ar-H |
| 4.46 | s | 2H | O-CH₂ |
Note: The aromatic region (Ar-H) is complex and may not be a simple singlet as suggested by some literature. A multiplet is expected due to the different electronic environments of the four aromatic protons.[2]
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 165.0 - 175.0 | C=O (Amide) |
| 140.0 - 150.0 | C-N (Aromatic) |
| 115.0 - 140.0 | C (Aromatic) |
| 110.0 - 125.0 | C-O (Aromatic) |
| 60.0 - 70.0 | O-CH₂ |
Note: Predicted chemical shift ranges based on typical values for similar functional groups.
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 3400 | Strong, Broad | N-H Stretch |
| 3000 - 3100 | Medium | C-H Stretch (Aromatic) |
| 2850 - 2960 | Medium | C-H Stretch (Aliphatic) |
| 1670 - 1700 | Strong | C=O Stretch (Amide) |
| 1500 - 1600 | Medium to Strong | C=C Stretch (Aromatic) |
| 1200 - 1300 | Strong | C-O Stretch (Ether) |
| 1100 - 1250 | Strong | C-N Stretch |
Note: Characteristic absorption bands expected for the functional groups present in the molecule.
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 149 | Moderate | [M]⁺ (Molecular Ion) |
| 120 | High | [M - COH]⁺ |
Source: PubChem CID 72757[3]
Experimental Protocols
Synthesis of this compound
A common and convenient method for the synthesis of 2H-1,4-benzoxazin-3(4H)-ones involves the reaction of an o-aminophenol with chloroacetyl chloride.[2]
Procedure:
-
A mixture of o-aminophenol (1 equivalent) and a suitable base (e.g., anhydrous potassium carbonate) is prepared in a dry solvent such as acetone.
-
The mixture is cooled in an ice bath.
-
Chloroacetyl chloride (1.15 equivalents) is added dropwise with stirring.
-
After the addition is complete, the reaction mixture is allowed to come to room temperature and then refluxed for several hours.
-
Upon cooling, the product crystallizes and can be collected by filtration.
Caption: General workflow for the synthesis of this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer. The sample is dissolved in a deuterated solvent, such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) used as an internal standard.
Infrared (IR) Spectroscopy: IR spectra are obtained using an FTIR spectrometer. Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
Mass Spectrometry (MS): Mass spectra are typically acquired using an electron ionization (EI) source. The sample is introduced into the mass spectrometer, and the resulting fragmentation pattern is analyzed.
Caption: Workflow for the spectroscopic analysis of this compound.
References
Physical and chemical properties of 2H-1,4-Benzoxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 2H-1,4-Benzoxazin-3(4H)-one. It includes detailed experimental protocols, structured data tables for key quantitative information, and visualizations of relevant chemical and biological pathways to support advanced research and development.
Chemical Identity and Properties
This compound, a heterocyclic building block, is integral to the synthesis of various natural and synthetic organic compounds.[1][2][3][4][5][6] It serves as a foundational scaffold in medicinal chemistry due to its presence in molecules with diverse biological activities, including antifungal, anti-inflammatory, and anticancer properties.[1][7][8][9] The compound is characterized by a benzene ring fused to an oxazine moiety.[10]
Table 1: Core Identifiers and Physical Properties
| Property | Value |
| CAS Number | 5466-88-6[1][2][3][10][11][12][13] |
| IUPAC Name | 3,4-dihydro-2H-1,4-benzoxazin-3-one |
| Synonyms | 4H-Benzo[14][15]oxazin-3-one, 2H-1,4-Benzoxazin-3-one[10] |
| Molecular Formula | C₈H₇NO₂[10][11][13][16] |
| Molecular Weight | 149.15 g/mol [7][11][17] |
| Appearance | White to cream or off-white crystalline powder or flakes.[1][10] |
| Melting Point | 170.0-176.0 °C; 173-175 °C[1][2][3][4][5][6][11][12]; 174 °C[16] |
| Boiling Point | 337.7 ± 31.0 °C (Predicted)[1] |
| Density | 1.244 ± 0.06 g/cm³ (Predicted)[1] |
| pKa | 12.89 ± 0.20 (Predicted)[1] |
| Solubility | Soluble in methanol (25 mg/mL, clear, colorless).[1][2][3][6][11] Also soluble in other organic solvents like ethanol and acetone, with limited solubility in water.[10] |
| InChI Key | QRCGFTXRXYMJOS-UHFFFAOYSA-N[2][3][10][11][13][18] |
| SMILES | O=C1COC2=CC=CC=C2N1[2][3][11][16] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound and its derivatives.
Table 2: Spectroscopic Data Summary
| Technique | Data Highlights |
| ¹H NMR | Data for derivatives are available, for example, 2-ethyl-2H-1,4-benzoxazin-3(4H)-one shows signals at δ (ppm): 10.04 (s, 1H, NH), 7.00–6.87 (m, 4H, Ar), 4.52 (dd, 1H, CH), 1.99–1.89 (m, 2H, CH₂), 1.10 (t, 3H, CH₃).[15] |
| ¹³C NMR | For the 2-ethyl derivative, characteristic peaks appear at δ (ppm): 168.8, 142.9, 126.3, 124.1, 122.4, 117.0, 115.9, 78.0, 23.9, 9.4.[15] |
| Mass Spec (MS) | GC/MS analysis of the 2-ethyl derivative shows a molecular ion peak (M⁺) at m/z 177.[15] The base peak is often observed at m/z 120.[7][15] |
| Infrared (IR) | Spectra can be obtained via techniques like Mull or ATR-IR.[7] Key absorptions are expected for N-H, C=O (amide), and C-O-C stretching. |
| UV-Vis | λmax: 286 nm (in Ethanol).[1][12] |
Chemical Synthesis and Reactivity
This compound is a stable compound under normal conditions.[10] It is a key intermediate for synthesizing a wide range of derivatives.[1][2][3][4][5][6] A common and efficient method for its synthesis involves the reaction of o-aminophenol with chloroacetyl chloride.[1][3][4][5] The core structure can be functionalized at various positions to create derivatives with enhanced biological activities.[7][14]
Biological Activity and Signaling Pathways
Derivatives of this compound exhibit a broad spectrum of biological activities. They have shown notable potential as antifungal agents, particularly against Candida albicans, and as anti-inflammatory agents.[9][14][19] Recent studies have demonstrated that certain derivatives can induce DNA damage in tumor cells and alleviate microglial inflammation by activating the Nrf2-HO-1 signaling pathway.[8]
The Nrf2-HO-1 pathway is a critical cellular defense mechanism against oxidative stress.[20][21] Under stress conditions, the transcription factor Nrf2 dissociates from its inhibitor Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This action initiates the transcription of cytoprotective genes, including Heme Oxygenase-1 (HO-1), which plays a key role in anti-inflammatory and antioxidant responses.[12][22]
Experimental Protocols
Synthesis of this compound[4][5][26]
This protocol describes a general two-step synthesis from o-aminophenol.
-
Step 1: N-Acylation.
-
Dissolve o-aminophenol (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or butanone in a round-bottom flask.
-
Add a base, for example, potassium carbonate (K₂CO₃) or aqueous sodium bicarbonate (NaHCO₃) (1.5 eq).
-
Cool the mixture in an ice bath.
-
Slowly add chloroacetyl chloride (1.1 eq) dropwise while stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-(2-hydroxyphenyl)-2-chloroacetamide.
-
-
Step 2: Intramolecular Cyclization.
-
Dissolve the crude intermediate from Step 1 in an anhydrous solvent like dimethylformamide (DMF).
-
Add a base such as potassium carbonate (K₂CO₃) (2.0 eq).
-
Heat the mixture to 80-90 °C and stir for 4-6 hours, monitoring by TLC.[23]
-
After cooling, pour the reaction mixture into ice water to precipitate the product.
-
Filter the solid, wash with water, and dry. Recrystallize from a suitable solvent (e.g., ethanol) to obtain pure this compound.
-
Melting Point Determination[1][3][11][16][17]
-
Sample Preparation: Finely powder a small amount of the crystalline solid.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[15]
-
Measurement:
-
Place the capillary tube in a melting point apparatus (e.g., Mel-Temp or Thiele tube).[1]
-
Heat the apparatus slowly, at a rate of approximately 1-2 °C per minute near the expected melting point.[1]
-
Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point. For a pure compound, this range should be narrow (0.5-1.0 °C).
-
NMR Spectroscopy[2][12][15][18][22]
-
Sample Preparation:
-
Dissolve 5-25 mg of the compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a small vial.[2][11][14]
-
Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube.[17]
-
Add an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock and shim the instrument on the deuterium signal of the solvent.
-
Acquire ¹H and ¹³C NMR spectra according to standard instrument parameters.
-
Fourier-Transform Infrared (FTIR) Spectroscopy[10][14][27][28][29]
-
Attenuated Total Reflectance (ATR) Method (for solids):
-
Record a background spectrum of the clean ATR crystal.
-
Place a small amount of the powdered solid sample directly onto the ATR crystal.
-
Apply pressure using the clamp to ensure good contact between the sample and the crystal.[10]
-
Collect the sample spectrum.
-
-
KBr Pellet Method (for solids):
-
Thoroughly grind 1-2 mg of the sample with ~100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar.[10][24]
-
Place the mixture into a pellet die and use a hydraulic press to form a transparent or translucent pellet.[10][24]
-
Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
-
Gas Chromatography-Mass Spectrometry (GC-MS)[20][30][31][32][33]
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol, dichloromethane).
-
Injection: Inject a small volume (typically 1 µL) of the solution into the GC inlet, where it is vaporized.
-
Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. Separation occurs based on the compound's boiling point and affinity for the column's stationary phase.
-
Detection (MS): As the compound elutes from the column, it enters the mass spectrometer's ion source. It is typically ionized by electron impact (EI), causing it to fragment. The mass analyzer separates the resulting ions based on their mass-to-charge (m/z) ratio, and the detector records their abundance, generating a mass spectrum that serves as a molecular fingerprint.[25][26]
Safety Information
This compound is classified as an irritant.[1]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]
-
Personal Protective Equipment (PPE): Wear suitable gloves, eye/face protection, and a dust mask.[1][2]
References
- 1. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. pennwest.edu [pennwest.edu]
- 4. jocpr.com [jocpr.com]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. This compound 99 5466-88-6 [sigmaaldrich.com]
- 7. This compound linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and anti-inflammatory activity of this compound derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bulky 1,4-benzoxazine derivatives with antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
- 12. researchgate.net [researchgate.net]
- 13. eng.uc.edu [eng.uc.edu]
- 14. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. byjus.com [byjus.com]
- 17. organomation.com [organomation.com]
- 18. researchgate.net [researchgate.net]
- 19. Anti-Candida albicans properties of novel benzoxazine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Role of Nrf2/HO-1 system in development, oxidative stress response and diseases: an evolutionarily conserved mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Activation of the Nrf2/HO-1 Signaling Pathway Contributes to the Protective... [wisdomlib.org]
- 22. The NRF-2/HO-1 Signaling Pathway: A Promising Therapeutic Target for Metabolic Dysfunction-Associated Steatotic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. jascoinc.com [jascoinc.com]
- 25. cires1.colorado.edu [cires1.colorado.edu]
- 26. tsapps.nist.gov [tsapps.nist.gov]
The Diverse Biological Activities of the 2H-1,4-Benzoxazin-3(4H)-one Scaffold: A Technical Guide
The 2H-1,4-Benzoxazin-3(4H)-one moiety is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide range of biological activities.[1][2][3] This technical guide provides an in-depth overview of the key biological activities associated with this scaffold, presenting quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways to support researchers and drug development professionals.
Anticancer Activity
Derivatives of the this compound scaffold have demonstrated potent cytotoxic and antiproliferative effects against a variety of human cancer cell lines. The rigid, planar structure of this scaffold is thought to facilitate intercalation into DNA, leading to DNA damage and subsequent cell death pathways such as apoptosis and autophagy.[1]
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of various this compound derivatives, presented as IC50 values.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| c5 | Huh-7 (Liver Cancer) | 28.48 | [1] |
| c14 | Huh-7 (Liver Cancer) | 32.60 | [1] |
| c16 | Huh-7 (Liver Cancer) | 31.87 | [1] |
| c18 | Huh-7 (Liver Cancer) | 19.05 | [1] |
| 12g | Breast Cancer Lines | 0.46 (EGFR inhibition) | [1] |
| 5b | MCF-7 (Breast Cancer) | 17.08 µg/mL | [1] |
| 5b | HeLa (Cervical Cancer) | 15.38 µg/mL | [1] |
| 3c | A549 (Lung Cancer) | 3.29 | [1] |
| 14b | A549 (Lung Cancer) | 7.59 | [4] |
| 14c | A549 (Lung Cancer) | 18.52 | [4] |
| 8d-1 | PI3Kα | 0.00063 | [5] |
| 32k | CDK9 | Potent Inhibition | [6] |
Experimental Protocol: MTT Assay for Cell Viability
This protocol outlines the determination of cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Human cancer cell lines (e.g., A549, Huh-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound derivatives
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete medium.[7]
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.[7]
-
Prepare serial dilutions of the test compounds in the culture medium.
-
After 24 hours, remove the medium and add 100 µL of the medium containing different concentrations of the test compounds to the wells. Include a vehicle control (e.g., DMSO) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[8]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[7]
-
After the incubation period, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]
-
Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.[7]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Signaling Pathway: DNA Damage and Apoptosis Induction
The anticancer activity of certain this compound derivatives is attributed to their ability to induce DNA damage, leading to the activation of apoptotic pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. tools.thermofisher.cn [tools.thermofisher.cn]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Hispidin inhibits LPS-induced nitric oxide production in BV-2 microglial cells via ROS-dependent MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Potential Therapeutic Targets of 2H-1,4-Benzoxazin-3(4H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2H-1,4-benzoxazin-3(4H)-one scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. This technical guide provides an in-depth overview of the potential therapeutic targets of this compound class, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated signaling pathways and workflows.
Anticancer Activity
Derivatives of this compound have demonstrated potent cytotoxic effects across a wide range of human cancer cell lines. The primary mechanisms implicated in their anticancer activity include the induction of DNA damage, inhibition of key enzymes involved in cell cycle regulation and signaling, and modulation of apoptosis and autophagy.
DNA Intercalation and Damage
The rigid, planar structure of the this compound core is believed to facilitate intercalation into DNA, leading to DNA damage and subsequent cell death.[1] Several studies have synthesized derivatives, often linked to other heterocyclic moieties like 1,2,3-triazoles, and evaluated their ability to induce DNA damage and apoptosis in cancer cells.[1][2]
Experimental Workflow: Evaluation of Anticancer Activity
Caption: Workflow for the synthesis and evaluation of anticancer properties of this compound derivatives.
Enzyme Inhibition
CDK9 is a key transcriptional regulator, and its inhibition can lead to the downregulation of anti-apoptotic proteins like Mcl-1, making it an attractive target in hematologic malignancies. A novel series of 2H-benzo[b][3][4]oxazin-3(4H)-one derivatives has been identified as potent and selective CDK9 inhibitors.[5]
The PI3K/Akt/mTOR signaling pathway is crucial for cancer cell growth and survival. A derivative of 4-phenyl-2H-benzo[b][3][4]oxazin-3(4H)-one, compound 8d-1 , was identified as a potent pan-class I PI3K/mTOR dual inhibitor with an IC50 of 0.63 nM against PI3Kα.[6] This compound demonstrated significant efficacy in HeLa and A549 tumor xenograft models.[6]
An amide hybrid of this compound exhibited potent inhibitory activity against EGFR with an IC50 value of 0.46 μM, showing superior efficacy against breast cancer cell lines compared to erlotinib.[1]
Quantitative Data: Anticancer Activity
| Compound/Derivative | Target/Cell Line | Activity (IC50/Ki) | Reference |
| Imidazole derivative 9c | MV4-11 (acute myeloid leukemia) | Potent anti-leukemic agent | [3] |
| c5 | Huh-7 (liver cancer) | 28.48 μM | [1] |
| c14 | Huh-7 (liver cancer) | 32.60 μM | [1] |
| c16 | Huh-7 (liver cancer) | 31.87 μM | [1] |
| c18 | Huh-7 (liver cancer) | 19.05 μM | [1] |
| 12g (amide hybrid) | EGFR | 0.46 μM | [1] |
| 14b | A549 (lung cancer) | 7.59 ± 0.31 μM | [2] |
| 14c | A549 (lung cancer) | 18.52 ± 0.59 μM | [2] |
| 8d-1 | PI3Kα | 0.63 nM | [6] |
| 32k | CDK9 | Selective inhibitor | [5] |
Anti-inflammatory Activity
Derivatives of this compound have shown promise in the treatment of neuroinflammatory conditions by modulating key inflammatory pathways in microglial cells.
Nrf2-HO-1 Signaling Pathway
Several this compound derivatives, particularly those modified with a 1,2,3-triazole moiety, have been shown to significantly activate the Nrf2-HO-1 pathway.[7] This activation leads to a reduction in lipopolysaccharide (LPS)-induced reactive oxygen species (ROS) production and alleviates microglial inflammation.[7][8] These compounds effectively reduced the production of nitric oxide (NO) and the transcription of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[7][9]
Signaling Pathway: Nrf2-HO-1 Activation
Caption: Activation of the Nrf2-HO-1 pathway by this compound derivatives, leading to reduced inflammation.
Central Nervous System (CNS) Activity
The this compound scaffold has been utilized to develop agents targeting various receptors in the central nervous system, suggesting potential applications in treating psychiatric disorders.
Serotonin Receptor Modulation
Derivatives of 1,4-benzoxazin-3(4H)-one have been synthesized and evaluated for their binding affinity and functional activity at serotonin receptors.
-
5-HT1A and 5-HT2A Receptors: Arylpiperazine derivatives have shown high affinity for both 5-HT1A (Ki = 1.25-54 nM) and 5-HT2A (Ki = 27-85 nM) receptors, acting as antagonists or partial agonists.[10]
-
5-HT3 Receptors: A series of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives have been developed as potent and long-acting 5-HT3 receptor antagonists, with one compound exhibiting a Ki of 0.019 nM.[11]
Other CNS Targets
-
Human Acetylcholinesterase (hAChE): A derivative of this compound was identified as a non-competitive inhibitor of hAChE with a Ki value of 20.2 ± 0.9 μM, indicating potential for Alzheimer's disease treatment.[7]
-
Dopamine D2 and Serotonin Receptors: One derivative showed strong activity against dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors, suggesting its potential as a lead compound for complex neuropsychiatric disorders.
Other Biological Activities
In addition to the major therapeutic areas highlighted above, derivatives of this compound have been reported to possess a range of other biological activities, including:
-
Antimicrobial and Antifungal Activity: Various derivatives have demonstrated antibacterial and antifungal properties.[1][12]
-
Antioxidant Activity: Some compounds have shown antioxidant potential.[13]
-
Antidiabetic Activity: In silico studies have suggested that certain derivatives may act as inhibitors of pancreatic α-amylase and intestinal α-glucosidase, indicating potential for antidiabetic applications.[12]
-
Mineralocorticoid Receptor Antagonism: A highly selective mineralocorticoid receptor antagonist with an IC50 of 41 nM has been developed from this scaffold.[1]
Experimental Protocols
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and IC50 values are determined by plotting cell viability against compound concentration.[14]
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction: Cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a suitable method (e.g., BCA assay).
-
SDS-PAGE: Proteins are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., γ-H2AX for DNA damage, LC3 for autophagy).[2]
-
Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Measurement of Intracellular ROS
-
Cell Treatment: Cells are treated with the test compounds and/or an inflammatory stimulus (e.g., LPS).
-
Probe Loading: Cells are incubated with a fluorescent probe that is sensitive to ROS (e.g., DCFH-DA).
-
Fluorescence Measurement: The fluorescence intensity is measured using a flow cytometer or a fluorescence microscope. An increase in fluorescence indicates an increase in intracellular ROS levels.[7][8]
This guide provides a comprehensive overview of the current understanding of the therapeutic potential of this compound and its derivatives. The diverse range of biological targets highlights the versatility of this scaffold and underscores its importance as a starting point for the development of novel therapeutic agents. Further research is warranted to fully elucidate the mechanisms of action and to optimize the pharmacological properties of these promising compounds.
References
- 1. This compound linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacological evaluations of novel 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as a new class of anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines [mdpi.com]
- 5. Discovery of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and selective CDK9 inhibitors that enable transient target engagement for the treatment of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and anti-inflammatory activity of this compound derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and anti-inflammatory activity of this compound derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Benzoxazines. II. Synthesis, conformational analysis, and structure--activity relationships of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives as potent and long-acting serotonin-3 (5-HT3) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from [1,4]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Synthesis of 2H-1,4-Benzoxazin-3(4H)-one Derivatives
An In-depth Technical Guide to the Synthesis, Biological Activities, and Mechanisms of 2H-1,4-Benzoxazin-3(4H)-one and its Derivatives
The this compound scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its broad spectrum of biological activities and its presence in various natural products.[1][2][3] This technical guide provides a comprehensive review of the literature, focusing on the synthesis, quantitative biological data, and key signaling pathways associated with this versatile core. It is intended for researchers, scientists, and professionals involved in drug discovery and development.
The synthesis of the this compound core and its derivatives has been approached through several efficient methods. Common strategies involve the cyclization of substituted 2-aminophenols or 2-nitrophenols.
General Synthetic Pathways
One prevalent method involves a two-step process starting from 2-nitrophenols. This includes an initial O-alkylation followed by a reductive cyclization.[4][5] Another common approach is the reaction of 2-aminophenols with various reagents, such as chloroacetyl chloride or α-bromoalkanoates, often under basic conditions.[6][7] More advanced, one-pot synthesis procedures using microwave heating or copper-catalyzed cascade reactions have also been developed to improve efficiency and yield.[6]
Experimental Protocols
Protocol 1: Synthesis of 2-Alkyl-2H-1,4-benzoxazin-3(4H)-ones via Reductive Cyclization [4][5]
This protocol describes a two-step synthesis starting from 2-nitrophenols.
-
Step 1: O-alkylation of 2-nitrophenols.
-
To a solution of the appropriate 2-nitrophenol in a suitable solvent (e.g., acetone), an excess of a base such as potassium carbonate (K₂CO₃) is added.
-
The corresponding methyl 2-bromoalkanoate is added dropwise to the mixture.
-
The reaction mixture is refluxed for several hours until the starting material is consumed (monitored by TLC).
-
After cooling, the mixture is filtered, and the solvent is evaporated under reduced pressure. The residue is then purified to yield the 2-nitro ester intermediate.
-
-
Step 2: Reductive Cyclization.
-
The 2-nitro ester intermediate is dissolved in an appropriate solvent (e.g., ethanol, acetic acid).
-
A reducing agent, such as iron powder in the presence of acetic acid (Fe/AcOH) or zinc powder with ammonium chloride (Zn/NH₄Cl), is added to the solution.[8]
-
The mixture is heated or stirred at room temperature until the reduction and subsequent cyclization are complete.
-
The catalyst is filtered off, and the solvent is removed in vacuo.
-
The crude product is purified by recrystallization or column chromatography to afford the desired 2-alkyl-2H-1,4-benzoxazin-3(4H)-one.
-
Protocol 2: One-Pot Synthesis from 2-Aminophenols [6]
This protocol outlines a microwave-assisted, one-pot synthesis.
-
A mixture of a 2-aminophenol and a base (e.g., potassium carbonate) in a suitable solvent (e.g., DMF) is prepared in a microwave reactor vessel.
-
The appropriate 2-bromoalkanoate is added to the mixture.
-
The reaction vessel is sealed and subjected to microwave irradiation at a specified temperature and time.
-
After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the final 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazine.
Synthesis Workflow Diagram
Caption: Synthetic routes to this compound derivatives.
Biological Activities and Quantitative Data
Derivatives of this compound have demonstrated a remarkable range of pharmacological activities. This section summarizes the key findings and presents quantitative data in tabular format.
Anticancer Activity
A significant area of research has focused on the anticancer potential of these compounds.[2][9][10] Derivatives have been shown to inhibit the proliferation of various cancer cell lines, including those of the lung, liver, breast, and colon.[2][10] The mechanism of action often involves inducing DNA damage, apoptosis, and autophagy.[9][11][12]
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Cell Line | Activity Type | IC₅₀ (µM) | Reference |
| 14b | A549 (Lung) | Cytotoxicity | 7.59 ± 0.31 | [2][10] |
| 14c | A549 (Lung) | Cytotoxicity | 18.52 ± 0.59 | [2][10] |
| c5 | Huh-7 (Liver) | Cytotoxicity | 28.48 | [9][11][12] |
| c14 | Huh-7 (Liver) | Cytotoxicity | 32.60 | [9][11][12] |
| c16 | Huh-7 (Liver) | Cytotoxicity | 31.87 | [9][11][12] |
| c18 | Huh-7 (Liver) | Cytotoxicity | 19.05 | [9][11][12] |
| 12g | Breast Cancer | EGFR Inhibition | 0.46 | [9][11] |
| 9u | Platelet Aggregation | Inhibition | 9.20 | [13] |
Antifungal Activity
Several this compound derivatives have been screened for their antifungal properties against various phytopathogenic fungi.[4]
Table 2: Antifungal Activity of this compound Derivatives
| Compound | Fungal Strain | Concentration | Mycelial Growth Inhibition (%) | Reference |
| 4a | Rhizoctonia solani | 100 mg L⁻¹ | 100 | [4] |
| 6 | Fusarium culmorum | 100 mg L⁻¹ | 100 | [4] |
| 6 | Phythophtora cactorum | 100 mg L⁻¹ | 100 | [4] |
| 6 | Rhizoctonia solani | 100 mg L⁻¹ | 100 | [4] |
| 6 | Phythophtora cactorum | 20 mg L⁻¹ | 72 | [4] |
| 4a, 4g, 6 | Various Fungi | 200 mg L⁻¹ | 100 | [4] |
| 5L | Gibberella zeae | EC₅₀ | 20.06 µg/mL | [14] |
| 5o | Gibberella zeae | EC₅₀ | 23.17 µg/mL | [14] |
| 5q | Pellicularia sasakii | EC₅₀ | 26.66 µg/mL | [14] |
| 5r | Phytophthora infestans | EC₅₀ | 15.37 µg/mL | [14] |
Anti-inflammatory Activity
The anti-inflammatory properties of these derivatives have been investigated, particularly in the context of neuroinflammation.[15][16] Compounds have been shown to reduce the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-induced microglial cells.[15][16]
Table 3: Anti-inflammatory Activity of this compound Derivatives
| Compound | Cell Line | Activity | Effect | Reference |
| e2, e16, e20 | BV-2 (Microglia) | NO Production | Significant reduction at 10 µM | [15][16] |
| e2, e16, e20 | BV-2 (Microglia) | Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) | Significant decrease in transcription levels | [15][16] |
| e2, e16, e20 | BV-2 (Microglia) | iNOS, COX-2 | Downregulation of transcription and protein levels | [16] |
| 3d | Animal Model | Rat Paw Edema | 62.61% inhibition | [17] |
| 3d | Animal Model | Acetic Acid-induced Writhing | 62.36% protection | [17] |
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which this compound derivatives exert their biological effects is crucial for rational drug design. Key pathways identified include the induction of apoptosis and autophagy in cancer cells and the modulation of inflammatory responses.
Induction of Apoptosis and Autophagy in Cancer Cells
In cancer cells, certain derivatives have been shown to induce DNA damage, which subsequently triggers programmed cell death (apoptosis) and cellular self-digestion (autophagy).[9][11][12] A key indicator of DNA damage is the upregulation of γ-H2AX.[9][11] This leads to the activation of apoptotic pathways, evidenced by increased expression of executioner caspases like caspase-7.[9][11] Concurrently, these compounds can activate autophagy, as shown by enhanced expression of LC3, a key marker for autophagosome formation.[9][11]
Caption: Apoptosis and autophagy induction by benzoxazinone derivatives.
Anti-inflammatory Mechanism via Nrf2-HO-1 Pathway
In the context of inflammation, particularly in microglial cells, derivatives of this compound have been found to exert their effects by activating the Nrf2-HO-1 signaling pathway.[15] This pathway is a key regulator of cellular antioxidant responses. Under inflammatory conditions (e.g., induced by LPS), there is an increase in reactive oxygen species (ROS). The benzoxazinone derivatives promote the activation of Nrf2, which then translocates to the nucleus and induces the expression of antioxidant enzymes like heme oxygenase-1 (HO-1). This leads to a reduction in ROS levels and a subsequent decrease in the production of pro-inflammatory mediators like NO, iNOS, and COX-2.[15][16]
Caption: Nrf2-HO-1 pathway modulation by benzoxazinone derivatives.
Conclusion
The this compound scaffold continues to be a highly valuable template in the design of novel therapeutic agents. The diverse biological activities, including potent anticancer, antifungal, and anti-inflammatory effects, highlight its versatility. The synthetic accessibility of this core allows for extensive structural modifications, enabling the fine-tuning of its pharmacological profile. The mechanistic insights, particularly the induction of apoptosis and autophagy and the modulation of the Nrf2-HO-1 pathway, provide a solid foundation for future drug development efforts. This guide serves as a comprehensive resource to facilitate further research and exploitation of this promising class of heterocyclic compounds.
References
- 1. jocpr.com [jocpr.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. 1,4-Benzoxazin-3-one synthesis [organic-chemistry.org]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | this compound linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and anti-inflammatory activity of this compound derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 2H-1,4-Benzoxazin-3(4H)-one from o-aminophenol
An essential scaffold in medicinal chemistry, 2H-1,4-Benzoxazin-3(4H)-one and its derivatives are integral to the development of novel therapeutic agents due to their broad range of biological activities.[1][2][3] These compounds have shown potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[1][3][4] The synthesis of the core this compound structure is a fundamental process for researchers in drug discovery, commonly starting from o-aminophenol.
This document provides detailed protocols and application notes for the synthesis of this compound from o-aminophenol, tailored for researchers, scientists, and drug development professionals.
Synthetic Pathways Overview
The primary route for synthesizing this compound from o-aminophenol involves a two-step process: N-acylation followed by intramolecular cyclization. This is typically achieved through reaction with a two-carbon electrophile containing a good leaving group, such as chloroacetyl chloride or ethyl chloroacetate. The initial step is the acylation of the more nucleophilic amino group of o-aminophenol. The subsequent step is an intramolecular Williamson ether synthesis, where the phenoxide ion displaces the chloride, leading to ring closure.
Caption: General reaction scheme for the synthesis of this compound.
Quantitative Data Summary
Several methods have been reported for the synthesis of this compound. The choice of reagents and conditions significantly impacts reaction time and yield. The following table summarizes various reported protocols.
| Method | Reagents | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Protocol 1 | o-Aminophenol, Chloroacetyl chloride | Acetone | NaHCO₃ (aq) | Reflux | 3 | ~85 |
| Protocol 2 | o-Aminophenol, Ethyl chloroacetate | Ethanol | K₂CO₃ | Reflux | 12-18 | ~70-80 |
| Protocol 3 (One-Pot) | o-Aminophenol, Ethyl chloroacetate | Ionic Liquid | DBU | 110 | 9 | ~91 |
| Protocol 4 (Palladium-catalyzed) | o-Halophenols, 2-Chloroacetamides | Toluene | Cs₂CO₃ | 110 | 24 | ~90-95 |
| Protocol 5 (Copper-catalyzed) | o-Halophenols, 2-Halo-amides | DMF | K₂CO₃ | 120 | 12 | ~80-92 |
Detailed Experimental Protocols
Protocol 1: Synthesis using Chloroacetyl Chloride
This method is a rapid and high-yielding procedure involving the acylation of o-aminophenol with chloroacetyl chloride, followed by in-situ cyclization.
Materials and Equipment:
-
o-Aminophenol
-
Chloroacetyl chloride[5]
-
Acetone
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve o-aminophenol (e.g., 0.1 mol) in 100 mL of acetone.
-
Acylation: To the stirred solution, add chloroacetyl chloride (0.11 mol) dropwise over 15-20 minutes. The reaction is exothermic; maintain gentle stirring.
-
Cyclization: After the addition is complete, add 100 mL of saturated sodium bicarbonate solution to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the mixture to room temperature. The product often precipitates out of the solution. If not, reduce the volume of acetone under reduced pressure to induce precipitation.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crude product with cold water.
-
Purification: Recrystallize the crude product from ethanol or methanol to obtain pure this compound as a crystalline solid.
-
Characterization: The final product can be characterized by its melting point (173-175 °C) and spectroscopic methods (NMR, IR).[6]
Protocol 2: Synthesis using Ethyl Chloroacetate
This protocol uses the less reactive ethyl chloroacetate and typically requires a longer reaction time but is also a very effective method.[7]
Materials and Equipment:
-
o-Aminophenol
-
Ethyl chloroacetate
-
Anhydrous potassium carbonate (K₂CO₃)
-
Ethanol or Acetone[7]
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware for filtration and recrystallization
Procedure:
-
Reaction Setup: To a round-bottom flask, add o-aminophenol (e.g., 0.1 mol), ethyl chloroacetate (0.12 mol), and anhydrous potassium carbonate (0.2 mol) in 150 mL of absolute ethanol.
-
Reflux: Heat the mixture to reflux with vigorous stirring. The reaction is typically slow and may require 12-18 hours. Monitor the reaction by TLC.
-
Workup: Once the reaction is complete, cool the mixture and filter off the inorganic salts.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purification: Dissolve the crude solid in a suitable solvent like dichloromethane and wash with water to remove any remaining salts. Dry the organic layer, evaporate the solvent, and recrystallize the residue from ethanol to yield the pure product.
Application in Drug Discovery: A Signaling Pathway Context
Derivatives of this compound are actively investigated for their therapeutic potential. For instance, certain derivatives have been shown to inhibit the PI3K/mTOR signaling pathway, which is crucial for cancer cell growth and survival.[8] Other derivatives exhibit anti-inflammatory effects by activating the Nrf2-HO-1 pathway, which helps in reducing oxidative stress and inflammation in microglial cells.[1][2]
References
- 1. Design, synthesis, and anti-inflammatory activity of this compound derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from [1,4]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2H-1,4-ベンゾオキサジン-3(4H)-オン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Synthesis of 2-Alkyl-2H-1,4-benzoxazin-3(4H)-ones
The Versatile Scaffold: Applications of 2H-1,4-Benzoxazin-3(4H)-one in Medicinal Chemistry
The 2H-1,4-benzoxazin-3(4H)-one core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its rigid, planar structure and favorable biological activity profile.[1][2] This structural motif has been extensively explored as a cornerstone for the development of novel therapeutic agents across a spectrum of diseases, including cancer, inflammation, neurological disorders, and infectious diseases.[3][4][5] Its synthetic accessibility and the ease with which it can be functionalized have made it a highly attractive starting point for drug discovery campaigns.
Derivatives of this compound have demonstrated a wide array of pharmacological activities, attributed to their ability to interact with various biological targets.[5][6] The structural rigidity of the benzoxazinone ring system often facilitates effective binding to enzymes and receptors, leading to potent biological responses.[1] This has spurred the design and synthesis of numerous analogs with tailored properties to enhance efficacy and selectivity for specific therapeutic applications.
Anticancer Applications
A significant area of investigation for this compound derivatives is in oncology. These compounds have shown promise as anticancer agents through multiple mechanisms of action, including the induction of DNA damage, apoptosis, and autophagy.[1][2]
A notable strategy involves the hybridization of the this compound scaffold with other pharmacologically active moieties, such as 1,2,3-triazoles. This approach aims to create molecules capable of intercalating into tumor cell DNA, leading to cell death.[1][2]
Quantitative Data on Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| c5 | Huh-7 (Liver Cancer) | 28.48 | DNA Damage, Apoptosis, Autophagy | [1] |
| c14 | Huh-7 (Liver Cancer) | 32.60 | DNA Damage, Apoptosis, Autophagy | [1] |
| c16 | Huh-7 (Liver Cancer) | 31.87 | DNA Damage, Apoptosis, Autophagy | [1] |
| c18 | Huh-7 (Liver Cancer) | 19.05 | DNA Damage, Apoptosis, Autophagy | [1] |
| 14b | A549 (Lung Cancer) | 7.59 ± 0.31 | Apoptosis, ROS Elevation, DNA Damage, Autophagy | [7][8] |
| 14c | A549 (Lung Cancer) | 18.52 ± 0.59 | Apoptosis, ROS Elevation, DNA Damage, Autophagy | [7][8] |
| 12g | Breast Cancer Cell Lines | 0.46 (EGFR Inhibition) | EGFR Inhibition | [1] |
Experimental Protocols
Synthesis of this compound Linked 1,2,3-Triazole Derivatives (c1-c20 Series):
-
Step 1: Synthesis of Terminal Alkyne Intermediate (b):
-
Condense 7-amino-2H-benzo[b][1][2]oxazin-3(4H)-one (compound a) with 3-ethynylbenzoic acid.
-
Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent and DIPEA (N,N-Diisopropylethylamine) as a base.
-
The reaction yields the terminal alkyne compound b.[1]
-
-
Step 2: Click Chemistry for Triazole Formation:
-
React the terminal alkyne compound b with a variety of azide compounds.
-
This copper-catalyzed azide-alkyne cycloaddition (click chemistry) results in the formation of the 20 novel target compounds (c1-c20).[1]
-
Confirm the structures of the final compounds using 1H and 13C NMR spectroscopy and High-Resolution Mass Spectrometry (HR-MS).[1]
-
In Vitro Anticancer Activity Evaluation (MTT Assay):
-
Cell Seeding: Seed human tumor cell lines (e.g., Huh-7, A549) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound that inhibits 50% of cell growth.
Signaling Pathway
Caption: Proposed mechanism of anticancer action for this compound derivatives.
Anti-inflammatory Applications
Derivatives of this compound have also been investigated for their anti-inflammatory properties, particularly in the context of neuroinflammation. The strategy of incorporating a 1,2,3-triazole moiety has been employed to target inflammatory pathways in microglial cells.[9][10]
These compounds have been shown to reduce the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like IL-1β, IL-6, and TNF-α.[7][10] The mechanism of action is believed to involve the activation of the Nrf2-HO-1 signaling pathway, which helps in mitigating oxidative stress and inflammation.[9][10]
Quantitative Data on Anti-inflammatory Activity
| Compound | Cell Line | Effect | Mechanism of Action | Reference |
| e2, e16, e20 | LPS-induced BV-2 microglial cells | Reduced NO production, decreased pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) | Activation of Nrf2-HO-1 pathway, reduced ROS production | [9][10] |
Experimental Protocols
Evaluation of Anti-inflammatory Activity in LPS-induced BV-2 Cells:
-
Cell Culture: Culture BV-2 microglial cells in appropriate media.
-
Compound and LPS Treatment: Pre-treat the cells with the test compounds for a specific duration, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Use the Griess reagent to measure the level of nitrite, a stable product of NO.
-
Quantify the NO production by measuring the absorbance at a specific wavelength.[9]
-
-
Cytokine Measurement (Real-time PCR):
-
Isolate total RNA from the treated cells.
-
Perform reverse transcription to synthesize cDNA.
-
Use real-time PCR with specific primers for IL-1β, IL-6, and TNF-α to quantify their mRNA expression levels.[7]
-
-
Western Blot Analysis for Nrf2 and HO-1:
-
Prepare cell lysates from treated cells.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against Nrf2 and HO-1, followed by secondary antibodies.
-
Visualize and quantify the protein bands to assess the activation of the Nrf2-HO-1 pathway.
-
Signaling Pathway
Caption: Anti-inflammatory mechanism of this compound derivatives in microglial cells.
Antimicrobial and Other Applications
The versatility of the this compound scaffold extends to its use in developing antimicrobial agents.[3][11] Derivatives have been synthesized and evaluated for their activity against various bacterial and fungal strains.[3][11][12] For instance, certain 4-hydroxy-2H-1,4-benzoxazin-3(4H)-ones have shown notable antifungal activity against Candida albicans.[11][12]
Furthermore, this scaffold has been explored for other therapeutic indications, including:
-
Anticonvulsant activity: A series of 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones were synthesized and showed potent anticonvulsant effects in preclinical models.[13]
-
Neurodegenerative diseases: The anti-inflammatory properties of these derivatives make them potential candidates for treating neurodegenerative diseases where neuroinflammation plays a key role.[9][10]
-
Enzyme inhibition: Specific derivatives have been designed as inhibitors of enzymes such as human leukocyte elastase and serine proteases.[6]
Experimental Workflow
Caption: General experimental workflow for the development of this compound derivatives.
References
- 1. This compound linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells [frontiersin.org]
- 3. jocpr.com [jocpr.com]
- 4. Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from [1,4]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oaji.net [oaji.net]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Design, synthesis, and anti-inflammatory activity of this compound derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and anti-inflammatory activity of this compound derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and antimicrobial activity of some new 4-hydroxy-2H- 1,4-benzoxazin-3(4H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2H-1,4-Benzoxazin-3(4H)-one as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2H-1,4-Benzoxazin-3(4H)-one is a privileged heterocyclic scaffold that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. Its unique structural features and reactivity make it an ideal starting material for the synthesis of a diverse array of biologically active compounds. This document provides detailed application notes and experimental protocols for the use of this compound as a versatile building block, with a focus on its application in the development of novel therapeutic agents. The protocols outlined below are based on established synthetic methodologies, and the accompanying data highlight the potential of its derivatives in various therapeutic areas.
Synthetic Protocols
The synthesis of the this compound core and its subsequent derivatization can be achieved through several efficient methods. Below are detailed protocols for some of the most common and effective synthetic routes.
Protocol 1: Synthesis of this compound from o-Aminophenol
This protocol describes the direct cyclization of o-aminophenol with chloroacetyl chloride.[1]
Materials:
-
o-Aminophenol
-
Chloroacetyl chloride
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Dry Acetone
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve o-aminophenol (2.18 g, 0.02 mol) in dry acetone (25 ml).
-
Add anhydrous K₂CO₃ (0.5 g) to the solution.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add chloroacetyl chloride (2.26 ml, 0.02 mol) dropwise to the cooled mixture with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.
Experimental Workflow for Synthesis of this compound
Caption: Synthesis of this compound from o-Aminophenol.
Protocol 2: N-Alkylation of this compound
This protocol details the N-alkylation of the benzoxazinone core, a common step in the synthesis of its derivatives.[1]
Materials:
-
This compound
-
Alkyl or Aryl halide (e.g., benzyl bromide)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve this compound in DMF in a round-bottom flask.
-
Add anhydrous K₂CO₃ to the solution.
-
Add the desired alkyl or aryl halide to the mixture.
-
Heat the reaction mixture and monitor its progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the precipitate, wash with water, and dry.
-
Purify the crude product by column chromatography or recrystallization.
General Workflow for N-Alkylation
Caption: N-Alkylation of this compound.
Applications in Drug Discovery
Derivatives of this compound have demonstrated a wide range of biological activities, making them promising candidates for drug development.
Anticancer Activity
Numerous studies have reported the potent anticancer activity of this compound derivatives against various cancer cell lines.[2][3][4] The mechanism of action often involves the induction of apoptosis, DNA damage, and cell cycle arrest.[2][3]
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| c5 | Huh-7 (Liver) | 28.48 | [2] |
| c14 | Huh-7 (Liver) | 32.60 | [2] |
| c16 | Huh-7 (Liver) | 31.87 | [2] |
| c18 | Huh-7 (Liver) | 19.05 | [2] |
| 12g | Breast Cancer | 0.46 (EGFR inhibition) | [2] |
| 5b | MCF-7 (Breast) | 17.08 µg/mL | [2] |
| 5b | HeLa (Cervical) | 15.38 µg/mL | [2] |
| 3c | A549 (Lung) | 3.29 | [2] |
| 14b | A549 (Lung) | 7.59 ± 0.31 | [3][4] |
| 14c | A549 (Lung) | 18.52 ± 0.59 | [3][4] |
Antifungal Activity
Derivatives of this compound have also been investigated for their antifungal properties against various pathogenic fungi.
Table 2: Antifungal Activity of this compound Derivatives
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| 13a | Candida strains | 28.5 (GM) | [1][5] |
| 14a | Candida strains | 47.2 (GM) | [1][5] |
| 17a | Candida strains | 50.7 (GM) | [1][5] |
| 5L | Gibberella zeae | 20.06 (EC₅₀) | [6][7] |
| 5o | Gibberella zeae | 23.17 (EC₅₀) | [6][7] |
| 5q | Pellicularia sasakii | 26.66 (EC₅₀) | [6][7] |
| 5r | Phytophthora infestans | 15.37 (EC₅₀) | [6][7] |
| 5p | Capsicum wilt | 26.76 (EC₅₀) | [6][7] |
GM: Geometric Mean EC₅₀: Half maximal effective concentration
Anti-inflammatory Activity
Recent research has highlighted the potential of this compound derivatives as anti-inflammatory agents. Certain derivatives have been shown to reduce the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-induced microglial cells.[8][9] The mechanism of action is linked to the activation of the Nrf2-HO-1 signaling pathway, which plays a crucial role in the cellular response to oxidative stress.[8]
Signaling Pathway in Anti-inflammatory Activity
References
- 1. researchgate.net [researchgate.net]
- 2. This compound linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety [frontiersin.org]
- 7. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and anti-inflammatory activity of this compound derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and anti-inflammatory activity of this compound derivatives modified with 1,2,3-triazo… [ouci.dntb.gov.ua]
Application Notes and Protocols for 2H-1,4-Benzoxazin-3(4H)-one Derivatives as Antifungal Agents
Introduction 2H-1,4-Benzoxazin-3(4H)-one is a significant heterocyclic scaffold found in numerous natural products and pharmaceutical molecules.[1][2] Derivatives of this core structure have demonstrated a wide range of biological activities, including antibacterial, antitumor, and herbicidal properties.[1][2] Recently, these compounds have garnered attention as promising antifungal agents, exhibiting efficacy against both plant-pathogenic fungi and human pathogens like Candida albicans.[1][3] This document provides an overview of their application, quantitative activity data, and detailed protocols for their synthesis and evaluation.
Application Notes
Spectrum of Antifungal Activity
This compound derivatives have been successfully tested against a variety of fungal species. Their application can be broadly categorized into two areas:
-
Agricultural Fungicides: Several derivatives show potent activity against phytopathogenic fungi responsible for significant crop diseases. This includes species such as Gibberella zeae, Pellicularia sasakii, Phytophthora infestans, Rhizoctonia cerealis, and Colletotrichum capsici.[1][2][4]
-
Medical Antifungals: Analogues designed based on existing antifungal drugs like fluconazole have shown potent inhibitory effects against human opportunistic pathogens, particularly various Candida strains.[5][6] Some derivatives also exhibit immunomodulatory effects, enhancing the host's immune response to fungal infections.[3]
Structure-Activity Relationship (SAR)
The antifungal potency of these derivatives is highly dependent on the nature and position of substituents on the benzoxazinone core and attached moieties.
-
Acylhydrazone Moiety: The introduction of an acylhydrazone moiety has been shown to be a successful strategy for developing potent antifungal agents.[2][4]
-
Substitution on the Benzoxazinone Ring: For derivatives containing an acylhydrazone moiety, attaching a chlorine atom at the 6-position of the benzoxazinone skeleton (compounds 5o-5t ) generally leads to better antifungal activity compared to other substituents.[2]
-
Substitution on the Acylhydrazone Phenyl Ring: The type of substituent on the phenyl ring of the acylhydrazone group also modulates activity. For instance, compound 5r , with a 2,4-dichloro substitution, showed the best activity against P. infestans.[2][4]
-
1,2,3-Triazole Moiety: Linking a 1,2,3-triazole group to the benzoxazinone scaffold has also resulted in compounds with significant growth inhibitory activity against plant-pathogenic fungi.[1]
Quantitative Antifungal Activity Data
The following tables summarize the quantitative data from various studies, highlighting the efficacy of different derivatives against specific fungal strains.
Table 1: EC₅₀ Values of Acylhydrazone Derivatives against Phytopathogenic Fungi [2][4]
| Compound ID | Fungal Strain | EC₅₀ (µg/mL) |
|---|---|---|
| 5L | Gibberella zeae | 20.06 |
| 5o | Gibberella zeae | 23.17 |
| Hymexazol (Control) | Gibberella zeae | 40.51 |
| 5q | Pellicularia sasakii | 26.66 |
| Hymexazol (Control) | Pellicularia sasakii | 32.77 |
| 5r | Phytophthora infestans | 15.37 |
| 5e | Phytophthora infestans | 26.77 |
| Hymexazol (Control) | Phytophthora infestans | 18.35 |
| Carbendazim (Control) | Phytophthora infestans | 34.41 |
| 5p | Capsicum wilt | 26.76 |
| Hymexazol (Control) | Capsicum wilt | >50 |
Table 2: Mycelial Growth Inhibition of 2-Alkyl Derivatives at 200 mg/L [7][8]
| Compound ID | Fungal Strain | Inhibition (%) |
|---|---|---|
| 4a (2-ethyl) | Botrytis cinerea | 100 |
| 4a (2-ethyl) | Phythophtora cactorum | 100 |
| 4a (2-ethyl) | Rhizoctonia solani | 100 |
| 4g (2-ethyl-7-fluoro) | Botrytis cinerea | 100 |
| 4g (2-ethyl-7-fluoro) | Phythophtora cactorum | 100 |
| 4g (2-ethyl-7-fluoro) | Rhizoctonia solani | 100 |
| 6 (4-acetyl-2-ethyl) | Botrytis cinerea | 100 |
| 6 (4-acetyl-2-ethyl) | Phythophtora cactorum | 100 |
| 6 (4-acetyl-2-ethyl) | Rhizoctonia solani | 100 |
Mechanism of Action & Biological Pathways
While the precise molecular targets for many derivatives are still under investigation, some studies suggest potential mechanisms.
-
Potential Enzyme Inhibition: It has been proposed that some 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones may act as succinate dehydrogenase inhibitors.[9]
-
Immunomodulation: Certain 1,4-benzoxazine analogues have been shown to exert an immunomodulatory effect in mice infected with Candida albicans. These compounds stimulate splenocytes to increase the production of Interleukin-12 (IL-12) and Interferon-gamma (IFN-γ), which promotes a T helper type 1 (Th1) immune response, crucial for clearing the fungal infection.[3]
Caption: Immunomodulatory effect of certain benzoxazine derivatives.
Experimental Protocols
General Workflow for Synthesis and Screening
The development of novel antifungal benzoxazinone derivatives typically follows a structured workflow from synthesis to the identification of lead compounds.
References
- 1. znaturforsch.com [znaturforsch.com]
- 2. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Candida albicans properties of novel benzoxazine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety [frontiersin.org]
- 5. Fluconazole analogues containing 2H-1,4-benzothiazin-3(4H)-one or this compound moieties, a novel class of anti-Candida agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Anticancer Activity of 2H-1,4-Benzoxazin-3(4H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anticancer activities of 2H-1,4-Benzoxazin-3(4H)-one derivatives, detailing their efficacy against various cancer cell lines and the molecular mechanisms underlying their therapeutic potential. The protocols outlined below are based on established methodologies for evaluating the cytotoxic, pro-apoptotic, and autophagy-inducing effects of these compounds.
Quantitative Analysis of Anticancer Activity
The anticancer efficacy of various this compound derivatives has been quantified using IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The data presented in the following tables summarize the in vitro activity of these derivatives against several human cancer cell lines.
Table 1: Anticancer Activity of this compound Linked 1,2,3-Triazole Derivatives against Huh-7 Liver Cancer Cells
| Compound ID | IC50 (μM) |
| c5 | 28.48 |
| c14 | 32.60 |
| c16 | 31.87 |
| c18 | 19.05 |
Table 2: Anticancer Activity of 2H-benzo[b][1][2]oxazin-3(4H)-one Linked 1,2,3-Triazole Derivatives against Various Human Cancer Cell Lines [3][4][5][6]
| Compound ID | Cell Line | Cancer Type | IC50 (μM) |
| 14b | A549 | Lung | 7.59 ± 0.31 |
| 14c | A549 | Lung | 18.52 ± 0.59 |
| 14b | Huh7 | Liver | > 50 |
| 14c | Huh7 | Liver | > 50 |
| 14b | MCF-7 | Breast | > 50 |
| 14c | MCF-7 | Breast | > 50 |
| 14b | HCT-116 | Colon | > 50 |
| 14c | HCT-116 | Colon | > 50 |
| 14b | SKOV3 | Ovary | > 50 |
| 14c | SKOV3 | Ovary | > 50 |
Experimental Protocols
The following protocols are standard methods for assessing the anticancer properties of this compound derivatives.
Cell Viability Assay (MTT Assay)
This protocol determines the effect of the compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., Huh-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the this compound derivatives and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound derivatives
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Treat cells with the compounds for the specified duration (e.g., 48 or 72 hours).[7]
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
DNA Damage Detection (γ-H2AX Staining)
This immunofluorescence assay detects the phosphorylation of histone H2AX (γ-H2AX), a marker of DNA double-strand breaks.
Materials:
-
Cancer cell lines
-
This compound derivatives
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against γ-H2AX
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Grow cells on coverslips and treat with the compounds for 24 hours.[3][6]
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block non-specific binding with 1% BSA for 1 hour.
-
Incubate with the primary anti-γ-H2AX antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize using a fluorescence microscope.
Autophagy Detection (LC3 Staining and MDC Staining)
This protocol involves monitoring the expression and localization of LC3, a key autophagy-related protein, and staining with monodansylcadaverine (MDC) to visualize autophagosomes.
Materials:
-
Cancer cell lines
-
This compound derivatives
-
Primary antibody against LC3
-
Fluorescently labeled secondary antibody
-
Monodansylcadaverine (MDC)
-
Fluorescence microscope
Procedure:
-
LC3 Immunofluorescence: Follow the immunofluorescence protocol (Section 2.3), substituting the anti-γ-H2AX antibody with an anti-LC3 antibody to observe the formation of LC3 puncta, indicative of autophagosome formation.
-
MDC Staining:
-
Treat cells with the compounds for the desired time.
-
Incubate the cells with 10 µM MDC in serum-free medium for 30 minutes at 37°C.
-
Wash the cells with PBS.
-
Observe the cells under a fluorescence microscope to visualize the accumulation of MDC in autophagic vacuoles.[3]
-
Signaling Pathways and Experimental Workflows
The anticancer effects of this compound derivatives are mediated through the induction of DNA damage, apoptosis, and autophagy. The following diagrams illustrate these pathways and the experimental workflow for their investigation.
References
- 1. This compound linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells [frontiersin.org]
- 3. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Anti-inflammatory Properties of 2H-1,4-Benzoxazin-3(4H)-one Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2H-1,4-benzoxazin-3(4H)-one scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its broad spectrum of biological activities.[1] Derivatives of this core structure have demonstrated significant potential in the development of therapeutic agents, particularly for conditions involving inflammation.[1][2] Chronic inflammation is a key pathological feature in a multitude of diseases, including neurodegenerative disorders, arthritis, and cancer.[3] Compounds based on the this compound framework have shown promise in mitigating inflammatory responses by modulating key cellular signaling pathways.[4][5]
These application notes provide an overview of the anti-inflammatory properties of select this compound derivatives, summarize quantitative data from preclinical studies, and offer detailed protocols for their evaluation.
Mechanism of Action: Nrf2-HO-1 Signaling Pathway
Several studies indicate that this compound derivatives exert their anti-inflammatory effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme Oxygenase-1 (HO-1) signaling pathway.[3][4] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[4] Upon stimulation by compounds such as the benzoxazinone derivatives, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of various cytoprotective genes, including HO-1. The upregulation of HO-1 helps to reduce intracellular Reactive Oxygen Species (ROS) and suppress the expression of pro-inflammatory mediators, thereby alleviating the inflammatory state.[4][5][6] Molecular docking studies suggest that these compounds can interact with Nrf2-related binding sites, preventing its degradation by Keap1.[4][5]
Data Presentation: Summary of Anti-inflammatory Activity
The following tables summarize the quantitative anti-inflammatory activity of various this compound derivatives from published studies.
Table 1: In Vitro Anti-inflammatory Activity of 1,2,3-Triazole Modified Derivatives
| Compound | Concentration | Assay | Result (% of LPS Control) | Cell Line | Reference |
|---|---|---|---|---|---|
| e2 | 10 µM | NO Production | Significant Reduction | BV-2 Microglia | [3][4] |
| e16 | 10 µM | NO Production | Significant Reduction | BV-2 Microglia | [3][4] |
| e20 | 10 µM | NO Production | Significant Reduction | BV-2 Microglia | [3][4] |
| Resveratrol | 20 µM | NO Production | 42.02% ± 2.50% | BV-2 Microglia | [3][7] |
Note: Compounds e2, e16, and e20 also significantly decreased the transcription levels of pro-inflammatory cytokines IL-1β, IL-6, and TNF-α, and downregulated the enzymes iNOS and COX-2.[6][8]
Table 2: In Vivo Anti-inflammatory Activity
| Compound | Assay | Result (% Inhibition of Edema) | Animal Model | Reference |
|---|---|---|---|---|
| 3d | Carrageenan-induced paw edema | 62.61% | Rat | [9][10] |
| 1f | Carrageenan-induced hind paw edema | 65.83% (after 3h) | Rat | [11] |
| Indomethacin | Carrageenan-induced hind paw edema | 68.33% (after 3h) | Rat | [11] |
Note: Compound 3d is 2-(2-((2,6-dichlorophenyl) amino) benzyl)-4H-benzo[d][4][5]oxazin-4-one.[9][10]
Experimental Protocols
The following protocols describe standard methods for evaluating the anti-inflammatory properties of this compound compounds.
Protocol 1: In Vitro Nitric Oxide (NO) Production Assay in LPS-Stimulated BV-2 Cells
This protocol is used to assess the ability of test compounds to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated microglial cells.[3]
Materials:
-
BV-2 microglial cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (this compound derivatives)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control.
-
Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a non-stimulated control group.
-
Griess Assay:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to the supernatant, followed by 50 µL of Part B.
-
Incubate at room temperature for 10 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Quantification: Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-only treated group.
Protocol 2: In Vivo Carrageenan-Induced Paw Edema Assay
This is a standard in vivo model to evaluate the acute anti-inflammatory activity of compounds.[9][10]
Materials:
-
Wistar rats or Swiss albino mice
-
Test compounds
-
Carrageenan (1% w/v in saline)
-
Positive control drug (e.g., Indomethacin)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions. Fast the animals overnight before the experiment with free access to water.
-
Grouping: Divide the animals into groups (n=6): Vehicle Control, Positive Control, and Test Compound groups (at various doses).
-
Compound Administration: Administer the test compounds and positive control orally or intraperitoneally. The vehicle control group receives only the vehicle.
-
Edema Induction: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.
-
Measurement: Measure the paw volume immediately after the carrageenan injection (0 h) and at subsequent time points (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Calculation: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
Protocol 3: Western Blot Analysis for iNOS, COX-2, Nrf2, and HO-1
This protocol is used to determine the effect of test compounds on the protein expression levels of key inflammatory and anti-inflammatory markers.[4][8]
Materials:
-
LPS-stimulated cell lysates (from Protocol 1)
-
Protein extraction buffer (RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-iNOS, anti-COX-2, anti-Nrf2, anti-HO-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: Lyse the treated cells with RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and add ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensity using densitometry software. Normalize the expression of target proteins to a loading control like β-actin.
Conclusion
Derivatives of the this compound scaffold represent a promising class of compounds for the development of novel anti-inflammatory therapeutics. Their mechanism of action, particularly through the activation of the Nrf2-HO-1 pathway, provides a strong rationale for their further investigation. The protocols outlined above offer a standardized approach for researchers to screen and characterize the anti-inflammatory potential of new chemical entities based on this versatile scaffold.
References
- 1. ijfans.org [ijfans.org]
- 2. Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and anti-inflammatory activity of this compound derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Design, synthesis, and anti-inflammatory activity of this compound derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]
- 5. Design, synthesis, and anti-inflammatory activity of this compound derivatives modified with 1,2,3-triazo… [ouci.dntb.gov.ua]
- 6. Design, synthesis, and anti-inflammatory activity of this compound derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs | Mongolian Journal of Chemistry [mongoliajol.info]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: 2H-1,4-Benzoxazin-3(4H)-one in the Development of CDK9 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation and a promising therapeutic target, particularly in hematological malignancies.[1][2] CDK9, as the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb), phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), facilitating the transition from paused to productive transcriptional elongation.[2] This process is essential for the expression of short-lived anti-apoptotic proteins like Mcl-1 and oncogenes such as c-Myc, which are crucial for the survival of many cancer cells.[1][3] Consequently, selective and transient inhibition of CDK9 can lead to the downregulation of these key survival proteins and induce apoptosis in tumor cells.[1]
The 2H-1,4-benzoxazin-3(4H)-one scaffold has emerged as a valuable starting point for the development of potent and selective CDK9 inhibitors.[1] Derivatives of this scaffold have demonstrated significant antitumor efficacy in preclinical models of hematological cancers.[1] One notable example, compound 32k, has been identified as a selective CDK9 inhibitor with favorable pharmacokinetic properties for intravenous administration, showing significant in vivo antitumor effects in xenograft models.[1]
These application notes provide a comprehensive overview of the use of this compound in the development of CDK9 inhibitors, including detailed experimental protocols for their synthesis and evaluation, and a summary of their biological activity.
Data Presentation
The following tables summarize the quantitative data for representative CDK9 inhibitors, including derivatives of the this compound scaffold. This data is essential for comparing the potency and selectivity of newly developed compounds.
Table 1: In Vitro Kinase Inhibitory Activity of Representative CDK9 Inhibitors
| Compound | Target Kinase | IC50 (nM) | Selectivity Notes | Reference |
| Compound 32k | CDK9 | Potent (specific value not publicly available) | Selective over other CDKs | [1] |
| CDKI-73 | CDK9 | 5.78 | Also inhibits CDK1, CDK2, CDK4 | |
| AZD4573 | CDK9 | < 4 | Highly selective versus other CDKs | |
| Flavopiridol | CDK9 | 3 | Pan-CDK inhibitor | [4] |
Table 2: Cellular Activity of Representative CDK9 Inhibitors in Hematological Malignancy Cell Lines
| Compound | Cell Line | Assay Type | IC50 / EC50 (µM) | Downstream Effects | Reference |
| Compound 32k | MV4-11 (AML) | Apoptosis | Potent (specific value not publicly available) | Dose-dependent decrease in p-Ser2-RNAPII, Mcl-1, and c-Myc | [1] |
| LY2857785 | MV-4-11 (AML) | Cell Proliferation | 0.04 (8h) | Reduction in MCL1 and XIAP, induction of CASP-3 and cleaved PARP |
Table 3: In Vivo Efficacy of a Representative this compound-based CDK9 Inhibitor
| Compound | Xenograft Model | Dosing Schedule | Outcome | Reference |
| Compound 32k | Hematological Tumor Models | Intermittent Dosing | Significant antitumor efficacy | [1] |
Signaling Pathways and Experimental Workflows
CDK9 Signaling Pathway
CDK9, in complex with its regulatory cyclin partner (e.g., Cyclin T1), forms the active P-TEFb complex. P-TEFb is recruited to the promoter-proximal region of genes where it phosphorylates the Serine 2 residue of the C-terminal domain of RNA Polymerase II (p-Ser2-RNAPII). This phosphorylation event releases RNAPII from its paused state, allowing for productive transcriptional elongation and the synthesis of mRNA for key survival proteins. Inhibition of CDK9 by compounds based on the this compound scaffold blocks this phosphorylation, leading to a decrease in the levels of anti-apoptotic proteins like Mcl-1 and oncoproteins like c-Myc, ultimately triggering apoptosis in cancer cells.
Caption: CDK9 signaling pathway and mechanism of inhibition.
Experimental Workflow for Inhibitor Evaluation
The evaluation of a novel this compound-based CDK9 inhibitor typically follows a multi-step process, beginning with synthesis and progressing through in vitro biochemical and cellular assays to in vivo efficacy studies.
Caption: General experimental workflow for inhibitor evaluation.
Experimental Protocols
General Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of the this compound core structure, which can then be further modified to produce a library of potential CDK9 inhibitors.
Materials:
-
Substituted 2-aminophenol
-
Chloroacetyl chloride
-
Potassium carbonate (K2CO3)
-
Acetone
-
Appropriate reagents for further derivatization (e.g., for Suzuki or Buchwald-Hartwig coupling reactions)
Procedure:
-
Step 1: Synthesis of the this compound core.
-
Dissolve the substituted 2-aminophenol in acetone.
-
Add potassium carbonate to the solution and stir at room temperature.
-
Slowly add chloroacetyl chloride dropwise to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the this compound core structure.
-
-
Step 2: Further derivatization.
-
The core structure can be further functionalized at various positions (e.g., on the aromatic ring or at the N4 position) using standard organic chemistry techniques to generate a library of derivatives for screening.
-
In Vitro CDK9 Kinase Assay (Luminescence-based)
This protocol outlines a general method for determining the in vitro potency (IC50) of a test compound against CDK9/Cyclin T1 using a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme
-
Kinase substrate (e.g., a peptide derived from the RNAPII CTD)
-
Test compound (serial dilutions in DMSO)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in 100% DMSO. Further dilute in kinase assay buffer.
-
Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare a master mix of CDK9/Cyclin T1 enzyme and substrate in kinase assay buffer. Add 2 µL of this mix to each well.
-
Prepare a solution of ATP in kinase assay buffer.
-
Initiate the kinase reaction by adding 2 µL of the ATP solution to each well.
-
Incubate the plate at room temperature for 1-2 hours.
-
Add 5 µL of the luminescent detection reagent to each well to stop the reaction and generate a luminescent signal.
-
Incubate at room temperature for 10-40 minutes to stabilize the signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.
Cell Viability Assay
This protocol describes the use of a luminescent cell viability assay to determine the anti-proliferative effect of the inhibitors on a relevant cancer cell line, such as the AML cell line MV4-11.
Materials:
-
MV4-11 cells
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound (serial dilutions)
-
96-well opaque-walled plates
-
Luminescent cell viability assay kit (e.g., CellTiter-Glo®)
-
Plate reader with luminescence detection
Procedure:
-
Seed MV4-11 cells into a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 50 µL of culture medium.
-
Add 50 µL of culture medium containing serial dilutions of the test compound to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Equilibrate the plate and the luminescent cell viability reagent to room temperature.
-
Add 100 µL of the reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the EC50 value by plotting the luminescence signal against the logarithm of the compound concentration.
Western Blot for p-Ser2-RNAPII
This protocol is used to assess the in-cell target engagement of the CDK9 inhibitor by measuring the phosphorylation of its direct substrate, RNAPII at Serine 2.
Materials:
-
MV4-11 cells
-
Test compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-Ser2-RNAPII, anti-total RNAPII, anti-Mcl-1, anti-c-Myc, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Treat MV4-11 cells with various concentrations of the test compound for a specified time (e.g., 6 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL detection reagent.
-
Visualize the protein bands using a chemiluminescence imaging system and quantify the band intensities.
Apoptosis Assay by Flow Cytometry
This protocol details the use of Annexin V and Propidium Iodide (PI) staining to quantify apoptosis in cells treated with a CDK9 inhibitor.
Materials:
-
MV4-11 cells
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and binding buffer)
-
Flow cytometer
Procedure:
-
Treat MV4-11 cells with the test compound at various concentrations for 24-48 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative) and late apoptosis/necrosis (Annexin V positive, PI positive).
In Vivo Xenograft Model for Hematological Malignancies
This protocol provides a general framework for evaluating the in vivo anti-tumor efficacy of a this compound-based CDK9 inhibitor.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
MV4-11 cells
-
Test compound formulated for in vivo administration (e.g., for intravenous injection)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Inject MV4-11 cells subcutaneously into the flank of the mice.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control according to a predetermined dosing schedule (e.g., intermittent intravenous injections).
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight and overall health of the animals as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing and pharmacodynamic studies).
References
- 1. Discovery of 2-((2-methylbenzyl)thio)-6-oxo-4-(3,4,5-trimethoxyphenyl)-1,6-dihydropyrimidine-5-carbonitrile as a novel and effective bromodomain and extra-terminal (BET) inhibitor for the treatment of sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and selective CDK9 inhibitors that enable transient target engagement for the treatment of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2H-1,4-Benzoxazin-3(4H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2H-1,4-Benzoxazin-3(4H)-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
The two most prevalent and effective methods for the purification of this compound are recrystallization and silica gel column chromatography. The choice between these methods often depends on the scale of the purification and the nature of the impurities.
Q2: Which solvent is recommended for the recrystallization of this compound?
Ethanol is a commonly used and effective solvent for the recrystallization of this compound.[1] Other potential solvent systems could include mixtures like heptane/ethyl acetate or methanol/water, which are generally useful for compounds with similar polarities.
Q3: What is a suitable mobile phase for the column chromatography of this compound?
A mixture of hexane and ethyl acetate is a standard and effective mobile phase for the purification of this compound and its derivatives on a silica gel column.[2] The polarity of the eluent is gradually increased by raising the proportion of ethyl acetate to facilitate the separation of the target compound from impurities.
Q4: How can I monitor the progress of the column chromatography?
Thin-layer chromatography (TLC) is the standard method for monitoring the separation during column chromatography. Small aliquots of the collected fractions are spotted on a TLC plate and developed in an appropriate solvent system (e.g., a slightly more polar version of the column eluent) to identify the fractions containing the pure product.
Q5: What are the key physical properties of this compound that are relevant to its purification?
Key properties include its melting point, which is in the range of 173-175 °C, and its solubility. It is soluble in methanol, which is useful information when selecting a solvent for recrystallization or for preparing a sample for chromatography.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | - Too much solvent was used. - The solution was not sufficiently saturated. | - Boil off some of the solvent to concentrate the solution and attempt to cool again. - Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. - Add a seed crystal of the pure compound if available. |
| The product "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the compound. - The cooling rate is too rapid. - High concentration of impurities. | - Re-heat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is less soluble, and cool slowly. - Allow the solution to cool to room temperature slowly before placing it in an ice bath. - Consider a preliminary purification step like a simple filtration or a quick column to remove some impurities. |
| Low recovery of the purified product. | - Too much solvent was used, leaving a significant amount of product in the mother liquor. - Premature crystallization during hot filtration. - The crystals were washed with a solvent at room temperature. | - Concentrate the mother liquor and cool to obtain a second crop of crystals. - Ensure the filtration apparatus is pre-heated before filtering the hot solution. - Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent. |
| The purified product is still colored. | - Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product. |
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of the desired compound from impurities. | - The chosen eluent system has incorrect polarity. - The column was overloaded with the crude sample. - The column was not packed properly, leading to channeling. | - Optimize the solvent system using TLC before running the column. Aim for an Rf value of 0.2-0.3 for the target compound. - Use an appropriate ratio of silica gel to crude product (typically 30:1 to 100:1 by weight). - Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. |
| The compound is not eluting from the column. | - The eluent is not polar enough. | - Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system). |
| The compound elutes too quickly (with the solvent front). | - The eluent is too polar. | - Start with a less polar solvent system (e.g., a higher percentage of hexane). |
| Streaking or tailing of bands on the column. | - The sample was not loaded in a concentrated band. - The compound may be interacting too strongly with the silica gel. | - Dissolve the sample in a minimal amount of solvent and load it carefully onto the top of the column. Consider dry loading for samples with poor solubility in the initial eluent. - For basic compounds, adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can improve peak shape. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify crude this compound by recrystallization from ethanol.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of ethanol to the flask.
-
Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more ethanol dropwise if necessary to achieve full dissolution at the boiling point.
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
If charcoal was added, or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel into a clean Erlenmeyer flask.
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol.
-
Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.
Expected Outcome:
-
Yield: Typically 70-90%
-
Purity: >98% (as determined by HPLC or melting point analysis)
Protocol 2: Column Chromatography of this compound
Objective: To purify crude this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
Prepare the Column:
-
Securely clamp a chromatography column in a vertical position.
-
Prepare a slurry of silica gel in hexane.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Do not let the silica run dry.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or a 1:1 mixture of hexane and ethyl acetate.
-
Carefully add the sample solution to the top of the silica gel bed.
-
Allow the solvent to absorb into the silica until the top of the silica is just exposed.
-
-
Elution:
-
Begin eluting the column with a low polarity solvent mixture (e.g., 9:1 Hexane:Ethyl Acetate).
-
Gradually increase the polarity of the eluent (e.g., to 8:2, 7:3, and so on, Hexane:Ethyl Acetate) to move the compound down the column.
-
Collect fractions in separate test tubes.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Quantitative Data Summary:
| Purification Method | Parameter | Typical Value | Notes |
| Recrystallization | Solvent | Ethanol | Other solvents like methanol/water may also be effective. |
| Yield | 70-90% | Highly dependent on the purity of the crude material. | |
| Purity | >98% | Assessed by HPLC, GC, or melting point. | |
| Column Chromatography | Stationary Phase | Silica Gel (230-400 mesh) | |
| Mobile Phase | Hexane:Ethyl Acetate (gradient) | A typical gradient might start from 10% ethyl acetate and increase to 50%. | |
| Yield | 60-85% | Dependent on the separation efficiency and the amount of mixed fractions. | |
| Purity | >99% | Can achieve very high purity. |
Visualized Workflows
References
Stability and degradation of 2H-1,4-Benzoxazin-3(4H)-one under different conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 2H-1,4-Benzoxazin-3(4H)-one. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The stability of this compound can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. The benzoxazinone ring is susceptible to hydrolysis, particularly under acidic or alkaline conditions, which can lead to ring-opening and the formation of degradation products.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: this compound is generally most stable in neutral to slightly acidic aqueous solutions. Both strongly acidic and alkaline conditions can catalyze the hydrolysis of the lactam and ether linkages within the benzoxazinone ring, leading to its degradation. For instance, derivatives like 2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one (DIMBOA) have been shown to decompose rapidly in aqueous solutions, with a half-life of about 5.3 hours at 28°C and pH 6.75. While direct kinetic data for the parent compound is limited, a similar trend of increased degradation at pH extremes is expected. Substituted 2-(benzylamino)-2H-1,4-benzoxazin-3(4H)-ones have also been reported to be unstable under both alkaline and acidic conditions, resulting in the opening of the benzoxazinone ring.
Q3: What is the expected thermal stability of this compound?
A3: Based on studies of related benzoxazinone structures, this compound is expected to be relatively stable at ambient temperatures. However, elevated temperatures can accelerate degradation, likely through hydrolysis if in solution, or through thermal decomposition in the solid state. Forced degradation studies often employ temperatures above 50°C to intentionally induce and identify potential thermal degradants.
Q4: Is this compound sensitive to light?
A4: Photostability studies are a standard component of forced degradation testing as recommended by ICH guidelines. While specific photostability data for this compound is not extensively published, compounds with similar aromatic heterocyclic structures can be susceptible to photodegradation. It is recommended to protect solutions and solid samples of this compound from direct light exposure, especially during long-term storage or prolonged experiments.
Q5: What are the likely degradation products of this compound?
A5: The degradation of this compound can lead to several products depending on the conditions. Under hydrolytic conditions (acidic or basic), the primary degradation is expected to be the opening of the lactam ring to form an amino acid derivative. For hydroxylated derivatives like DIMBOA and 2,4-dihydroxy-(2H)-1,4-benzoxazin-3(4H)-one (DIBOA), degradation to corresponding benzoxazolinones (MBOA and BOA, respectively) has been observed, followed by further transformation to aminophenoxazinones (AMPO and APO).[1][2]
Troubleshooting Guides
Guide 1: Inconsistent Results in Stability Studies
| Symptom | Possible Cause | Troubleshooting Steps |
| Variable degradation rates between replicate samples. | Inconsistent temperature control. | Ensure all samples are incubated in a calibrated and thermally stable environment. Use a water bath or a calibrated oven for precise temperature control. |
| Inaccurate pH of buffer solutions. | Prepare fresh buffers for each experiment and verify the pH with a calibrated pH meter. Buffer capacity may diminish over time. | |
| Cross-contamination of samples. | Use separate, clean glassware and pipette tips for each sample and condition to avoid cross-contamination. | |
| Unexpected degradation in control samples. | Contaminated solvent or reagents. | Use high-purity (e.g., HPLC grade) solvents and fresh reagents. Filter all solutions before use. |
| Exposure to light. | Store and handle all samples, including controls, protected from light by using amber vials or covering glassware with aluminum foil. | |
| Presence of trace metals. | Use high-purity water and reagents. If metal-catalyzed degradation is suspected, consider using a chelating agent like EDTA in your buffer system. |
Guide 2: HPLC Analysis Issues
| Symptom | Possible Cause | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) for the parent compound or degradants. | Inappropriate mobile phase pH. | Adjust the mobile phase pH to ensure the analyte is in a single ionic form. For acidic compounds, a lower pH is generally better, and for basic compounds, a higher pH. |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Secondary interactions with the stationary phase. | Use a high-quality, end-capped column. Consider adding a competing amine (e.g., triethylamine) to the mobile phase for basic compounds or using a buffer with a different salt. | |
| Co-elution of the main peak with degradation products. | Insufficient chromatographic resolution. | Optimize the mobile phase composition (e.g., organic solvent ratio, buffer concentration). Evaluate different stationary phases (e.g., C18, Phenyl-Hexyl). Adjust the gradient slope in gradient elution. |
| Appearance of ghost peaks. | Contamination in the HPLC system or mobile phase. | Flush the entire HPLC system with a strong solvent. Prepare fresh mobile phase and filter it. Ensure the sample diluent is clean. |
| Drifting retention times. | Inconsistent mobile phase composition or flow rate. | Ensure the mobile phase is well-mixed and degassed. Check the pump for leaks or pressure fluctuations. |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature. |
Quantitative Data Summary
The following tables present hypothetical quantitative data for the degradation of this compound under various forced degradation conditions. This data is representative of what might be observed in a formal stability study and is intended for illustrative purposes.
Table 1: Hydrolytic Degradation of this compound at 60°C
| Condition | Time (hours) | This compound Remaining (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |
| 0.1 M HCl | 0 | 100.0 | 0.0 | 0.0 |
| 6 | 85.2 | 12.5 | 2.3 | |
| 12 | 72.1 | 23.8 | 4.1 | |
| 24 | 58.9 | 35.6 | 5.5 | |
| Water | 0 | 100.0 | 0.0 | 0.0 |
| 6 | 98.5 | 1.2 | 0.3 | |
| 12 | 96.8 | 2.5 | 0.7 | |
| 24 | 94.2 | 4.9 | 0.9 | |
| 0.1 M NaOH | 0 | 100.0 | 0.0 | 0.0 |
| 2 | 78.3 | 18.9 | 2.8 | |
| 4 | 61.5 | 32.7 | 5.8 | |
| 8 | 42.6 | 48.3 | 9.1 |
Table 2: Oxidative, Thermal, and Photolytic Degradation of this compound
| Condition | Duration | This compound Remaining (%) | Major Degradant(s) (%) |
| 3% H₂O₂ at RT | 24 hours | 82.4 | 15.8 |
| Solid State at 80°C | 48 hours | 95.1 | 4.2 |
| Photostability (ICH Q1B) | 1.2 million lux hours | 91.7 | 7.5 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on this compound as per ICH guidelines.[1][3]
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C. Withdraw samples at appropriate time intervals (e.g., 0, 6, 12, 24 hours), neutralize with 0.1 M NaOH, and dilute to a suitable concentration with the mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C. Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8 hours), neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of purified water. Keep the solution at 60°C. Withdraw samples at appropriate time intervals and dilute for HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature, protected from light, for 24 hours. Dilute the sample for HPLC analysis.
-
Thermal Degradation (Solid State): Place a known amount of solid this compound in a vial and keep it in an oven at 80°C for 48 hours. After the specified time, dissolve the solid in a known volume of solvent and analyze by HPLC.
-
Photolytic Degradation: Expose a solution of this compound (e.g., 100 µg/mL in a suitable solvent) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark under the same conditions. Analyze both samples by HPLC.
Protocol 2: Stability-Indicating HPLC Method Development
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound and its degradation products.
-
Instrumentation: A standard HPLC system with a UV detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-19 min: 90% to 10% B
-
19-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determine the UV maximum of this compound (a photodiode array detector is useful for this).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity is demonstrated by analyzing the stressed samples from the forced degradation study and ensuring that all degradation products are well-resolved from the parent peak.
Visualizations
Caption: Forced degradation workflow for this compound.
References
Technical Support Center: Overcoming Solubility Challenges of 2H-1,4-Benzoxazin-3(4H)-one Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with 2H-1,4-Benzoxazin-3(4H)-one derivatives.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative has poor aqueous solubility. What are the initial troubleshooting steps?
A1: Poor aqueous solubility is a common characteristic of this class of compounds due to their relatively rigid and hydrophobic structure. Here’s a systematic approach to begin troubleshooting:
-
Verify Compound Purity and Form: Ensure the compound is pure and in the desired physical form (e.g., crystalline, amorphous). Polymorphism can significantly impact solubility.
-
Determine Baseline Solubility: Experimentally determine the solubility in water and other relevant aqueous buffers (e.g., PBS pH 7.4).
-
Preliminary Solvent Screening: Test the solubility in a small range of common organic solvents to understand its general solubility profile.
-
Consider pH Modification: If your derivative has ionizable functional groups, adjusting the pH of the aqueous medium can significantly improve solubility.
Q2: How does the chemical structure of this compound derivatives influence their solubility?
A2: The solubility of these derivatives is influenced by the nature of the substituents on the benzoxazinone core.
-
Electron-donating groups (e.g., -OCH₃, -CH₃) can increase lipophilicity and may decrease aqueous solubility.
-
Electron-withdrawing groups (e.g., -NO₂, -Cl) can have varied effects. While they might increase polarity, they don't always guarantee higher aqueous solubility.
-
Ionizable groups (e.g., -COOH, -NH₂) can be exploited for pH-dependent solubility enhancement.
Q3: What are the most common strategies for enhancing the solubility of these derivatives?
A3: Several formulation strategies can be employed to overcome the low aqueous solubility of this compound derivatives. The choice of strategy depends on the physicochemical properties of the specific derivative and the intended application. Common approaches include:
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent.
-
pH Adjustment: For ionizable derivatives, modifying the pH to form a more soluble salt.
-
Cyclodextrin Complexation: Encapsulating the hydrophobic derivative within a cyclodextrin molecule.
-
Solid Dispersion: Dispersing the compound in a hydrophilic polymer matrix.
-
Nanosuspension: Reducing the particle size of the drug to the nanometer range to increase the surface area for dissolution.
Troubleshooting Guides
Issue 1: Compound precipitates when transitioning from organic stock solution to aqueous buffer.
This is a common issue when diluting a concentrated stock solution (e.g., in DMSO) into an aqueous medium.
Troubleshooting Steps:
-
Reduce Final Organic Solvent Concentration: Aim for the lowest possible final concentration of the organic solvent (typically <1% v/v) in your aqueous solution.
-
Use a Co-solvent System: Instead of a direct dilution, try using a pre-mixed co-solvent system (e.g., water with a small percentage of ethanol or PEG 400) as your aqueous phase.
-
Stepwise Dilution: Add the aqueous buffer to the organic stock solution slowly while vortexing to avoid localized high concentrations that can lead to precipitation.
-
Sonication: Briefly sonicate the final solution to help dissolve any initial precipitate.
Issue 2: Low and inconsistent results in biological assays due to poor solubility.
Poor solubility can lead to inaccurate concentration measurements and unreliable biological data.
Troubleshooting Steps:
-
Solubility Enhancement: Employ one of the solubility enhancement strategies detailed in the experimental protocols below.
-
Formulation Characterization: Before conducting biological assays, characterize the formulated compound to ensure it is fully dissolved and stable under the assay conditions.
-
Use of Surfactants: In some in vitro assays, a low concentration of a non-ionic surfactant (e.g., Tween® 80) can help maintain solubility. However, be cautious as surfactants can interfere with some biological assays.
Data Presentation: Solubility of this compound and its Derivatives
While comprehensive quantitative solubility data for a wide range of this compound derivatives is not extensively available in the public domain, the following table summarizes the available information and provides illustrative examples of solubility in common solvents. Researchers are encouraged to experimentally determine the solubility of their specific derivatives.
| Compound | Solvent | Solubility | Reference |
| This compound | Methanol | 25 mg/mL | [1][2] |
| Substituted this compound derivatives | Methanol | Soluble | [1] |
| Substituted this compound derivatives | Chloroform:Methanol (9.5:0.5) | Soluble (as a solvent system for TLC) | [1] |
| Illustrative Example: Poorly Soluble Derivative | Water | < 0.1 mg/mL | Hypothetical |
| Illustrative Example: Poorly Soluble Derivative | DMSO | > 100 mg/mL | Hypothetical |
| Illustrative Example: Poorly Soluble Derivative | Ethanol | ~ 5 mg/mL | Hypothetical |
| Illustrative Example: Poorly Soluble Derivative | PEG 400 | ~ 20 mg/mL | Hypothetical |
Experimental Protocols
Protocol 1: Determination of pH-Solubility Profile
This protocol outlines the shake-flask method to determine the solubility of a this compound derivative at different pH values.[3][4]
Materials:
-
This compound derivative
-
Buffers of various pH values (e.g., pH 1.2, 4.5, 6.8, 7.4)
-
Scintillation vials or sealed tubes
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of the compound to a series of vials, each containing a buffer of a specific pH.
-
Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).
-
Shake the samples for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary experiment can determine the time to reach equilibrium.
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant.
-
Dilute the supernatant with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method.
-
Plot the solubility (in mg/mL or µM) against the pH to generate the pH-solubility profile.
Protocol 2: Solubility Enhancement by Solid Dispersion (Solvent Evaporation Method)
This protocol describes the preparation of a solid dispersion of a this compound derivative with PVP K30.[5][6][7][8][9]
Materials:
-
This compound derivative
-
Polyvinylpyrrolidone (PVP K30)
-
Volatile organic solvent (e.g., methanol, ethanol, or a mixture in which both the drug and polymer are soluble)
-
Rotary evaporator or a flat-bottomed dish
-
Vacuum oven
Procedure:
-
Dissolve the this compound derivative and PVP K30 in a suitable organic solvent in a desired weight ratio (e.g., 1:1, 1:3, 1:5 drug to polymer).
-
Ensure complete dissolution of both components.
-
Evaporate the solvent using a rotary evaporator under reduced pressure or by pouring the solution into a flat-bottomed dish and allowing it to evaporate in a fume hood.
-
Once a solid mass is formed, dry it further in a vacuum oven at a controlled temperature (e.g., 40-50°C) for 24 hours to remove any residual solvent.
-
Pulverize the resulting solid dispersion into a fine powder using a mortar and pestle.
-
Store the solid dispersion in a desiccator until further use.
-
Characterize the solid dispersion (e.g., by DSC, XRD) to confirm the amorphous nature of the drug.
Protocol 3: Solubility Enhancement by Cyclodextrin Complexation (Kneading Method)
This protocol details the preparation of an inclusion complex of a this compound derivative with β-cyclodextrin.[10][11][12][13]
Materials:
-
This compound derivative
-
β-cyclodextrin (or a derivative like HP-β-CD)
-
Mortar and pestle
-
Water-methanol mixture (e.g., 1:1 v/v)
Procedure:
-
Place the desired molar ratio of β-cyclodextrin in a mortar.
-
Add a small amount of the water-methanol mixture to the β-cyclodextrin and triturate to form a homogeneous paste.
-
Gradually add the this compound derivative to the paste while continuously kneading for a specified period (e.g., 30-60 minutes).
-
The resulting mixture should be a sticky, homogeneous mass.
-
Dry the kneaded mixture in an oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.
-
Pulverize the dried complex into a fine powder and pass it through a sieve.
-
Store the inclusion complex in a desiccator.
Protocol 4: Preparation of a Nanosuspension by Wet Bead Milling
This protocol provides a general procedure for preparing a nanosuspension of a poorly soluble compound using a laboratory-scale bead mill.[14][15]
Materials:
-
This compound derivative (micronized, if possible)
-
Stabilizer solution (e.g., aqueous solution of a polymer like HPMC and a surfactant like Tween® 80)
-
Milling media (e.g., yttrium-stabilized zirconium oxide beads of a specific size, e.g., 0.1-0.5 mm)
-
Laboratory-scale bead mill or a high-speed stirrer with a milling chamber
Procedure:
-
Prepare a pre-suspension by dispersing the this compound derivative in the stabilizer solution.
-
Add the milling media to the milling chamber of the bead mill.
-
Introduce the pre-suspension into the milling chamber.
-
Start the milling process at a specific speed and for a defined duration. The optimal parameters (milling speed, time, bead size, and drug concentration) need to be determined experimentally.
-
Monitor the particle size of the suspension at regular intervals using a particle size analyzer (e.g., dynamic light scattering).
-
Continue milling until the desired particle size (typically < 500 nm) is achieved and the particle size distribution is narrow.
-
Separate the nanosuspension from the milling media.
-
Characterize the nanosuspension for particle size, zeta potential, and drug content.
Visualization of Key Concepts and Pathways
Logical Workflow for Solubility Enhancement
Caption: A decision workflow for selecting a suitable solubility enhancement technique.
Signaling Pathway: PI3K/Akt/mTOR
Caption: The PI3K/Akt/mTOR signaling pathway involved in cell growth and survival.
Signaling Pathway: Nrf2-HO-1
Caption: The Nrf2-HO-1 signaling pathway, a key regulator of antioxidant response.
Signaling Pathway: DNA Damage Response
Caption: A simplified overview of the DNA damage response pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 4. pharmatutor.org [pharmatutor.org]
- 5. Preparation and characterization of solid dispersions of carvedilol with PVP K30 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chalcogen.ro [chalcogen.ro]
- 8. ijpcbs.com [ijpcbs.com]
- 9. researchgate.net [researchgate.net]
- 10. oatext.com [oatext.com]
- 11. humapub.com [humapub.com]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. sciensage.info [sciensage.info]
- 14. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 15. opendata.uni-halle.de [opendata.uni-halle.de]
Optimizing reaction conditions for 2H-1,4-Benzoxazin-3(4H)-one synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2H-1,4-Benzoxazin-3(4H)-one.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Question: My reaction yield is very low or I'm not getting any product. What are the possible causes and how can I improve it?
Answer: Low to no yield is a common issue that can stem from several factors. Consider the following troubleshooting steps:
-
Reagent Quality: Ensure the purity of your starting materials, particularly the o-aminophenol and chloroacetyl chloride. Impurities can lead to unwanted side reactions.
-
Reaction Conditions: The reaction is sensitive to temperature and reaction time.
-
For the reaction of o-aminophenol with chloroacetyl chloride, ensure the initial addition of chloroacetyl chloride is performed at a low temperature (0-5 °C) to control the exothermic reaction, followed by a period of reflux to drive the cyclization to completion.[1]
-
In copper-catalyzed methods, the choice of solvent and base is critical. For instance, a ligand-free copper-catalyzed cascade reaction has been shown to be efficient.[2][3][4]
-
-
Base Selection: The choice and amount of base are crucial for neutralizing the HCl generated during the reaction and for promoting the intramolecular cyclization. Potassium carbonate (K₂CO₃) and sodium bicarbonate (NaHCO₃) are commonly used. Ensure the base is anhydrous where specified.
-
Incomplete Cyclization: The intermediate, N-(2-hydroxyphenyl)-2-chloroacetamide, may not have fully cyclized. This can be addressed by extending the reflux time or ensuring a sufficiently high temperature.
-
Alternative Methods: If yields remain low, consider alternative synthetic routes such as the reductive cyclization of 2-(2-nitrophenoxy)acetonitrile adducts using Fe/acetic acid, which has been reported to give good to excellent yields.[5]
Question: I'm observing the formation of a significant amount of by-products. How can I minimize them?
Answer: By-product formation often competes with the desired reaction. Here are some strategies to improve selectivity:
-
Control of Stoichiometry: Precise control over the stoichiometry of the reactants is important. An excess of chloroacetyl chloride can lead to the formation of di-acylated products or other side reactions.
-
Temperature Control: As mentioned, maintaining a low temperature during the initial acylation step can prevent side reactions.
-
Side Reactions of Starting Materials: Substituted o-aminophenols may have functional groups that are sensitive to the reaction conditions. Protecting sensitive groups may be necessary.
-
Polymerization: In some cases, polymeric by-products can form. This can sometimes be mitigated by using more dilute reaction conditions.
Question: I'm having difficulty purifying the final product. What are the recommended purification methods?
Answer: this compound is typically a solid at room temperature. The most common and effective purification method is recrystallization.
-
Recrystallization: Ethanol is a commonly used solvent for recrystallization.[6] You can also try other solvent systems like ethanol/water mixtures.
-
Column Chromatography: If recrystallization does not yield a pure product, silica gel column chromatography can be employed. A common eluent system is a mixture of ethyl acetate and petroleum ether or hexane.
-
Washing: Before recrystallization, washing the crude product with water and brine can help remove inorganic salts and other water-soluble impurities.[6]
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent methods include:
-
The reaction of an o-aminophenol with chloroacetyl chloride in the presence of a base.[1]
-
Ligand-free copper-catalyzed cascade reaction of a substituted chloroacetamide with a 2-halophenol.[2][3][4]
-
Reductive cyclization of 2-(2-nitrophenoxy)acetonitrile adducts using reagents like Fe/acetic acid.[5]
Q2: What are the typical reaction conditions for the synthesis from o-aminophenol and chloroacetyl chloride?
A2: A typical procedure involves the dropwise addition of chloroacetyl chloride to a mixture of o-aminophenol and a base (like K₂CO₃) in a solvent such as dry acetone at a low temperature (0-5 °C). The reaction mixture is then stirred at room temperature and may be followed by reflux to ensure complete cyclization.[1]
Q3: Are there any safety precautions I should be aware of?
A3: Yes. Chloroacetyl chloride is corrosive and a lachrymator, so it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. The reaction can be exothermic, so slow addition and cooling are important.
Q4: Can I use substituted o-aminophenols in this reaction?
A4: Yes, this reaction is generally tolerant of various substituents on the aromatic ring of the o-aminophenol. However, the electronic nature and position of the substituents can affect the reaction rate and yield.
Q5: How can I monitor the progress of the reaction?
A5: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. You can spot the reaction mixture alongside the starting materials to observe the consumption of reactants and the formation of the product.
Data Presentation
Table 1: Comparison of Reaction Conditions for Key Synthetic Methods
| Method | Starting Materials | Key Reagents/Catalysts | Solvent | Typical Yield (%) |
| Acylation/Cyclization | o-aminophenol, Chloroacetyl chloride | K₂CO₃ or NaHCO₃ | Acetone or Butanone | 85-95 |
| Copper-Catalyzed Cascade | 2-halophenol, Substituted chloroacetamide | CuI | Dioxane | Good to Excellent |
| Reductive Cyclization | 2-(2-nitrophenoxy)acetonitrile adducts | Fe, Acetic Acid | Acetic Acid | Good to Excellent |
Experimental Protocols
Protocol 1: Synthesis of this compound from o-Aminophenol
This protocol is based on the acylation of o-aminophenol with chloroacetyl chloride followed by intramolecular cyclization.
Materials:
-
o-Aminophenol
-
Chloroacetyl chloride
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Dry Acetone
-
Deionized water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve o-aminophenol (1 equivalent) and anhydrous K₂CO₃ (1.5 equivalents) in dry acetone.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred mixture over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.
-
Evaporate the acetone under reduced pressure.
-
To the residue, add cold water and stir. The crude product will precipitate.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization from ethanol.[6]
Protocol 2: Copper-Catalyzed Synthesis of N-Substituted 2H-1,4-Benzoxazin-3(4H)-ones
This protocol describes a one-pot synthesis from o-halophenols and 2-chloroacetamides.[7]
Materials:
-
o-Halophenol (e.g., o-bromophenol)
-
2-Chloroacetamide
-
Copper(I) iodide (CuI)
-
Potassium Carbonate (K₂CO₃)
-
Dioxane
Procedure:
-
To a reaction vessel, add the o-halophenol (1.0 mmol), 2-chloroacetamide (1.2 mmol), CuI (0.1 mmol), and K₂CO₃ (2.0 mmol).
-
Add dioxane (5 mL) to the vessel.
-
Stir the resulting mixture at 100 °C for 12-24 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired N-substituted this compound.
Mandatory Visualization
Caption: General synthesis pathway for this compound.
Caption: Experimental workflow for a typical synthesis.
Caption: Troubleshooting decision tree for low yield issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. Method for the Synthesis of 2H-1,4-Benzoxazin-3-(4H)-ones via Ligand-Free Copper-Catalyzed Cascade Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 2H-1,4-Benzoxazin-3(4H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2H-1,4-Benzoxazin-3(4H)-one.
Troubleshooting Guide
Problem 1: Low Yield of the Desired Product
Low yields can be attributed to several factors, including incomplete reactions, degradation of starting materials or products, and the prevalence of side reactions.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Reaction Time: Ensure the reaction is monitored (e.g., by TLC or LC-MS) to confirm the consumption of starting materials before workup. Extend the reaction time if necessary. |
| - Temperature: The reaction between 2-aminophenol and chloroacetyl chloride is often performed at low temperatures (0-5 °C) during the addition of the acyl chloride to control the exothermic reaction, followed by stirring at room temperature or gentle heating to drive the cyclization. Ensure proper temperature control throughout the process. | |
| - Reagent Purity: Use high-purity 2-aminophenol and freshly distilled or high-quality chloroacetyl chloride. Impurities in the starting materials can lead to side reactions and lower yields. | |
| Side Reactions | - N- vs. O-Acylation: The formation of the O-acylated isomer can compete with the desired N-acylation. The choice of base and solvent can influence this selectivity. Weaker bases and aprotic solvents generally favor N-acylation. |
| - Di-acylation: The use of excess chloroacetyl chloride can lead to the formation of a di-acylated byproduct where both the amino and hydroxyl groups are acylated. Use a stoichiometric amount or a slight excess of chloroacetyl chloride. | |
| - Oxidative Dimerization: 2-Aminophenol is susceptible to oxidation, leading to the formation of the colored impurity, 2-aminophenoxazine-3-one. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize this side reaction.[1][2] | |
| Product Loss During Workup | - Extraction: Ensure the pH of the aqueous phase is optimized for the extraction of the product. Multiple extractions with a suitable organic solvent (e.g., ethyl acetate) may be necessary. |
| - Purification: Product loss can occur during column chromatography. Optimize the solvent system to achieve good separation between the product and impurities. Recrystallization is often an effective method for purifying the final product and can improve the final yield of high-purity material. |
Problem 2: Presence of a Colored Impurity in the Product
A common issue is the appearance of a yellow, orange, or reddish color in the reaction mixture or the final product.
| Potential Cause | Troubleshooting Steps |
| Oxidative Dimerization of 2-Aminophenol | The primary colored impurity is often 2-aminophenoxazine-3-one, formed by the oxidation of 2-aminophenol.[1][3] |
| - Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere to minimize contact with atmospheric oxygen. | |
| - Degassed Solvents: Use solvents that have been degassed prior to use. | |
| - Purification: This colored impurity can often be removed by column chromatography on silica gel or by recrystallization. |
Problem 3: Difficulty in Product Purification
The presence of closely related side products can make purification challenging.
| Potential Cause | Troubleshooting Steps |
| Formation of Isomeric Byproducts | The N-acylated intermediate (2-chloro-N-(2-hydroxyphenyl)acetamide) and the O-acylated isomer can be present. |
| - Column Chromatography: A carefully selected solvent system for silica gel chromatography can separate these isomers. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective. | |
| - Recrystallization: If the impurities are present in small amounts, recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate/hexane) can yield the pure product. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the key steps?
The most prevalent laboratory-scale synthesis involves the reaction of 2-aminophenol with chloroacetyl chloride.[4] The reaction proceeds in two main stages:
-
N-Acylation: The amino group of 2-aminophenol acts as a nucleophile and attacks the electrophilic carbonyl carbon of chloroacetyl chloride to form the intermediate, 2-chloro-N-(2-hydroxyphenyl)acetamide. This step is typically carried out at low temperatures in the presence of a base.
-
Intramolecular Cyclization: The phenoxide, formed by the deprotonation of the hydroxyl group of the intermediate, undergoes an intramolecular nucleophilic substitution, displacing the chloride to form the six-membered heterocyclic ring of the final product. This cyclization is often promoted by heating.
Q2: Which side products should I be aware of during the synthesis?
The primary side products to consider are:
-
O-Acylated Isomer: Acylation occurs on the hydroxyl group of 2-aminophenol instead of the amino group.
-
Di-acylated Product: Both the amino and hydroxyl groups are acylated.
-
2-Aminophenoxazine-3-one: This is a colored impurity resulting from the oxidative dimerization of the 2-aminophenol starting material.[1][3]
-
Uncyclized Intermediate: Incomplete cyclization can leave residual 2-chloro-N-(2-hydroxyphenyl)acetamide in the product mixture.
Q3: How does the choice of base affect the reaction?
The base plays a crucial role in both the initial N-acylation and the subsequent cyclization.
| Base | Effect on Reaction |
| Inorganic Bases (e.g., K₂CO₃, NaHCO₃) | Commonly used and effective for both steps. They are generally mild enough to favor N-acylation over O-acylation. |
| Organic Bases (e.g., Triethylamine, Pyridine) | Also widely used. They can effectively scavenge the HCl produced during the acylation step. However, stronger, non-nucleophilic bases might also promote O-acylation. |
| Strong Bases (e.g., NaH, NaOH) | Can lead to a higher proportion of the O-acylated byproduct due to the increased nucleophilicity of the phenoxide ion. |
Q4: What is the influence of the solvent on the synthesis?
The solvent can affect the solubility of the reactants and intermediates, as well as the reaction rate and selectivity.
| Solvent | Effect on Reaction |
| Aprotic Polar Solvents (e.g., Acetone, THF, DMF) | Good choices as they can dissolve the reactants and intermediates well. DMF, in particular, can facilitate the cyclization step due to its high boiling point and polarity. |
| Aprotic Non-polar Solvents (e.g., Toluene, Dichloromethane) | Can also be used, sometimes in combination with a biphasic system with an aqueous base. |
| Protic Solvents (e.g., Ethanol, Methanol) | Can be used, but may participate in side reactions or affect the reactivity of the nucleophiles. |
Experimental Protocols
Key Experiment: Synthesis of this compound from 2-Aminophenol and Chloroacetyl Chloride
Materials:
-
2-Aminophenol
-
Chloroacetyl chloride
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-aminophenol (1 equivalent) in anhydrous acetone.
-
Add anhydrous potassium carbonate (1.5-2 equivalents) to the solution.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of chloroacetyl chloride (1.05-1.1 equivalents) in anhydrous acetone dropwise to the stirred mixture over 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, filter the solid potassium carbonate and potassium chloride.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with deionized water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
Visualizations
Reaction Pathway and Side Reactions
References
- 1. Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. This compound linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijsr.net [ijsr.net]
Technical Support Center: Characterization of 2H-1,4-Benzoxazin-3(4H)-one Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2H-1,4-Benzoxazin-3(4H)-one derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound derivatives?
A1: The synthesis of this compound derivatives typically involves the cyclization of an ortho-substituted aniline precursor. Common methods include:
-
Reaction of o-aminophenols with chloroacetyl chloride: This is a widely used method where o-aminophenol is reacted with chloroacetyl chloride in the presence of a base like sodium bicarbonate.[1]
-
Reductive cyclization of 2-nitro esters: This two-step process involves the O-alkylation of 2-nitrophenols with methyl 2-bromoalkanoates, followed by a "green" catalytic reductive cyclization of the resulting 2-nitro ester intermediates.[2][3]
-
From anthranilic acids: Anthranilic acids can be reacted with various reagents like acetic anhydride or acid chlorides to yield benzoxazinone derivatives.[4][5] For instance, reacting anthranilic acid with benzoyl chloride in pyridine is a common route.[6]
Q2: What are some of the key spectroscopic features to confirm the structure of this compound derivatives?
A2: The structural confirmation of this compound derivatives relies on a combination of spectroscopic techniques:
-
¹H NMR: Look for characteristic signals for the aromatic protons, a singlet for the methylene protons (CH₂) of the oxazine ring, and a broad singlet for the N-H proton. The chemical shifts of these protons will vary depending on the substituents.
-
¹³C NMR: Key signals include those for the carbonyl group (C=O) in the range of 165-168 ppm, the methylene carbon (CH₂) of the oxazine ring, and the aromatic carbons.[7][8]
-
IR Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretching vibration is typically observed.
-
High-Resolution Mass Spectrometry (HRMS): This is crucial for confirming the molecular formula of the synthesized compound.[7][9]
Q3: Are there any common stability issues or side reactions to be aware of during the synthesis and characterization of these compounds?
A3: Yes, one of the primary challenges is the potential for the opening of the heterocyclic ring. This can be initiated by nucleophiles, including water, which can hydrolyze the intra-cyclic carbonyl group.[10] This is more frequently observed when using substituted anthranilic acids in the synthesis.[10] Careful control of reaction conditions, such as the use of dry solvents and reagents, is essential to minimize this side reaction.
Troubleshooting Guides
NMR Spectroscopy
Q4: My ¹H NMR spectrum shows a very broad or disappearing N-H proton signal. What could be the cause and how can I fix it?
A4: A broad or disappearing N-H proton signal is a common issue and can be attributed to several factors:
-
Chemical Exchange: The N-H proton can undergo chemical exchange with residual water or other labile protons in the NMR solvent.
-
Quadrupole Broadening: The nitrogen atom has a nuclear quadrupole moment which can lead to broadening of the attached proton's signal.
-
Solvent Effects: The choice of NMR solvent can significantly impact the appearance of the N-H signal.
Troubleshooting Steps:
-
Use a dry NMR solvent: Ensure your NMR solvent (e.g., DMSO-d₆, CDCl₃) is anhydrous.
-
D₂O exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube. If the broad signal disappears, it confirms that it is an exchangeable proton like N-H.
-
Vary the temperature: Acquiring the spectrum at a lower temperature can sometimes slow down the exchange rate and result in a sharper signal.
-
Change the solvent: DMSO-d₆ is often a good choice for observing N-H protons as it forms hydrogen bonds, which can slow down the exchange rate and lead to sharper signals.
Q5: The aromatic region of my ¹H NMR spectrum is complex and difficult to interpret. What can I do?
A5: Complex aromatic signals are common, especially with multiple substituents on the benzene ring. Troubleshooting Steps:
-
Higher Field Strength: If available, use a higher field NMR spectrometer (e.g., 600 MHz instead of 400 MHz) to increase signal dispersion.
-
2D NMR Techniques: Perform 2D NMR experiments like COSY (Correlated Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
-
Spectral Simulation: Use NMR prediction software to simulate the expected spectrum based on your proposed structure. This can aid in assigning the experimental signals.
Mass Spectrometry
Q6: I am seeing unexpected peaks in my mass spectrum. What are the common adducts or fragments for these compounds?
A6: In addition to the molecular ion peak ([M]⁺) or the protonated molecule ([M+H]⁺), you may observe other species:
-
Adducts: Common adducts include sodium ([M+Na]⁺) and potassium ([M+K]⁺), especially if glassware was not properly cleaned or if salts were used in the workup.
-
Fragments: The fragmentation pattern will depend on the specific substituents. Common fragmentation pathways can involve the loss of CO, cleavage of the oxazine ring, or loss of substituents from the aromatic ring.
Troubleshooting Steps:
-
Analyze the Isotope Pattern: If your compound contains elements like chlorine or bromine, look for their characteristic isotopic patterns to confirm the presence of these atoms in the observed ions.
-
Tandem MS (MS/MS): If available, perform MS/MS experiments on the parent ion to analyze its fragmentation pattern. This can provide valuable structural information.
-
High-Resolution Mass Spectrometry (HRMS): Use HRMS to obtain the exact mass of the parent and fragment ions, which allows for the determination of their elemental composition and helps in distinguishing between isobaric species.
Data Presentation
Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound Derivatives in DMSO-d₆
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | Reference |
| c3 | 10.67 (s, 1H, NH), 10.27 (s, 1H, NH), 8.72 (s, 1H), 8.39 (s, 1H), 8.06 (d, J = 4.0 Hz, 1H), 7.88 (d, J = 8.0 Hz, 1H), 7.59 (t, J = 8.0 Hz, 1H), 7.50–7.26 (m, 6H), 6.88 (d, J = 8.0 Hz, 1H), 5.74 (s, 2H), 4.58 (s, 2H, OCH₂) | 165.6, 164.9, 161.8, 159.4, 146.5, 143.5, 136.1, 135.0, 131.3, 129.5, 128.5, 127.5, 125.4, 124.8, 123.6, 123.2, 123.0, 122.6, 116.2, 116.0, 114.9, 109.1, 67.3, 47.6 | [7] |
| c5 | 10.67 (s, 1H, NH), 10.28 (s, 1H, NH), 8.71 (s, 1H), 8.36 (s, 1H), 8.04 (d, J = 8.0 Hz, 1H), 7.88 (d, J = 8.0 Hz, 1H), 7.60 (d, J = 8.0 Hz, 2H), 7.48 (s, 1H), 7.37–7.33 (m, 3H), 6.88 (d, J = 8.0 Hz, 1H), 5.66 (s, 2H), 4.57 (s, 2H, OCH₂) | 165.6, 165.0, 146.6, 143.5, 136.0, 135.7, 134.9, 132.2, 131.2, 130.7, 129.5, 128.5, 127.5, 124.8, 123.6, 122.5, 121.9, 116.0, 114.9, 109.2, 67.2, 52.8 | [7] |
| c8 | 10.62 (s, 1H, NH), 10.24 (s, 1H, NH), 8.70 (s, 1H), 8.31 (s, 1H), 7.99 (d, J = 8.0 Hz, 1H), 7.82 (d, J = 8.0 Hz, 1H), 7.71–7.66 (m, 2H), 7.60–7.53 (m, 3H), 7.42 (s, 1H), 7.29 (d, J = 8.0 Hz, 1H), 6.84 (d, J = 8.0 Hz, 1H), 5.74 (s, 2H), 4.58 (s, 2H, OCH₂) | 165.7, 165.1, 146.6, 143.5, 137.6, 136.0, 134.9, 132.6, 131.1, 130.5, 130.1, 129.8, 129.6, 128.6, 127.5, 125.8, 125.5, 125.5, 125.0, 125.0, 124.8, 123.6, 123.0, 122.6, 116.0, 115.0, 109.2, 67.2, 52.8 | [7] |
Table 2: Physicochemical Properties of Unsubstituted this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₇NO₂ | [11][12] |
| Molecular Weight | 149.15 g/mol | [13] |
| Melting Point | 173-175 °C | [1][14] |
| Solubility | Soluble in methanol (25 mg/mL) | [1][14] |
Experimental Protocols
General Synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one [6]
-
To a stirred solution of anthranilic acid (0.01 mol) in pyridine (60 ml), add benzoyl chloride (0.01 mol) dropwise while maintaining the temperature near 8 °C for one hour.
-
Continue stirring the reaction mixture for another 2 hours at room temperature.
-
A solid product will separate out during stirring.
-
Neutralize the entire reaction mixture with a NaHCO₃ solution.
-
Filter the pale yellow solid that deposits, wash it with water, and recrystallize from ethanol to obtain diffraction-quality crystals.
General Procedure for Reductive Cyclization to form 2-Alkyl-2H-1,4-benzoxazin-3(4H)-ones [3]
This is the second step of a two-step process, following the O-alkylation of 2-nitrophenols.
-
The 2-nitro ester intermediate is subjected to catalytic reductive cyclization.
-
While the specific catalyst and reaction conditions can vary, "green" methods are often employed.
-
The reaction leads to the formation of the desired 2-alkyl-2H-1,4-benzoxazin-3(4H)-one derivatives.
Visualizations
References
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. uomosul.edu.iq [uomosul.edu.iq]
- 5. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Phenyl-4H-3,1-benzoxazin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound | C8H7NO2 | CID 72757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound | CymitQuimica [cymitquimica.com]
- 13. 2H-1,2-Benzoxazin-3(4H)-one | C8H7NO2 | CID 19937448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. This compound 99 5466-88-6 [sigmaaldrich.com]
Technical Support Center: Scaling Up the Synthesis of 2H-1,4-Benzoxazin-3(4H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2H-1,4-Benzoxazin-3(4H)-one, with a focus on challenges encountered during scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent methods for synthesizing the this compound core structure are:
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Acylation and Intramolecular Cyclization: This two-step process involves the reaction of a 2-aminophenol with chloroacetyl chloride (or a derivative) to form an intermediate, which then undergoes intramolecular cyclization to yield the desired benzoxazinone.
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Reductive Cyclization: This route typically starts with a 2-nitrophenol which is O-alkylated with a haloacetate. The resulting nitro ester intermediate then undergoes reductive cyclization to form the benzoxazinone ring.
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Copper-Catalyzed Cascade Reaction: A more recent approach involves a ligand-free copper-catalyzed cascade reaction of a substituted chloroacetamide with a 2-halophenol.
Q2: What are the key safety precautions to consider during the synthesis?
A2: Chloroacetyl chloride is a highly corrosive and lachrymatory substance and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The acylation reaction can be exothermic, so controlled addition of reagents and temperature monitoring are crucial, especially during scale-up.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a standard method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Acylated Intermediate | 1. Incomplete reaction. 2. Degradation of chloroacetyl chloride due to moisture. 3. Sub-optimal reaction temperature. | 1. Increase reaction time and monitor via TLC. 2. Use anhydrous solvent and freshly distilled chloroacetyl chloride. 3. Maintain the reaction temperature at 0-5°C during the addition of chloroacetyl chloride. |
| Formation of Multiple Byproducts | 1. Di-acylation of the 2-aminophenol. 2. Polymerization of starting materials or intermediates. 3. Side reactions due to elevated temperatures. | 1. Use a controlled stoichiometry of chloroacetyl chloride (1.0-1.2 equivalents). 2. Maintain a low reaction temperature and ensure efficient stirring. 3. Optimize the reaction temperature; consider running the reaction at a lower temperature for a longer duration. |
| Incomplete Cyclization | 1. Insufficient base strength or amount. 2. Low reaction temperature or short reaction time for the cyclization step. 3. Steric hindrance from bulky substituents. | 1. Use a stronger base (e.g., potassium carbonate) or increase the equivalents of the base. 2. Increase the reaction temperature (reflux) and/or extend the reaction time. 3. Consider a different synthetic route or a more forcing set of reaction conditions. |
| Difficulty in Product Purification | 1. Presence of unreacted starting materials. 2. Formation of closely related impurities. 3. Product oiling out during crystallization. | 1. Optimize the reaction to drive it to completion. 2. Utilize column chromatography for purification. A typical eluent system is a gradient of ethyl acetate in hexane. 3. Try different recrystallization solvents or solvent mixtures. Trituration with a non-polar solvent can sometimes induce crystallization. |
| Product Instability | The this compound ring can be susceptible to hydrolysis under strong acidic or basic conditions. | Store the final product in a cool, dry, and dark place. Avoid exposure to strong acids or bases during workup and storage. |
Experimental Protocols
Synthesis of this compound via Acylation and Intramolecular Cyclization
Step 1: N-Acylation of 2-Aminophenol
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To a stirred solution of 2-aminophenol (1.0 eq) in a suitable anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile, or DMF) in a round-bottom flask, add a base such as triethylamine (1.1-1.5 eq).
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Cool the reaction mixture to 0-5°C using an ice bath.
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Slowly add chloroacetyl chloride (1.0-1.2 eq), dissolved in a small amount of the reaction solvent, to the stirred solution via a dropping funnel over 30-60 minutes.
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After the addition is complete, allow the reaction to stir at room temperature for 2-12 hours, monitoring its progress by TLC.
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Upon completion, quench the reaction by the slow addition of water.
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Extract the product into an organic solvent like ethyl acetate.
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Wash the organic layer sequentially with dilute aqueous acid (e.g., 1M HCl), water, and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(2-hydroxyphenyl)-2-chloroacetamide.
Step 2: Intramolecular Cyclization
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Dissolve the crude N-(2-hydroxyphenyl)-2-chloroacetamide in a suitable solvent such as acetone or ethanol.
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Add a base, for instance, potassium carbonate (2.0-3.0 eq).
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Heat the mixture to reflux and stir for 4-24 hours, monitoring the reaction by TLC.
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After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
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Concentrate the filtrate under reduced pressure.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Data Presentation
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Typical Yield (%) | Reference |
| This compound | 149.15 | 173-175 | 70-95 | |
| 2-Ethyl-2H-1,4-benzoxazin-3(4H)-one | 177.20 | 102-104 | 86 | |
| 7-Fluoro-2-propyl-2H-1,4-benzoxazin-3(4H)-one | 209.22 | 120-121 | 92 |
Visualizations
Caption: Synthetic pathway for this compound.
Technical Support Center: 2H-1,4-Benzoxazin-3(4H)-one Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2H-1,4-Benzoxazin-3(4H)-one and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis, purification, and characterization of this compound.
Synthesis
Q1: I am getting a low yield in my synthesis of this compound. What are the possible causes and solutions?
A1: Low yields are a common problem in the synthesis of benzoxazinones. Several factors could be contributing to this issue:
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Purity of Starting Materials: Impurities in the starting materials, such as 2-aminophenol and chloroacetyl chloride, can lead to side reactions and a lower yield of the desired product. Ensure you are using high-purity reagents.
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Reaction Conditions: The reaction is sensitive to temperature and reaction time. Ensure that the temperature is maintained at the optimal level as specified in the protocol. Reaction times may need to be adjusted based on the specific substrates and scale of the reaction.
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Incomplete Reaction: The reaction may not have gone to completion. Monitor the progress of the reaction using thin-layer chromatography (TLC). If starting material is still present after the recommended reaction time, you can try extending the reaction time or slightly increasing the temperature.
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Side Reactions: The formation of side products can consume starting materials and reduce the yield of the desired product. Common side reactions include the formation of polymeric materials.[1]
Purification
Q2: I am having difficulty purifying my this compound product. What are the recommended purification methods?
A2: Purification of this compound can be achieved through several methods:
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Recrystallization: This is a highly effective method for purifying solid compounds. A suitable solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or mixtures of ethanol and water are often good choices for recrystallizing benzoxazinones.
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Column Chromatography: Silica gel column chromatography is another common and effective purification technique. A solvent system of ethyl acetate and hexane is typically used as the eluent. The polarity of the eluent can be adjusted to achieve optimal separation.[2]
Characterization
Q3: My NMR spectrum of this compound looks different from the expected spectrum. What could be the issue?
A3: Discrepancies in NMR spectra can arise from several sources:
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Presence of Impurities: Even small amounts of impurities can lead to extra peaks in the NMR spectrum. Ensure your product is thoroughly purified before characterization.
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Residual Solvent: The presence of residual solvent from the purification process is a common cause of unexpected peaks in an NMR spectrum.
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Incorrect Structure: If the spectral data is significantly different from what is expected, there is a possibility that an unexpected product has been formed. In this case, further characterization using techniques such as mass spectrometry and 2D NMR may be necessary to elucidate the structure of the product.
Data Presentation
Table 1: Spectroscopic Data for this compound
| Technique | Observed Data |
| ¹H NMR | The chemical shifts and their assignments are detailed in the literature. |
| ¹³C NMR | The chemical shifts for the carbon atoms are well-documented. |
| Mass Spec. | Molecular Weight: 149.15 g/mol [3] |
Experimental Protocols
Synthesis of this compound
This protocol is a general procedure for the synthesis of this compound from 2-aminophenol and chloroacetyl chloride.[4]
Materials:
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2-Aminophenol
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Chloroacetyl chloride
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Sodium bicarbonate (NaHCO₃)
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Butanone
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Water
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Ethanol (for recrystallization)
Procedure:
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Dissolve 2-aminophenol in butanone in a round-bottom flask.
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Add an aqueous solution of sodium bicarbonate to the flask.
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Cool the mixture in an ice bath.
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Slowly add chloroacetyl chloride to the reaction mixture with stirring.
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After the addition is complete, continue stirring the reaction at room temperature.
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Monitor the reaction progress by TLC.
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Once the reaction is complete, remove the butanone under reduced pressure.
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Filter the solid product and wash it with water.
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Purify the crude product by recrystallization from ethanol.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Nrf2-HO-1 signaling pathway and the role of this compound derivatives.
References
Technical Support Center: Enhancing the Biological Activity of 2H-1,4-Benzoxazin-3(4H)-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at enhancing the biological activity of 2H-1,4-Benzoxazin-3(4H)-one.
Frequently Asked Questions (FAQs)
Q1: What are the most effective strategies to enhance the biological activity of the this compound scaffold?
A1: A primary strategy for enhancing biological activity is the introduction of various substituents onto the this compound core. One of the most successful approaches has been the incorporation of a 1,2,3-triazole moiety, often via a "click chemistry" approach.[1] This modification has been shown to impart or significantly improve anticancer and anti-inflammatory activities.[2][3] The position of substitution is crucial; for instance, introducing 1,2,3-triazole groups at the 7-position of the benzoxazinone ring has yielded compounds with notable inhibitory activity against various cancer cell lines.
Q2: What types of biological activities have been reported for derivatives of this compound?
A2: Derivatives of this compound have demonstrated a broad spectrum of biological activities, including:
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Anticancer activity: These compounds have been shown to inhibit the growth of various cancer cell lines, including liver, lung, breast, and cervical cancer.[4] The mechanism of action often involves inducing DNA damage, apoptosis, and autophagy.[5]
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Anti-inflammatory activity: Certain derivatives have shown potent anti-inflammatory effects by reducing the production of nitric oxide (NO) and pro-inflammatory cytokines in microglial cells.[2]
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Antimicrobial and antifungal properties: The benzoxazinone core is a naturally occurring scaffold in some plants and is known to play a role in defense against pathogens.
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Central Nervous System (CNS) activity: Modifications to the benzoxazinone structure have led to compounds with affinity for serotonin receptors, suggesting potential applications as anxiolytic or antidepressant agents.[6]
Q3: What are the key signaling pathways modulated by active this compound derivatives?
A3: Active derivatives have been shown to modulate several critical signaling pathways. In the context of cancer, they can induce DNA damage, leading to the upregulation of γ-H2AX and subsequent apoptosis through the activation of executioner caspases like caspase-7. Some derivatives also induce autophagy, as evidenced by increased expression of LC3.[5] In terms of anti-inflammatory action, these compounds can activate the antioxidant Nrf2-HO-1 signaling pathway, which helps to reduce intracellular reactive oxygen species (ROS) levels and mitigate inflammation.[2][3]
Troubleshooting Guides
Synthesis of this compound Derivatives
Issue 1: Low yield of the final 1,2,3-triazole conjugated product.
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Possible Cause 1: Incomplete amide coupling reaction. The initial formation of the amide bond between the benzoxazinone core and the linker is a critical step.
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Suggested Solution: Ensure anhydrous conditions as HATU can be sensitive to moisture. Use a slight excess of the amine component (1.1-1.2 equivalents) to drive the reaction to completion. Allow for sufficient reaction time, monitoring progress by TLC or LC-MS. If the reaction is sluggish, consider gentle heating.
-
-
Possible Cause 2: Inefficient copper-catalyzed azide-alkyne cycloaddition (CuAAC). The "click" reaction may not be proceeding optimally.
-
Suggested Solution: The oxidation state of the copper catalyst is crucial; ensure the use of a reducing agent like sodium ascorbate to maintain Cu(I).[7] The choice of ligand can also impact the reaction; for aqueous conditions, a water-soluble ligand like THPTA is recommended.[7] Degas the solvent to remove oxygen, which can oxidize the Cu(I) catalyst.
-
-
Possible Cause 3: Side product formation. Unwanted side reactions can consume starting materials and reduce the yield.
-
Suggested Solution: Carefully control the reaction temperature. Overheating can lead to decomposition or polymerization. Ensure the purity of starting materials, as impurities can lead to side reactions.
-
Issue 2: Difficulty in purifying the final product.
-
Possible Cause 1: Co-elution of starting materials or byproducts during column chromatography.
-
Suggested Solution: Optimize the solvent system for column chromatography. A gradual gradient elution may be necessary to achieve good separation. Consider using a different stationary phase if silica gel is not effective.
-
-
Possible Cause 2: Product insolubility.
-
Suggested Solution: If the product precipitates during workup or purification, try using a different solvent system. Recrystallization from a suitable solvent can be an effective final purification step.
-
Biological Assays
Issue 1: High variability in MTT assay results.
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Possible Cause 1: Uneven cell seeding.
-
Suggested Solution: Ensure a homogenous cell suspension before seeding. Pipette up and down gently before dispensing cells into each well. Avoid introducing bubbles.
-
-
Possible Cause 2: Incomplete solubilization of formazan crystals. This can lead to artificially low absorbance readings.
-
Suggested Solution: After the incubation with MTT, ensure complete dissolution of the formazan crystals by adding an appropriate solubilizing agent like DMSO or acidified isopropanol. Use an orbital shaker or gentle pipetting to aid dissolution and visually inspect the wells under a microscope before reading the plate.
-
-
Possible Cause 3: Interference from the test compound. Colored compounds or compounds that can reduce MTT non-enzymatically can interfere with the assay.[8]
-
Suggested Solution: Run a control plate with the test compound in cell-free media to check for any direct reduction of MTT or color interference. If interference is observed, consider using an alternative viability assay.
-
Issue 2: Weak or no signal in Western Blot for apoptosis markers (e.g., cleaved caspase-7).
-
Possible Cause 1: Insufficient protein loading.
-
Suggested Solution: Quantify the protein concentration of your lysates using a reliable method (e.g., BCA assay) and ensure you are loading a sufficient amount of protein per lane (typically 20-30 µg).
-
-
Possible Cause 2: Suboptimal antibody concentration or incubation time.
-
Suggested Solution: Titrate the primary antibody to determine the optimal concentration. Increase the primary antibody incubation time, for example, overnight at 4°C, to enhance the signal.[3]
-
-
Possible Cause 3: Inefficient protein transfer.
-
Suggested Solution: Confirm successful protein transfer from the gel to the membrane by staining the membrane with Ponceau S after transfer.[6] Ensure good contact between the gel and the membrane and that the transfer buffer is fresh.
-
Issue 3: High background in Western Blot.
-
Possible Cause 1: Inadequate blocking.
-
Suggested Solution: Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of non-fat milk, or vice versa), as some antibodies have a preference.[9]
-
-
Possible Cause 2: Antibody concentration is too high.
-
Suggested Solution: Reduce the concentration of the primary or secondary antibody.
-
-
Possible Cause 3: Insufficient washing.
-
Suggested Solution: Increase the number and duration of washing steps after primary and secondary antibody incubations to remove non-specifically bound antibodies.[6]
-
Data Presentation
Table 1: Anticancer Activity of this compound-1,2,3-triazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| c5 | Huh-7 (Liver Cancer) | 28.48 | |
| c14 | Huh-7 (Liver Cancer) | 32.60 | |
| c16 | Huh-7 (Liver Cancer) | 31.87 | |
| c18 | Huh-7 (Liver Cancer) | 19.05 | |
| 5b | MCF-7 (Breast Cancer) | 17.08 µg/mL | |
| 5b | HeLa (Cervical Cancer) | 15.38 µg/mL | |
| 3c | A549 (Lung Cancer) | 3.29 |
Table 2: Anti-inflammatory Activity of this compound-1,2,3-triazole Derivatives in LPS-Induced BV-2 Cells
| Compound (10 µM) | Reduction in NO Production (%) | Reduction in Intracellular ROS (%) | Reference |
| e2 | Significant | 64.25 ± 6.96 | [2] |
| e16 | Significant | 57.90 ± 12.04 | [2] |
| e20 | Significant | 42.56 ± 5.19 | [2] |
Experimental Protocols
General Synthesis of 7-(1,2,3-triazolyl)-2H-1,4-Benzoxazin-3(4H)-one Derivatives
This protocol describes a general three-step synthesis for conjugating a 1,2,3-triazole moiety to the 7-position of the this compound core.
Step 1: Synthesis of 7-amino-2H-benzo[b][3]oxazin-3(4H)-one
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Suspend 7-nitro-2H-1,4-benzoxazin-3(4H)-one in methanol.
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Add 10% palladium on carbon (5% w/w) under an argon atmosphere.[10]
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Hydrogenate the mixture at 40 psi for 16 hours.[10]
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Dilute the reaction mixture with THF and filter through celite to remove the catalyst.[10]
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Evaporate the solvent under reduced pressure to obtain the crude product.
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Recrystallize the product from a suitable solvent system (e.g., THF/Hexane) to yield 7-amino-2H-benzo[b][3]oxazin-3(4H)-one as a solid.[10]
Step 2: Amide Coupling to Introduce the Alkyne Moiety
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Dissolve 7-amino-2H-benzo[b][3]oxazin-3(4H)-one (1.0 eq.) and an alkyne-containing carboxylic acid (1.0-1.2 eq.) in an anhydrous solvent such as DMF under an inert atmosphere (e.g., nitrogen).
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Add HATU (1.0-1.5 eq.) to the mixture.
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Add a non-nucleophilic base such as DIPEA (2.0-5.0 eq.) and stir the mixture at room temperature for 15-30 minutes for pre-activation.[11]
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Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-18 hours.
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a weak acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine to remove unreacted reagents and byproducts.[11]
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the terminal alkyne derivative.
Step 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
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Dissolve the terminal alkyne derivative (1.0 eq.) and the desired azide (1.0 eq.) in a suitable solvent system (e.g., a mixture of t-BuOH and water).
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Prepare a fresh solution of sodium ascorbate (0.1 eq.) in water.
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Prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 eq.) in water.
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To the stirred solution of the alkyne and azide, add the sodium ascorbate solution followed by the copper sulfate solution.[12]
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Stir the reaction mixture at room temperature. The reaction is typically complete within 1-24 hours. Monitor progress by TLC or LC-MS.
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Upon completion, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain the final 1,2,3-triazole conjugate.
MTT Assay for Anticancer Activity
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[2]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the cells with the compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., 100-150 µL of DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Western Blot for Apoptosis Markers
-
Cell Lysis: After treating cells with the test compounds, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved caspase-7, γ-H2AX, and a loading control like β-actin) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative expression levels of the target proteins.
Visualizations
Caption: Workflow for synthesis and biological evaluation of derivatives.
Caption: Key signaling pathways modulated by benzoxazinone derivatives.
Caption: Logical workflow for troubleshooting low synthesis yields.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 3. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. 2.7.6. In Vitro Anticancer Activity by MTT Assay [bio-protocol.org]
- 5. Apoptosis western blot guide | Abcam [abcam.com]
- 6. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Is Your MTT Assay the Right Choice? [promega.com]
- 9. bosterbio.com [bosterbio.com]
- 10. prepchem.com [prepchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 2H-1,4-Benzoxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
The 2H-1,4-benzoxazin-3(4H)-one scaffold is a privileged heterocyclic motif found in a variety of biologically active compounds and natural products. Its synthesis is of significant interest to the medicinal and organic chemistry communities. This guide provides an objective comparison of the most common and effective methods for the synthesis of this important molecular framework, supported by experimental data to aid researchers in selecting the optimal strategy for their specific needs.
Key Synthesis Strategies at a Glance
The primary synthetic routes to this compound and its derivatives can be broadly categorized into four main approaches:
-
Reductive Cyclization of 2-Nitrophenol Derivatives: A classic and robust two-step method involving O-alkylation of a 2-nitrophenol followed by the reduction of the nitro group and subsequent intramolecular cyclization.
-
Copper-Catalyzed Cascade Reactions: An efficient approach that utilizes copper catalysts to facilitate the formation of the benzoxazinone ring from readily available starting materials like o-halophenols and 2-haloacetamides.
-
Palladium-Catalyzed Cascade Reactions: A powerful and versatile method employing palladium catalysts for the intramolecular C-O or C-N bond formation to construct the heterocyclic ring.
-
Microwave-Assisted Synthesis: A modern technique that often accelerates reaction times and improves yields for the synthesis of 2H-1,4-benzoxazin-3(4H)-ones, particularly in one-pot procedures.
Comparative Data of Synthesis Methods
The following table summarizes the key quantitative parameters for the different synthetic methods, providing a clear comparison of their efficiency and reaction conditions.
| Method | Starting Materials | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Citation(s) |
| Reductive Cyclization | 2-(2-Nitrophenoxy)acetonitrile | Fe/Acetic Acid | Acetic Acid | Reflux | 2-3 | 77-95 | [1] |
| Copper-Catalyzed (Ligand) | 2-Halophenols, 2-Haloacetamides | CuI (10 mol%), 1,10-Phenanthroline (20 mol%) | Dioxane | 90 | 24 | Good | [2] |
| Copper-Catalyzed (Ligand-Free) | 2-Halophenols, Substituted Chloroacetamides | CuI (10 mol%) | DMF | 110 | 12-24 | 65-92 | [3][4] |
| Palladium-Catalyzed | o-Bromophenol, N-substituted 2-chloroacetamides | Pd(OAc)₂ (2.5 mol%), (±)BINAP (2.5 mol%) | Toluene | 110 | 24 | 75-91 | [5] |
| Microwave-Assisted | 2-Aminophenols, 2-Bromoalkanoates | DBU | DMF | 150 | 0.17-0.5 | 44-82 | [6] |
Experimental Protocols
Reductive Cyclization of 2-(2-Nitrophenoxy)acetonitrile
This method is a straightforward and cost-effective way to synthesize the parent this compound.
Procedure: To a solution of 2-(2-nitrophenoxy)acetonitrile (1.0 mmol) in glacial acetic acid (10 mL), iron powder (6.0 mmol) is added. The resulting mixture is stirred at reflux temperature for 2-3 hours. After completion of the reaction, as monitored by TLC, the reaction mixture is cooled to room temperature and filtered through a celite bed. The filtrate is concentrated under reduced pressure, and the residue is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the crude product, which is then purified by column chromatography.[1]
Ligand-Free Copper-Catalyzed Cascade Reaction
This protocol offers an efficient synthesis of N-substituted 2H-1,4-benzoxazin-3(4H)-ones without the need for expensive ligands.
Procedure: A mixture of the corresponding 2-halophenol (1.0 mmol), substituted chloroacetamide (1.2 mmol), CuI (0.1 mmol), and K₂CO₃ (2.0 mmol) in DMF (5 mL) is stirred at 110 °C for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The residue is purified by column chromatography on silica gel to give the desired product.[3][4]
Palladium-Catalyzed One-Pot Synthesis
This method is particularly useful for synthesizing a library of N-aryl substituted 2H-1,4-benzoxazin-3(4H)-ones.
Procedure: To a pressure vial, Pd(OAc)₂ (0.0075 mmol, 2.5 mol%), (±)BINAP (0.0075 mmol, 2.5 mol%), N-substituted-2-chloroacetamide (0.45 mmol), and Cs₂CO₃ (0.6 mmol) are added. The vial is sealed, evacuated, and backfilled with nitrogen. Dry, degassed toluene (3 mL) and o-bromophenol (0.30 mmol) are then added via syringe. The resulting mixture is stirred at 110 °C for 24 hours. After cooling, the reaction mixture is filtered through celite and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography to afford the desired product.[5]
Microwave-Assisted One-Pot Regioselective Synthesis
This protocol provides a rapid and efficient route to 2-alkyl substituted benzoxazinones.
Procedure: A mixture of a 2-aminophenol (1.0 mmol), a 2-bromoalkanoate (1.2 mmol), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (2.5 mmol) in DMF (3 mL) is subjected to microwave irradiation at 150 °C for 10-30 minutes. After completion, the reaction mixture is cooled, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography.[6]
Visualization of Synthetic Pathways
The following diagrams illustrate the logical workflow of the key synthetic strategies described above.
References
- 1. A simple and facile route for the synthesis of 2H-1,4-benzoxazin-3-(4H)-ones via reductive cyclization of 2-(2-nitrophenoxy)acetonitrile adducts in the presence of Fe/acetic acid [agris.fao.org]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. Method for the Synthesis of 2H-1,4-Benzoxazin-3-(4H)-ones via Ligand-Free Copper-Catalyzed Cascade Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Microwave-assisted one-pot regioselective synthesis of 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines [organic-chemistry.org]
A Comparative Guide to 2H-1,4-Benzoxazin-3(4H)-one and its Derivatives in Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological performance of 2H-1,4-Benzoxazin-3(4H)-one and its derivatives, supported by experimental data. The content delves into their anticancer, anti-inflammatory, and antimicrobial activities, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
The this compound scaffold is a privileged heterocyclic structure in medicinal chemistry, known for its broad range of biological activities.[1][2] Derivatives of this core structure have shown significant potential as anticancer, anti-inflammatory, and antimicrobial agents.[3][4][5] This guide aims to provide a comprehensive overview and comparison of these derivatives to aid in the development of novel therapeutic agents.
Anticancer Activity: A Quantitative Comparison
Derivatives of this compound have demonstrated notable cytotoxic activity against various human cancer cell lines. The introduction of a 1,2,3-triazole moiety, in particular, has been a successful strategy in enhancing anticancer potential.[1][6][7] The rigid, planar structure of these compounds is thought to facilitate intercalation into tumor cell DNA, leading to DNA damage and subsequent cell death.[1][6][7]
Below is a summary of the half-maximal inhibitory concentrations (IC50) for a series of this compound derivatives against several cancer cell lines.
| Compound | Huh-7 (Liver Cancer) IC50 (μM)[1][6][7] | MCF-7 (Breast Cancer) IC50 (μM)[1] | A549 (Lung Cancer) IC50 (μM)[1] | L02 (Normal Liver) Cell Viability (%)[1] |
| c5 | 28.48 | >50 | >50 | ~100 |
| c14 | 32.60 | >50 | >50 | ~100 |
| c16 | 31.87 | >50 | >50 | ~100 |
| c18 | 19.05 | >50 | >50 | ~100 |
Anti-inflammatory Properties and the Nrf2-HO-1 Signaling Pathway
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Certain this compound derivatives have been shown to possess significant anti-inflammatory properties by modulating the Nrf2-HO-1 signaling pathway.[8][9][10] In response to inflammatory stimuli like lipopolysaccharide (LPS), microglial cells produce inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines.[8][10][11]
The tested derivatives have been observed to suppress the production of these inflammatory markers.[8][10][12] This effect is mediated through the activation of the Nrf2-HO-1 pathway, a critical cellular defense mechanism against oxidative stress and inflammation.[8][12][13] Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by Keap1.[13][14][15] Upon stimulation by compounds like the benzoxazinone derivatives, Nrf2 translocates to the nucleus and activates the expression of antioxidant enzymes, including heme oxygenase-1 (HO-1), which in turn helps to resolve inflammation.[13][14][15]
The following table summarizes the inhibitory effects of selected derivatives on NO production in LPS-induced BV-2 microglial cells.
| Compound | NO Production (% of LPS control) at 10 μM[8][10] | Cell Viability (% of control) at 10 μM[8] |
| e2 | 44.15 ± 3.45 | 100.31 ± 4.23 |
| e16 | 34.21 ± 2.89 | 98.76 ± 5.11 |
| e20 | 28.98 ± 3.12 | 97.54 ± 3.98 |
| Resveratrol (20 μM) | 42.02 ± 2.50 | Not specified |
Signaling Pathway of Anti-inflammatory Action
Caption: Nrf2-HO-1 signaling pathway activation by benzoxazinone derivatives.
Antimicrobial Activity
The emergence of antimicrobial resistance necessitates the development of new therapeutic agents.[4] Benzoxazinone derivatives have been investigated for their potential as antimicrobial agents against a range of bacterial and fungal strains.[4][5][16][17] The introduction of sulfonamide and thiosemicarbazone moieties has been explored to enhance their antimicrobial efficacy.[4][17]
The following table presents the minimum inhibitory concentration (MIC) values for a selection of benzoxazinone-thiosemicarbazone derivatives.
| Compound | Bacillus subtilis MIC (µg/mL)[4] | Staphylococcus aureus MIC (µg/mL)[4] | Escherichia coli MIC (µg/mL)[4] | Pseudomonas aeruginosa MIC (µg/mL)[4] | Candida albicans MIC (µg/mL)[4] | Aspergillus niger MIC (µg/mL)[4] |
| 5b4 | 31.25 | 31.25 | 62.5 | 62.5 | 31.25 | 62.5 |
| Ampicillin | 100 | 100 | 100 | 100 | - | - |
| Fluconazole | - | - | - | - | 100 | 100 |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Experimental Workflow for Biological Evaluation
Caption: General workflow for the synthesis and biological evaluation of benzoxazinone derivatives.
Protocol 1: Anticancer Activity - MTT Assay[18]
This protocol determines the cytotoxic effect of the compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are treated with various concentrations of the benzoxazinone derivatives and incubated for a further 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Protocol 2: Anti-inflammatory Activity - Nitric Oxide (NO) Assay (Griess Test)[8][10]
This assay measures the production of nitric oxide, a key inflammatory mediator.
-
Cell Culture: BV-2 microglial cells are cultured in a 96-well plate.
-
Stimulation and Treatment: The cells are pre-treated with the benzoxazinone derivatives for 1 hour, followed by stimulation with lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.
-
Sample Collection: The cell culture supernatant is collected.
-
Griess Reaction: The supernatant is mixed with Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Absorbance Measurement: The absorbance is measured at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.
-
Data Analysis: The concentration of nitrite is calculated from a standard curve, and the percentage inhibition of NO production is determined.
Protocol 3: Antimicrobial Activity - Minimum Inhibitory Concentration (MIC) Determination[4][19]
This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The benzoxazinone derivatives are serially diluted in a liquid growth medium in a 96-well plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
Visual Assessment: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
References
- 1. This compound linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijbpas.com [ijbpas.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. 2 H-1,4-Benzoxazin-3(4 H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and anti-inflammatory activity of this compound derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, and anti-inflammatory activity of this compound derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Pharmacological Modulation of Nrf2/HO-1 Signaling Pathway as a Therapeutic Target of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The NRF-2/HO-1 Signaling Pathway: A Promising Therapeutic Target for Metabolic Dysfunction-Associated Steatotic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Activation of Nrf2/HO-1 signaling: An important molecular mechanism of herbal medicine in the treatment of atherosclerosis via the protection of vascular endothelial cells from oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis and antimicrobial activity of novel benzoxazine sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship (SAR) Studies of 2H-1,4-Benzoxazin-3(4H)-one Analogues: A Comparative Guide
The 2H-1,4-benzoxazin-3(4H)-one scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and agrochemistry due to its presence in a wide array of biologically active compounds. Analogues of this core structure have demonstrated a remarkable diversity of pharmacological and biological effects, including anticancer, anti-inflammatory, herbicidal, and enzyme inhibitory activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound derivatives, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in the design of novel and potent agents.
Anticancer Activity
Recent studies have explored the potential of this compound analogues as anticancer agents, with a particular focus on their ability to induce DNA damage and apoptosis in tumor cells. A notable strategy has been the introduction of a 1,2,3-triazole moiety at the 7-position of the benzoxazinone core, leading to the synthesis of novel compounds with significant inhibitory activity against various cancer cell lines.
The following table summarizes the in vitro cytotoxic activity (IC50) of selected this compound-1,2,3-triazole conjugates against the Huh-7 human liver cancer cell line.
| Compound | R Group (Substituent on Triazole) | IC50 (μM) against Huh-7 Cells[1] |
| c5 | 4-Fluorophenyl | 28.48[1] |
| c14 | 3-Chlorophenyl | 32.60[1] |
| c16 | 3-Bromophenyl | 31.87[1] |
| c18 | 3-Nitrophenyl | 19.05[1] |
SAR Insights: The data suggests that the electronic nature and position of the substituent on the phenyl ring attached to the triazole moiety play a crucial role in the cytotoxic activity. The compound c18 , bearing a strong electron-withdrawing nitro group at the meta position, exhibited the most potent activity against Huh-7 cells. This indicates that electron-deficient aromatic rings in this position may enhance the anticancer potential of these analogues.
Cell Culture and Viability Assay (MTT Assay): Human tumor cell lines, including Huh-7, were cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2. For the viability assay, cells were seeded in 96-well plates and treated with various concentrations of the synthesized compounds for a specified duration. Subsequently, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well, and the plates were incubated to allow the formation of formazan crystals by viable cells. The formazan crystals were then dissolved in a solubilizing agent (e.g., DMSO), and the absorbance was measured at a specific wavelength using a microplate reader. The IC50 values were calculated from the dose-response curves.[2]
DNA Damage and Apoptosis Assays: Mechanistic studies to evaluate DNA damage often involve monitoring the expression of markers like γ-H2AX. Apoptosis can be assessed by measuring the expression of key proteins such as caspase-7. These analyses are typically performed using techniques like Western blotting or immunofluorescence microscopy.[1]
Caption: Proposed mechanism of anticancer activity for this compound-triazole analogues.
Anti-inflammatory Activity
Derivatives of this compound have also been investigated for their anti-inflammatory properties, particularly in the context of neuroinflammation. The introduction of a 1,2,3-triazole moiety has been shown to modulate inflammatory pathways in microglial cells.
The following table presents the inhibitory effects of selected this compound-1,2,3-triazole derivatives on lipopolysaccharide (LPS)-induced nitric oxide (NO) production in BV-2 microglial cells.
| Compound | R Group (Substituent on Triazole) | NO Inhibition (%) at 10 μM[3] |
| e2 | 4-Fluorophenyl | High |
| e16 | 3-Bromophenyl | High |
| e20 | 3,5-Difluorophenyl | High |
(Note: The original source describes the activity as "most promising" without providing specific percentage values in the abstract. "High" is used here to represent this qualitative description.)
SAR Insights: The compounds e2 , e16 , and e20 were identified as the most promising anti-inflammatory agents among the series without exhibiting significant cytotoxicity.[3] This suggests that substitutions on the phenyl ring of the triazole moiety with halogen atoms (fluoro, bromo) are favorable for this activity. The underlying mechanism is believed to involve the activation of the Nrf2-HO-1 signaling pathway and a reduction in reactive oxygen species (ROS) production.[3]
Cell Culture and Treatment: BV-2 microglial cells are cultured in appropriate media. For experiments, cells are pre-treated with the test compounds for a certain period before being stimulated with LPS (lipopolysaccharide) to induce an inflammatory response.
Nitric Oxide (NO) Assay (Griess Assay): The production of NO, a key inflammatory mediator, is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent. The absorbance is measured spectrophotometrically, and the percentage of NO inhibition by the test compounds is calculated relative to the LPS-treated control group.
Western Blot Analysis for Nrf2 and HO-1: To investigate the mechanism of action, the expression levels of proteins involved in the antioxidant response, such as Nrf2 and heme oxygenase-1 (HO-1), are determined by Western blot analysis of cell lysates.[3]
Caption: Workflow for screening this compound analogues for anti-inflammatory activity.
Herbicidal Activity
Natural and synthetic benzoxazinones have been studied for their phytotoxic effects, making them potential leads for the development of new herbicides. The degradation products of naturally occurring benzoxazinones, as well as their synthetic analogues, have shown significant herbicidal activity.
The following table summarizes the phytotoxic activity of selected benzoxazinone derivatives.
| Compound | Name | General Observation on Phytotoxicity[4] |
| APO | 2-Aminophenoxazin-3-one | High inhibitory activity |
| ABOA | 4-Acetoxy-(2H)-1,4-benzoxazin-3(4H)-one | High inhibitory activity |
| D-DIBOA | 4-Hydroxy-(2H)-1,4-benzoxazin-3(4H)-one | High inhibitory activity |
| D-DIMBOA | 4-Hydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one | High inhibitory activity |
SAR Insights: The degradation product APO and several 2-deoxy derivatives of natural benzoxazinones, such as ABOA, D-DIBOA, and D-DIMBOA, displayed high inhibitory activity against the growth of various plant species.[4] The high phytotoxicity and stability of APO suggest its significant ecological role in plant defense mechanisms.[4] These 2-deoxy derivatives are considered promising leads for developing new natural herbicide models based on the 1,4-benzoxazine skeleton.[5]
Plant Growth Bioassays: The phytotoxic effects of the compounds are evaluated on standard target species (STS), which typically include both monocots (e.g., wheat, onion) and dicots (e.g., cress, lettuce, tomato).[4] Seeds of these plants are germinated and grown in the presence of different concentrations of the test compounds. The effects on seed germination, root elongation, and shoot growth are measured after a specific period and compared to a control group.
α-Chymotrypsin Inhibition
A series of benzoxazinone derivatives have been synthesized and evaluated for their inhibitory activity against α-chymotrypsin, a serine protease.
The following table shows the IC50 values for the inhibition of α-chymotrypsin by selected benzoxazinone analogues.
| Compound | Substituent on Phenyl Ring | IC50 (μM)[6] |
| 1 | H | 6.5 |
| 2 | 2-F | 10.3 |
| 3 | 3-F | 14.7 |
| 4 | 4-F | 21.2 |
| 5 | 2-Cl | 12.1 |
| 6 | 3-Cl | 18.3 |
| 7 | 4-Cl | 27.5 |
SAR Insights: The unsubstituted benzoxazinone (1 ) showed the highest inhibitory potential. The introduction of substituents on the phenyl ring generally reduced the inhibitory activity. For halogen substituents, the inhibitory potential followed the order F > Cl > Br. Furthermore, for strong electron-donating or withdrawing groups, the inhibitory potential was found to be in the order of ortho > meta > para substitution.[6]
Enzyme Inhibition Assay: The α-chymotrypsin inhibitory activity is determined spectrophotometrically. The assay is typically performed in a buffer solution containing the enzyme, the test compound (inhibitor), and a suitable substrate (e.g., N-succinyl-phenylalanine-p-nitroanilide). The rate of the enzymatic reaction is monitored by measuring the increase in absorbance due to the release of p-nitroaniline from the substrate. The IC50 values are determined by plotting the percentage of enzyme inhibition against different concentrations of the inhibitor.
Kinetics Studies: To understand the mechanism of inhibition, kinetic studies are performed by measuring the initial rates of the enzymatic reaction at various substrate and inhibitor concentrations. The type of inhibition (e.g., competitive, non-competitive) and the inhibition constants (Ki) are determined from Lineweaver-Burk plots or other kinetic models.[6]
References
- 1. This compound linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and anti-inflammatory activity of this compound derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of 2H-1,4-Benzoxazin-3(4H)-one Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2H-1,4-Benzoxazin-3(4H)-one scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological activities. This guide provides a comparative analysis of the in vivo efficacy of various this compound derivatives in the key therapeutic areas of oncology and inflammation. The information is compiled from recent preclinical studies, presenting quantitative data, detailed experimental protocols, and the underlying signaling pathways to facilitate informed decisions in drug discovery and development.
Anti-Cancer Efficacy
Several derivatives of this compound have shown significant promise as anti-cancer agents in vivo, primarily through the inhibition of key signaling pathways involved in tumor growth and survival. This section compares the performance of notable derivatives in preclinical xenograft models.
Comparative In Vivo Anti-Cancer Activity
| Derivative | Target(s) | Cancer Model | Dosing | Key In Vivo Efficacy | Reference |
| 8d-1 (4-phenyl derivative) | PI3K/mTOR | Hela/A549 Xenograft | 50 mg/kg | 87.7% Tumor Growth Inhibition (TGI) in Hela model | [1] |
| 32k | CDK9 | Hematological Tumor Xenograft (MV4-11) | Intermittent dosing | Significant antitumor efficacy | [2] |
| Benzoxazinone-diclofenac hybrid (3d) | Not specified | Not applicable (Anti-inflammatory focus) | Not applicable | Not applicable | |
| 1,2,3-Triazole derivatives (c-series, 14b, 14c) | DNA damage, Autophagy | Primarily in vitro data; Acute toxicity in mice reported | Not specified for efficacy | Potent in vitro activity against A549 lung cancer cells | [3][4] |
Experimental Protocols: Xenograft Models
Hela/A549 Xenograft Model for Compound 8d-1:
-
Cell Lines: Hela (human cervical cancer) and A549 (human lung cancer) cells are cultured in appropriate media.
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used.
-
Tumor Implantation: 1 x 107 viable cancer cells are injected subcutaneously into the flank of each mouse.
-
Treatment: When tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into control and treatment groups. Compound 8d-1 is administered orally at a dose of 50 mg/kg.
-
Efficacy Evaluation: Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor growth inhibition (TGI) is calculated at the end of the study.[1]
MV4-11 Xenograft Model for Compound 32k:
-
Cell Line: MV4-11 (human acute myeloid leukemia) cells are used.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID) are used.
-
Tumor Implantation: 1 x 107 MV4-11 cells are injected subcutaneously into the flank of each mouse.
-
Treatment: Once tumors are established, mice are treated with compound 32k via intermittent dosing.
-
Efficacy Evaluation: Antitumor efficacy is assessed by monitoring tumor growth over time.[2][5]
Signaling Pathway: PI3K/Akt/mTOR Inhibition by Anti-Cancer Derivatives
The anti-cancer activity of derivatives like 8d-1 is attributed to the dual inhibition of the PI3K/Akt/mTOR signaling pathway, which is crucial for cancer cell growth and survival.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound derivatives.
Anti-inflammatory Efficacy
Derivatives of this compound have also demonstrated potent anti-inflammatory properties in various in vivo models. These effects are often mediated by the activation of the Nrf2-HO-1 signaling pathway, a key regulator of the cellular antioxidant response.
Comparative In Vivo Anti-inflammatory Activity
| Derivative | Target Pathway | Animal Model | Dosing | Key In Vivo Efficacy | Reference |
| Benzoxazinone-diclofenac hybrid (3d) | Not specified | Carrageenan-induced rat paw edema | Not specified | 62.61% inhibition of paw edema | [6] |
| e16 (1,2,3-triazole modified) | Nrf2-HO-1 activation | Acute toxicity in mice | Not specified | Favorable safety profile | [7][8] |
Experimental Protocols: Inflammation and Toxicity Models
Carrageenan-Induced Paw Edema:
-
Animal Model: Rats or mice are used.
-
Induction of Inflammation: A subcutaneous injection of carrageenan (e.g., 1% solution) is administered into the plantar surface of the hind paw.
-
Treatment: The test compound (e.g., 3d ) is administered, typically before the carrageenan injection.
-
Efficacy Evaluation: Paw volume is measured at various time points after carrageenan injection using a plethysmometer. The percentage inhibition of edema is calculated by comparing the paw volume in the treated group to the control group.[9][10]
Acute Toxicity Study:
-
Animal Model: Mice are typically used.
-
Treatment: A single high dose of the test compound (e.g., e16 ) is administered.
-
Observation: Animals are observed for a set period (e.g., 14 days) for any signs of toxicity, including mortality, changes in body weight, and behavioral abnormalities.
-
Endpoint: The study determines the maximum tolerated dose (MTD) and identifies any potential target organs for toxicity.[7][8]
Signaling Pathway: Nrf2-HO-1 Activation by Anti-inflammatory Derivatives
The anti-inflammatory effects of certain this compound derivatives are linked to their ability to activate the Nrf2-HO-1 pathway. This pathway plays a critical role in protecting cells from oxidative stress and inflammation.
Caption: Activation of the Nrf2-HO-1 pathway by this compound derivatives.
Conclusion
The this compound scaffold represents a versatile platform for the development of novel therapeutics. Derivatives targeting the PI3K/Akt/mTOR pathway have demonstrated significant in vivo efficacy in cancer models, while those activating the Nrf2-HO-1 pathway show promise as anti-inflammatory agents. This guide provides a snapshot of the current landscape of in vivo studies, highlighting the potential of these compounds. Further research, particularly in vivo head-to-head comparison studies and detailed pharmacokinetic and pharmacodynamic profiling, will be crucial for advancing the most promising candidates toward clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Role of Nrf2/HO-1 system in development, oxidative stress response and diseases: an evolutionarily conserved mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. inotiv.com [inotiv.com]
- 10. researchgate.net [researchgate.net]
Toxicity Profile of 2H-1,4-Benzoxazin-3(4H)-one Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2H-1,4-benzoxazin-3(4H)-one scaffold is a promising heterocyclic structure in drug discovery, forming the basis for derivatives with significant potential in oncology and anti-inflammatory applications.[1] These compounds have demonstrated considerable efficacy in preclinical studies; however, a thorough understanding of their toxicity profile is critical for further development. This guide provides a comparative analysis of the toxicity of various this compound derivatives against established therapeutic agents, supported by experimental data and detailed methodologies.
In Vitro Cytotoxicity: Anticancer Derivatives
Derivatives of this compound, particularly those hybridized with a 1,2,3-triazole moiety, have shown potent cytotoxic activity against a range of human cancer cell lines. Their primary mechanism involves inducing DNA damage, which subsequently triggers apoptosis and autophagy in tumor cells.[2][3] The tables below compare the half-maximal inhibitory concentrations (IC₅₀) of these derivatives with standard chemotherapeutic agents, Doxorubicin and Erlotinib.
Table 1: Comparative In Vitro Cytotoxicity (IC₅₀, µM) of Anticancer Agents
| Compound/Drug | A549 (Lung) | Huh-7 (Liver) | MCF-7 (Breast) | HeLa (Cervical) | Notes |
| Benzoxazinone Derivatives | |||||
| Compound 14b[3][4] | 7.59 ± 0.31 | - | - | - | Triazole derivative; induces ROS, DNA damage, and apoptosis.[3] |
| Compound 14c[3][4] | 18.52 ± 0.59 | - | - | - | Triazole derivative; induces ROS, DNA damage, and apoptosis.[3] |
| Compound c18[1][2] | - | 19.05 | - | - | Triazole derivative; induces DNA damage and apoptosis.[1][2] |
| Compound c5[1][2] | - | 28.48 | - | - | Triazole derivative; noted for minimal cytotoxicity against normal L02 liver cells.[1] |
| Compound 5b[1][2] | - | - | 17.08 (µg/mL) | 15.38 (µg/mL) | IC₅₀ values originally reported in µg/mL.[1][2] |
| Standard Chemotherapeutics | |||||
| Doxorubicin | > 20 | > 20 | 2.5 | 2.9 | High resistance observed in A549 and Huh-7 cells.[5][6] Sensitivity varies by cell line.[5][6] |
| Erlotinib | 5.3 | 0.5 | 1.2 nM | - | EGFR inhibitor; IC₅₀ can vary significantly based on EGFR mutation status and cell line.[7][8][9] |
Note: Experimental conditions such as treatment duration can influence IC₅₀ values, requiring caution in direct comparisons.
In Vitro Anti-inflammatory Activity
Certain this compound derivatives have been investigated for their anti-inflammatory properties, particularly in the context of neuroinflammation. These compounds have been shown to reduce the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells. Their mechanism is linked to the activation of the Nrf2-HO-1 antioxidant pathway, which helps mitigate oxidative stress.[10]
Table 2: Comparative In Vitro Anti-inflammatory and Cytotoxicity Data
| Compound/Drug | Effect on LPS-induced NO Production | Cytotoxicity on BV-2 cells | Notes |
| Benzoxazinone Derivatives | |||
| Compound e2, e16, e20[10] | Significant reduction | No significant cytotoxicity | Also significantly decreased mRNA levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α).[4][10] |
| Standard Anti-inflammatory | |||
| Diclofenac | Effective inhibitor (via COX) | Cytotoxic at >5 mM | Non-selective COX inhibitor; cytotoxicity observed in fibroblast cell lines at higher concentrations.[11] |
In Vivo Acute Toxicity
Acute toxicity studies in mice have suggested a favorable safety profile for several active this compound derivatives.[2][10] When administered orally, these compounds did not lead to significant mortality or observable histopathological abnormalities in major organs, indicating a potentially wide therapeutic window. This contrasts with many conventional agents, which are associated with significant dose-limiting toxicities.
Table 3: Comparative In Vivo Acute Oral Toxicity
| Compound/Drug | Species | LD₅₀ (mg/kg) | Key Toxicities Observed |
| Benzoxazinone Derivatives | |||
| Compound c-series[2] | Mice | Favorable safety profile reported | Acute toxicity study showed no significant adverse effects.[2] |
| Compound e16[10] | Mice | Favorable safety profile reported | No significant histopathological differences in heart, liver, spleen, lungs, or kidneys compared to control.[10] |
| Standard Chemotherapeutics | |||
| Doxorubicin | Mice | ~570 (Oral) | Cardiotoxicity, myelosuppression, gastrointestinal toxicity.[12] |
| Erlotinib | Rat | >2000 (Not well-defined) | Primary toxicities include severe skin rash, diarrhea, hepatotoxicity, and interstitial lung disease.[4][13] |
| Standard Anti-inflammatory | |||
| Diclofenac | Rat | 55 - 240 | Gastrointestinal ulceration and bleeding, cardiovascular thrombotic events, hepatotoxicity, renal injury.[3][14][15] |
Key Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxic effects of a compound on cultured cells.
-
Cell Seeding : Plate cells (e.g., A549, Huh-7, MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment : Treat the cells with various concentrations of the test compound (e.g., this compound derivatives, doxorubicin) for a specified duration (typically 24-72 hours). Include a vehicle-only control group.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the control group. The IC₅₀ value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment : Treat cells with the desired concentration of the test compound for the specified time.
-
Cell Harvesting : Collect both adherent and floating cells and wash them with cold PBS.
-
Staining : Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution to the cells.
-
Incubation : Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry : Analyze the stained cells using a flow cytometer.
-
Viable cells : Annexin V-negative and PI-negative.
-
Early apoptotic cells : Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.
-
Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)
This method is used to estimate the LD₅₀ value in animals while minimizing the number of animals used.[16]
-
Animal Acclimatization : Acclimate animals (e.g., female BALB/c mice) to laboratory conditions for at least 5 days.
-
Dosing : Administer a single oral dose of the test substance to one animal. The initial dose is selected based on preliminary information.
-
Observation : Observe the animal for signs of toxicity and mortality for up to 14 days.[16]
-
Sequential Dosing : If the animal survives, the next animal receives a higher dose. If the animal dies, the next animal receives a lower dose. The dose progression factor is typically 3.2.
-
LD₅₀ Calculation : The test is stopped when a stopping criterion is met (e.g., a specific number of reversals in outcome). The LD₅₀ is then calculated using maximum likelihood methods.[16] Gross necropsy is performed on all animals at the end of the study.
Visualizing Mechanisms and Workflows
Mechanisms of Action
The diagrams below illustrate the proposed signaling pathways for the anticancer and anti-inflammatory activities of this compound derivatives compared to standard drugs.
Experimental Workflow
The following diagram outlines a typical workflow for the initial toxicological assessment of a novel compound.
References
- 1. Molecular mechanisms of doxorubicin-induced cardiotoxicity: novel roles of sirtuin 1-mediated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. jptcp.com [jptcp.com]
- 4. Erlotinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. tis.wu.ac.th [tis.wu.ac.th]
- 6. benchchem.com [benchchem.com]
- 7. Augmented antitumor effects of erlotinib and cabozantinib on A549 non-small cell lung cancer: In vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Sensitivity of breast cancer cells to erlotinib depends on cyclin-dependent kinase 2 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antagonism of thromboxane receptors by diclofenac and lumiracoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gastrointestinal toxicity among patients taking selective COX‐2 inhibitors or conventional NSAIDs, alone or combined with proton pump inhibitors: a case–control study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Differential Toxicities of Tyrosine Kinase Inhibitors in the Management of Metastatic Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Diclofenac - Wikipedia [en.wikipedia.org]
- 15. merck.com [merck.com]
- 16. Erlotinib-related skin toxicities: treatment strategies in patients with metastatic non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of the Antifungal Activity of 2H-1,4-Benzoxazin-3(4H)-one Derivatives
A comprehensive guide for researchers, scientists, and drug development professionals on the antifungal potential of novel 2H-1,4-Benzoxazin-3(4H)-one derivatives. This report details their efficacy against a range of pathogenic fungi, outlines key experimental protocols, and explores potential mechanisms of action.
The emergence of drug-resistant fungal strains poses a significant threat to public health and agriculture, necessitating the discovery and development of novel antifungal agents. Derivatives of this compound have garnered considerable attention as a promising class of heterocyclic compounds exhibiting a broad spectrum of biological activities, including potent antifungal properties. This guide provides a comparative analysis of the antifungal activity of various synthesized this compound derivatives, supported by experimental data from recent studies.
Quantitative Antifungal Activity
The antifungal efficacy of this compound derivatives has been evaluated against a variety of phytopathogenic and clinically relevant fungi. The data, presented in the tables below, summarizes the inhibitory activity of different structural analogs, highlighting key structure-activity relationships.
Acylhydrazone Derivatives
A series of 1,4-benzoxazin-3-one derivatives incorporating an acylhydrazone moiety has demonstrated significant antifungal activity against several plant pathogenic fungi. The introduction of different substituents on the benzoxazinone core and the acylhydrazone phenyl ring has been shown to modulate their efficacy.
Table 1: Antifungal Activity of 1,4-Benzoxazin-3-one Acylhydrazone Derivatives [1]
| Compound | R¹ | R² | Target Fungus | Inhibition Rate (%) @ 50 µg/mL | EC₅₀ (µg/mL) |
| 5l | 6-CH₃ | 3-Br | Gibberella zeae | 76.37 | 20.06 |
| 5o | 6-Cl | 4-F | Gibberella zeae | 76.14 | 23.17 |
| 5q | 6-Cl | 2-F | Pellicularia sasakii | 73.32 | 26.66 |
| 5r | 6-Cl | 3-F | Phytophthora infestans | 82.62 | 15.37 |
| 5p | 6-Cl | H | Capsicum wilt | 71.33 | 26.76 |
| Hymexazol (Control) | - | - | Gibberella zeae | 49.47 | 40.51 |
| Hymexazol (Control) | - | - | Pellicularia sasakii | - | 32.77 |
| Hymexazol (Control) | - | - | Phytophthora infestans | - | 18.35 |
| Carbendazim (Control) | - | - | Phytophthora infestans | - | 34.41 |
Data sourced from a study evaluating novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety.[1]
1,2,3-Triazole Derivatives
The incorporation of a 1,2,3-triazole moiety into the this compound scaffold has also yielded compounds with notable antifungal properties.
Table 2: Antifungal Activity of this compound Derivatives with a 1,2,3-Triazole Moiety
| Compound | Target Fungus | Inhibition Rate (%) @ 20 µg/mL |
| 3a | Rhizoctonia cerealis | 78 |
| 3a | Colletotrichum capsici | 75 |
| 2a | Rhizoctonia cerealis | 68 |
| 2c | Colletotrichum capsici | 67 |
| 3d | Colletotrichum capsici | 67 |
| Diniconazole (Control) | Rhizoctonia cerealis | 98 |
| Diniconazole (Control) | Colletotrichum capsici | 97 |
Data from a study on this compound analogs linked with a 1,2,3-triazole moiety.
Experimental Protocols
The evaluation of the antifungal activity of these compounds predominantly relies on in vitro assays that measure the inhibition of fungal growth. The following is a detailed description of a commonly employed method.
Mycelium Growth Rate Method
This method is widely used to assess the inhibitory effect of compounds on the growth of filamentous fungi.
Objective: To determine the percentage of mycelial growth inhibition or the half-maximal effective concentration (EC₅₀) of a test compound.
Materials:
-
Pure cultures of test fungi (e.g., Gibberella zeae, Pellicularia sasakii)
-
Potato Dextrose Agar (PDA) medium
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Sterile Petri dishes (9 cm diameter)
-
Sterile cork borer or scalpel
-
Incubator
Procedure:
-
Preparation of Test Plates: The test compound is dissolved in a minimal amount of solvent and then mixed with molten PDA medium to achieve the desired final concentration. The medium is then poured into sterile Petri dishes and allowed to solidify. Control plates are prepared with the solvent alone.
-
Inoculation: A mycelial disc (typically 5 mm in diameter) is taken from the edge of an actively growing fungal culture and placed at the center of each PDA plate (both test and control).
-
Incubation: The inoculated plates are incubated at a suitable temperature (e.g., 25-28°C) for a period that allows for significant growth in the control plates (typically until the mycelium covers the entire plate).
-
Data Collection: The diameter of the fungal colony is measured in two perpendicular directions for each plate.
-
Calculation: The percentage of mycelial growth inhibition is calculated using the following formula:
Inhibition (%) = [(C - T) / C] x 100
Where:
-
C is the average diameter of the mycelial colony on the control plates.
-
T is the average diameter of the mycelial colony on the treated plates.
To determine the EC₅₀ value, a range of concentrations of the test compound is used, and the resulting inhibition percentages are plotted against the logarithm of the concentration.
-
Visualizations
The following diagrams illustrate a potential mechanism of action, a generalized experimental workflow, and a key structure-activity relationship for the antifungal activity of this compound derivatives.
Caption: Generalized experimental workflow for the synthesis and antifungal screening of derivatives.
Caption: A potential mechanism of action: Inhibition of ergosterol biosynthesis.
Caption: Structure-activity relationship of this compound derivatives.
References
Validating the Mechanism of Action of 2H-1,4-Benzoxazin-3(4H)-one: A Comparative Guide
The 2H-1,4-benzoxazin-3(4H)-one scaffold is a versatile heterocyclic structure that forms the core of various synthetic and natural compounds with a wide range of biological activities.[1][2][3][4] Derivatives of this compound have garnered significant attention from researchers for their potential therapeutic applications, particularly as anticancer and anti-inflammatory agents.[1][3] This guide provides a comparative analysis of the mechanisms of action of this compound derivatives against other compounds targeting similar biological pathways, supported by experimental data and detailed protocols.
Anticancer Activity: Targeting Key Cellular Pathways
Derivatives of this compound have demonstrated potent anticancer activity through multiple mechanisms, including the induction of DNA damage, inhibition of the PI3K/mTOR and CDK9 signaling pathways, and induction of autophagy.
Comparison of Anticancer Activity
The following table summarizes the quantitative data for representative this compound derivatives and alternative compounds targeting key anticancer pathways.
| Compound/Derivative | Target(s) | Cell Line(s) | IC50/Activity | Reference(s) |
| This compound Derivatives | ||||
| Compound c18 (1,2,3-triazole derivative) | Induces DNA damage | Huh-7 (liver cancer) | 19.05 μM | [2] |
| Compound 12g (amide hybrid) | EGFR | Breast cancer cell lines | 0.46 μM | [2] |
| Compound 8d-1 (4-phenyl derivative) | PI3Kα/mTOR | HeLa, A549 | PI3Kα: 0.63 nM | [2] |
| Compound 32k | CDK9 | MV4-11 (hematologic) | Selective CDK9 inhibitor | [2] |
| Alternative PI3K/mTOR Inhibitors | ||||
| NVP-BEZ235 | PI3K/mTOR | Various cancer cell lines | Low nanomolar GI50 | [5] |
| Fisetin | PI3K/Akt/mTOR | Non-small cell lung cancer | Dose-dependent inhibition | [5] |
| Alternative CDK9 Inhibitors | ||||
| Flavopiridol (Alvocidib) | Pan-CDK inhibitor (including CDK9) | Hematologic malignancies | Down-regulates Mcl-1 | [6][7][8][9] |
| Dinaciclib | CDK1, 2, 5, 9 | AML, ALL, CLL | Down-regulates Mcl-1 | [10] |
| DNA Damaging Agents | ||||
| Doxorubicin | Topoisomerase II inhibitor | Various cancer cell lines | Varies by cell line | [7] |
Signaling Pathway Diagrams
Experimental Protocols
This protocol is used to quantify the percentage of cells undergoing apoptosis, late apoptosis, and necrosis following treatment with the test compound.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)
-
Annexin V-FITC staining solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells at a density of 1 x 10⁶ cells in a T25 flask and treat with the desired concentration of the test compound for the specified duration. Include a vehicle-treated control.[11]
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin to detach them.[11][12]
-
Washing: Wash the collected cells twice with cold PBS by centrifugation at approximately 670 x g for 5 minutes at room temperature.[11]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of about 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[12]
-
Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.[12]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[12]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Unstained cells, Annexin V-only stained cells, and PI-only stained cells should be used as controls to set up compensation and gates.[12]
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
This immunofluorescence assay quantifies DNA double-strand breaks by detecting the phosphorylation of histone H2AX (γH2AX).
Materials:
-
Cell culture chamber slides
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: mouse monoclonal anti-γH2AX antibody
-
Secondary antibody: fluorescently labeled anti-mouse IgG
-
DAPI nuclear stain
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells in chamber slides and treat with the DNA damaging agent or test compound.[13]
-
Fixation: After treatment, remove the media and fix the cells with the fixation solution for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.[14]
-
Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.[14]
-
Blocking: Wash the cells with PBS and then block with blocking solution for 1 hour to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation: Incubate the cells with the anti-γH2AX primary antibody (e.g., at a 1:500 dilution) overnight at 4°C.[14]
-
Secondary Antibody Incubation: Wash the cells three times with PBS and then incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash the cells again and stain the nuclei with DAPI.
-
Imaging: Mount the slides and visualize the γH2AX foci (appearing as distinct dots within the nucleus) using a fluorescence microscope.
-
Quantification: The number of foci per cell is counted to quantify the extent of DNA damage.[15]
Anti-inflammatory Activity: Modulating the Nrf2-HO-1 Pathway
Certain derivatives of this compound have been shown to exert anti-inflammatory effects by activating the Nrf2-HO-1 signaling pathway, which plays a crucial role in the cellular defense against oxidative stress.[3]
Comparison of Anti-inflammatory Activity
The following table provides a qualitative comparison of this compound derivatives with other known Nrf2 activators.
| Compound/Derivative | Mechanism of Action | Key Effects | Reference(s) |
| This compound Derivatives | Activates Nrf2-HO-1 pathway | Reduces LPS-induced ROS production, alleviates microglial inflammation | [3] |
| Alternative Nrf2 Activators | |||
| Sulforaphane | Activates Nrf2 | Increases expression of antioxidant enzymes | [16] |
| Curcumin | Activates Nrf2 | Upregulates Nrf2, NQO-1, GST, and HO-1 expression | [17] |
| Wogonin | Activates Nrf2 | Promotes nuclear translocation of Nrf2, inhibits NF-κB | [18] |
| Dimethyl Fumarate (DMF) | Activates Nrf2 | Reduces LPS-induced inflammation | [18] |
Signaling Pathway Diagram
Experimental Protocols
This protocol assesses the activation of Nrf2 by measuring its translocation from the cytoplasm to the nucleus.
Materials:
-
Cell lysis buffer for cytoplasmic and nuclear fractionation
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-Nrf2, anti-Lamin B (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Cell Fractionation: Harvest the cells and perform cytoplasmic and nuclear fractionation according to a standard protocol to separate the cytoplasmic and nuclear proteins.
-
Protein Quantification: Determine the protein concentration of each fraction using a protein assay.
-
Western Blotting: a. Separate equal amounts of protein from the cytoplasmic and nuclear fractions by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour. d. Incubate the membrane with the primary antibodies (anti-Nrf2, anti-Lamin B, and anti-GAPDH) overnight at 4°C. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour. f. Wash the membrane again and detect the protein bands using a chemiluminescence reagent.
-
Analysis: An increase in the Nrf2 signal in the nuclear fraction (normalized to Lamin B) and a corresponding decrease in the cytoplasmic fraction (normalized to GAPDH) indicate Nrf2 activation.[19]
References
- 1. jocpr.com [jocpr.com]
- 2. This compound linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and anti-inflammatory activity of this compound derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclin-dependent kinase inhibitor therapy for hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 10. Cyclin-Dependent Kinase Inhibitors in Hematological Malignancies—Current Understanding, (Pre-)Clinical Application and Promising Approaches | MDPI [mdpi.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. youtube.com [youtube.com]
- 14. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. USE OF THE γ-H2AX ASSAY TO MONITOR DNA DAMAGE AND REPAIR IN TRANSLATIONAL CANCER RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Comparative effectiveness of 4 natural and chemical activators of Nrf2 on inflammation, oxidative stress, macrophage polarization, and bactericidal activity in an in vitro macrophage infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Benchmarking 2H-1,4-Benzoxazin-3(4H)-one Derivatives as PI3K/mTOR Dual Inhibitors
The 2H-1,4-benzoxazin-3(4H)-one scaffold is a foundational structure for a variety of biologically active compounds, with derivatives demonstrating significant potential in therapeutic areas such as oncology and inflammation.[1][2][3] This guide provides a comparative analysis of a potent derivative, 4-phenyl-2H-benzo[b][4][5]oxazin-3(4H)-one, against established inhibitors of the PI3K/mTOR signaling pathway, a critical cascade in cancer cell growth and survival.[6]
Introduction to this compound
The this compound core is a heterocyclic structure that has been extensively modified to produce compounds with a wide array of pharmacological activities.[7] Researchers have developed derivatives with anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[8][9] The versatility and relative simplicity of this scaffold make it an attractive starting point for the discovery of novel therapeutic agents.[1][5]
Targeting the PI3K/Akt/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism. Dysregulation of this pathway is a common feature in many types of cancer, making it a prime target for drug development. Dual inhibitors that target both PI3K and mTOR can offer a more comprehensive blockade of the pathway, potentially leading to improved efficacy and reduced chances of resistance.
A series of 4-phenyl-2H-benzo[b][4][5]oxazin-3(4H)-one derivatives have been designed and synthesized as potent PI3K/mTOR dual inhibitors.[6] This guide will focus on the performance of a lead compound from this series, 8d-1 , in comparison to known inhibitors.
Quantitative Performance Analysis
The inhibitory activity of compound 8d-1 was evaluated against Class I PI3K isoforms and mTOR. The results are benchmarked against well-established PI3K/mTOR inhibitors.
| Compound/Inhibitor | PI3Kα (IC50 nM) | PI3Kβ (IC50 nM) | PI3Kδ (IC50 nM) | PI3Kγ (IC50 nM) | mTOR (IC50 nM) | Reference |
| Compound 8d-1 | 0.63 | - | - | - | - | [6] |
| GDC-0941 (Pictilisib) | 3 | 33 | 3 | 18 | 58 | Published Data |
| BEZ235 (Dactolisib) | 4 | 75 | 7 | 5 | 6 | Published Data |
| XL765 (Voxtalisib) | 39 | 114 | 38 | 95 | 130 | Published Data |
Note: Specific IC50 values for compound 8d-1 against other PI3K isoforms and mTOR were not detailed in the provided abstract but it is described as a pan-class I PI3K/mTOR inhibitor.[6]
Experimental Protocols
The following section outlines the general methodologies used to assess the inhibitory activity of compounds against PI3K and mTOR kinases.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against PI3K and mTOR kinases is typically determined using in vitro kinase assays. A common method is a luminescence-based assay that measures the amount of ATP remaining in solution following a kinase reaction.
General Protocol:
-
Reagents and Materials: Recombinant human PI3K/mTOR enzymes, substrate (e.g., phosphatidylinositol), ATP, and a detection reagent (e.g., Kinase-Glo®).
-
Assay Procedure:
-
The kinase, substrate, and test compound (at varying concentrations) are incubated in an appropriate buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a set time at a controlled temperature (e.g., room temperature).
-
The detection reagent is added to stop the kinase reaction and measure the remaining ATP.
-
Luminescence is measured using a plate reader.
-
-
Data Analysis: The luminescence signal is inversely proportional to the kinase activity. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.
Cell-Based Assays
To assess the in-cell activity of the inhibitors, assays measuring the phosphorylation of downstream targets of the PI3K/mTOR pathway, such as Akt and S6 ribosomal protein, are commonly used.
General Protocol (Western Blot):
-
Cell Culture: Cancer cell lines (e.g., Hela, A549) are cultured in appropriate media.[6]
-
Compound Treatment: Cells are treated with various concentrations of the test compound for a specified duration.
-
Cell Lysis: Cells are harvested and lysed to extract total protein.
-
Western Blotting:
-
Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE.
-
Proteins are transferred to a membrane (e.g., PVDF).
-
The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total forms of downstream targets (e.g., p-Akt, Akt, p-S6, S6).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The signal is detected using a chemiluminescent substrate.
-
-
Analysis: The band intensities are quantified to determine the effect of the compound on the phosphorylation of the target proteins.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general workflow for inhibitor testing.
Caption: Simplified PI3K/Akt/mTOR signaling pathway targeted by this compound derivatives.
Caption: General experimental workflow for the evaluation of novel kinase inhibitors.
Conclusion
Derivatives of this compound have demonstrated significant promise as potent inhibitors of the PI3K/mTOR pathway. The lead compound 8d-1 exhibits nanomolar efficacy against PI3Kα, positioning it as a strong candidate for further preclinical development.[6] This comparative analysis highlights the potential of the benzoxazinone scaffold in the design of novel, targeted cancer therapeutics. Further studies are warranted to fully elucidate the inhibitory profile and in vivo efficacy of these compounds.
References
- 1. Rediscovering the bioactivity and ecological role of 1,4-benzoxazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and anti-inflammatory activity of this compound derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Buy 2,4-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one | 17359-54-5 [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. This compound linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
Comparative Analysis of 2H-1,4-Benzoxazin-3(4H)-one Derivatives: A Versatile Scaffold in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Overview of Biological Activities
Derivatives of 2H-1,4-benzoxazin-3(4H)-one have been investigated for a multitude of therapeutic applications, including:
-
Anticancer: Targeting various kinases, inducing DNA damage, and promoting apoptosis.
-
Anti-inflammatory: Modulating inflammatory pathways and enzyme activity.
-
Central Nervous System (CNS) Disorders: Acting on receptors involved in neurological processes.
-
Antimicrobial: Exhibiting activity against various fungal and bacterial strains.
This guide will focus on the comparative activity of these derivatives against their specific molecular targets.
Data Presentation: Comparative Inhibitory Activities
The following tables summarize the in vitro activities of various this compound derivatives against their respective targets. It is important to note that the inhibitory activity and selectivity are highly dependent on the specific substitutions on the benzoxazinone core.
Table 1: Kinase Inhibitory Activity of this compound Derivatives
| Derivative | Target Kinase(s) | IC50 Value | Reference Compound | IC50 Value (Reference) |
| Compound 12g (amide hybrid) | EGFR | 0.46 µM | Erlotinib | Not specified in the same study |
| Compound 8d-1 (4-phenyl substituted) | PI3Kα | 0.63 nM | Not specified | Not applicable |
| mTOR | Not specified (dual inhibitor) | |||
| Compound 32k | CDK9 | Potent and selective | Not specified | Not applicable |
| Compound 4a (oxazino-quinazoline) | EGFR | 12.36 nM | Not specified | Not applicable |
Table 2: Other Enzyme and Receptor Inhibitory Activities
| Derivative | Target | Activity Type | Value |
| Compound 14n | Mineralocorticoid Receptor | Antagonist | IC50 = 41 nM |
| Compound 7d | Human Acetylcholinesterase (hAChE) | Non-competitive inhibitor | Ki = 20.2 ± 0.9 µM |
| Compound 2 (substituted 4H-3,1-benzoxazin-4-one) | Cathepsin G | Inhibitor | IC50 = 0.84 ± 0.11 µM |
Table 3: Anticancer and Anti-inflammatory Activity of Selected Derivatives
| Derivative | Cell Line / Condition | Activity | IC50 / Effect |
| Compound c18 (1,2,3-triazole linked) | Huh-7 (Liver Cancer) | Cytotoxicity | 19.05 µM |
| Compound c5 (1,2,3-triazole linked) | Huh-7 (Liver Cancer) | Cytotoxicity | 28.48 µM |
| Compound 14b (1,2,3-triazole linked) | A549 (Lung Cancer) | Cytotoxicity | 7.59 ± 0.31 µM |
| Compounds e2, e16, e20 (1,2,3-triazole moiety) | LPS-induced BV-2 cells | Anti-inflammatory | Reduced NO production |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, add the kinase and the test compound to the assay buffer.
-
Incubate for a defined period (e.g., 10-30 minutes) at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the kinase activity. For luminescence-based assays, this involves adding a detection reagent that quantifies the amount of ADP produced.
-
The signal is measured using a microplate reader.
-
Data is normalized to controls (no inhibitor for 100% activity and no enzyme for 0% activity) and IC50 values are calculated using a suitable curve-fitting software.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells in culture
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a desired period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Calculate the percentage of cell viability relative to the untreated control cells.
Western Blotting for DNA Damage Markers
This technique is used to detect specific proteins (e.g., γH2AX) in a cell lysate, which are indicative of DNA damage.
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-γH2AX, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells to extract total protein.
-
Quantify the protein concentration in each lysate.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., γH2AX).
-
Wash the membrane and then incubate with a HRP-conjugated secondary antibody that binds to the primary antibody.
-
Wash the membrane again and add a chemiluminescent substrate.
-
Detect the signal using an imaging system. The intensity of the band corresponds to the amount of the target protein. A loading control like β-actin is used to ensure equal protein loading.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways targeted by this compound derivatives and a general workflow for screening these compounds.
Caption: A general experimental workflow for the discovery of bioactive this compound derivatives.
Caption: The PI3K/Akt/mTOR signaling pathway, a common target for anticancer this compound derivatives.
Caption: The role of CDK9 in transcriptional regulation and its inhibition by specific benzoxazinone derivatives.
Caption: The Nrf2-HO-1 anti-inflammatory pathway, which can be activated by certain benzoxazinone derivatives.
Conclusion
The this compound scaffold is a highly versatile platform for the development of targeted therapeutics. The cross-reactivity and biological activity of compounds based on this core structure are not inherent to the scaffold itself but are dictated by the specific chemical modifications made to it. As demonstrated, derivatives can be engineered to be highly selective inhibitors of specific kinases, enzymes, or receptors. The data presented in this guide underscore the importance of structure-activity relationship (SAR) studies in harnessing the full potential of this privileged scaffold for the discovery of novel drugs for a wide range of diseases. Future research will likely continue to expand the diversity of targets and therapeutic applications for this remarkable class of compounds.
Synthesis of 2H-1,4-Benzoxazin-3(4H)-one Derivatives: A Comparative Overview
A Comparative Guide to the Synthesis and Bioactivity of 2H-1,4-Benzoxazin-3(4H)-one Derivatives
The reproducibility of synthesizing this compound and its derivatives, along with the subsequent biological evaluations, is crucial for advancing drug discovery and development. This guide provides an objective comparison of common synthetic methodologies and bioassays, supported by experimental data from various studies.
The synthesis of the this compound core structure and its derivatives has been approached through several reproducible methods. A common and effective strategy involves the cyclization of 2-aminophenols with various reagents. Modern synthetic efforts often focus on creating libraries of derivatives by attaching different functional groups or heterocyclic rings, such as 1,2,3-triazoles, to the core structure to explore a wider range of biological activities.[1][2]
One prevalent synthetic route involves a palladium-catalyzed cascade reaction. This method efficiently produces 2H-1,4-benzoxazin-3-(4H)-ones from o-halophenols and 2-chloroacetamides in good to excellent yields.[3] Another approach is the reductive cyclization of 2-(2-nitrophenoxy)acetonitrile adducts using iron in acetic acid, which is compatible with various functional groups.[4] Transition-metal-free multicomponent reactions have also been developed to construct the 2H-1,4-benzoxazine scaffold.[5]
The table below summarizes different synthetic approaches for this compound derivatives, highlighting the diversity in catalysts and reaction conditions.
Table 1: Comparison of Synthetic Methodologies for this compound Derivatives
| Starting Materials | Key Reagents/Catalysts | Reaction Conditions | Product Type | Reported Yields | Reference |
| o-halophenols, 2-chloroacetamides | Palladium catalyst | Toluene, 110°C, 24h | Substituted 2H-1,4-benzoxazin-3-(4H)-ones | Good to excellent | [3] |
| 2-(2-Nitrophenoxy)acetonitrile adducts | Fe/Acetic Acid | Not specified | Substituted 2H-1,4-benzoxazin-3-(4H)-ones | Good to excellent | [4] |
| 7-amino-2H-benzo[b][1][6]oxazin-3(4H)-one, 3-ethynylbenzoic acid | HATU, DIPEA | Not specified | Terminal alkyne derivatives | Not specified | [1] |
| Terminal alkynes, Azide compounds | Click Chemistry | Not specified | 1,2,3-triazole linked derivatives | Not specified | [1][2] |
Biological Activity and Bioassay Comparisons
Derivatives of this compound have demonstrated a wide spectrum of biological activities, most notably anticancer and antimicrobial effects.[1][7][8] The bioassays employed to evaluate these activities are crucial for determining the potential of these compounds as therapeutic agents.
Anticancer Activity
Numerous studies have explored the anticancer potential of these derivatives against various human cancer cell lines.[1][9][10] The primary bioassay to determine cytotoxicity is the MTT or similar cell viability assays, which provide IC50 values indicating the concentration of the compound required to inhibit 50% of cell growth.
Table 2: Anticancer Activity of this compound Derivatives
| Compound Series | Cell Line | Bioassay | Key Findings (IC50 values) | Reference |
| 1,2,3-triazole linked | Huh-7 (Liver Cancer) | Cell Viability Assay | c5: 28.48 μM, c14: 32.60 μM, c16: 31.87 μM, c18: 19.05 μM | [1][6] |
| 1,2,3-triazole linked | A549 (Lung Cancer) | Cell Viability Assay | 14b: 7.59 ± 0.31 μM, 14c: 18.52 ± 0.59 μM | [9][10] |
| Amide hybrids | Breast Cancer Cell Lines | EGFR Inhibitory Assay | 12g: 0.46 μM (EGFR inhibition) | [1] |
| Phenyl derivatives | PI3Kα | Kinase Assay | 8d-1: 0.63 nM | [11] |
Mechanistic studies often follow initial cytotoxicity screening to understand how these compounds induce cell death. Common assays include flow cytometry for apoptosis detection, western blotting to measure protein expression related to DNA damage (γ-H2AX), apoptosis (caspase-7), and autophagy (LC3).[1][6][10] Some derivatives have been shown to induce DNA damage and activate apoptosis and autophagy pathways in tumor cells.[1][6]
Antimicrobial Activity
The antimicrobial properties of this compound derivatives have been evaluated against a range of bacteria and fungi.[2][7][8] Standard methods like the disk diffusion assay or broth microdilution are used to determine the minimum inhibitory concentration (MIC).
Table 3: Antimicrobial Activity of this compound Derivatives
| Compound Series | Tested Organisms | Bioassay | Key Findings | Reference |
| 4-hydroxy derivatives | Staphylococcus aureus, Escherichia coli, Candida albicans | Not specified | Compounds 9 and 10 showed the best activity against C. albicans. | [7][8] |
| Triazole functionalized | Staphylococcus aureus | Molecular Docking and in vitro assays | Compounds 9c, 9d, and 9e identified as promising antimicrobial leads. | [2] |
| Propanolamine containing | Xanthomonas oryzae pv. oryzae (Xoo) | Turbidimetric tests | Compound 4n showed excellent antibacterial activity. | [12] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to validating research findings. Below are representative protocols for the synthesis and bioassays of this compound derivatives based on published methods.
General Synthesis Protocol for 1,2,3-Triazole Linked Derivatives
This protocol is a generalized procedure based on the "click chemistry" approach frequently used for this class of compounds.[1][2]
-
Synthesis of the Alkyne Intermediate: To a solution of 7-amino-2H-benzo[b][1][6]oxazin-3(4H)-one and 3-ethynylbenzoic acid in a suitable solvent (e.g., DMF), a coupling agent (e.g., HATU) and a base (e.g., DIPEA) are added. The reaction mixture is stirred at room temperature until completion (monitored by TLC). The product is then isolated and purified by column chromatography.
-
Click Reaction: The terminal alkyne intermediate is dissolved in a solvent mixture (e.g., t-BuOH/H2O). An appropriate azide, sodium ascorbate, and copper(II) sulfate pentahydrate are added sequentially. The reaction is stirred at room temperature. After completion, the product is extracted, dried, and purified by chromatography to yield the final 1,2,3-triazole linked derivative.
-
Characterization: The structure of the synthesized compounds is confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[2]
Protocol for Cell Viability (MTT) Assay
This protocol outlines a standard procedure for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines.[1][9]
-
Cell Seeding: Cancer cells (e.g., Huh-7, A549) are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a range from 0.1 to 100 μM) dissolved in DMSO and diluted with cell culture medium. A control group with DMSO alone is included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT reagent is added to each well, and the plates are incubated for another 4 hours to allow the formation of formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the control, and the IC50 values are determined by plotting the cell viability against the compound concentration.
Visualizing Workflows and Pathways
Diagrams created using Graphviz DOT language help in visualizing complex processes and relationships.
Caption: General workflow for the synthesis of 1,2,3-triazole linked this compound derivatives.
Caption: A typical workflow for evaluating the anticancer activity of synthesized compounds.
Caption: Activation of the Nrf2-HO-1 signaling pathway by some this compound derivatives.[13][14]
References
- 1. This compound linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential antimicrobial agents from triazole-functionalized 2H-benzo[b][1,4]oxazin-3(4H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and antimicrobial activity of some new 4-hydroxy-2H- 1,4-benzoxazin-3(4H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antibiotic activities of propanolamine containing 1,4-benzoxazin-3-ones against phytopathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Design, synthesis, and anti-inflammatory activity of this compound derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2H-1,4-Benzoxazin-3(4H)-one: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This guide provides essential information and a step-by-step operational plan for the proper disposal of 2H-1,4-Benzoxazin-3(4H)-one, a heterocyclic compound utilized in various research applications. Adherence to these procedures is vital for personnel safety and environmental protection.
I. Hazard and Safety Information
Prior to handling this compound for disposal, it is imperative to be aware of its associated hazards. This information is typically found in the Safety Data Sheet (SDS) provided by the manufacturer.
Table 1: Hazard and Safety Summary for this compound
| Hazard Classification | GHS Hazard Statement | Precautionary Statement (Disposal Context) |
| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing. |
| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation | P261: Avoid breathing dust. Use only outdoors or in a well-ventilated area. |
Note: This table summarizes general hazard information. Always refer to the specific SDS for the compound in use.
II. Personal Protective Equipment (PPE)
When handling this compound for disposal, all personnel must wear the following minimum PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect from skin exposure.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved N95 dust mask or higher-level respirator should be used.
III. Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal Decision Workflow for this compound.
IV. Step-by-Step Disposal Protocol
While specific chemical neutralization protocols for this compound are not widely established for routine laboratory disposal, the standard and safest procedure is collection and disposal via a licensed waste management company.
1. Waste Identification and Segregation:
- Identify the waste as solid this compound.
- This compound should be classified as a non-halogenated solid organic waste.
- Do not mix with incompatible waste streams. If the compound is in a solution, it should be collected as liquid organic waste, noting the solvent used.
2. Containerization:
- Collect the solid waste in a designated, leak-proof, and sealable container that is compatible with the chemical.
- For small quantities, this may be a labeled screw-cap vial or a robust plastic bag placed inside a larger solid waste container.
3. Labeling:
- Clearly label the waste container with the following information:
- The words "Hazardous Waste"
- The full chemical name: "this compound"
- The primary hazards (e.g., "Irritant")
- The date of accumulation
4. Storage:
- Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.
- The SAA should be away from general laboratory traffic and incompatible materials.
5. Final Disposal:
- Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
- The recommended method of disposal for solid organic compounds like this compound is high-temperature incineration at a permitted facility. This ensures the complete destruction of the compound.
Disclaimer: This document provides general guidance. Always consult your institution's specific waste disposal policies and procedures, and adhere to all local, state, and federal regulations.
Personal protective equipment for handling 2H-1,4-Benzoxazin-3(4H)-one
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2H-1,4-Benzoxazin-3(4H)-one (CAS No: 5466-88-6). Adherence to these procedures is essential for ensuring laboratory safety and proper chemical management.
Chemical Hazards: this compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1][2].
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specification |
| Eye and Face Protection | Safety glasses with side-shields or goggles | Conforming to EN166 (EU) or NIOSH (US) standards[3]. A face shield may also be necessary[4]. |
| Skin Protection | Chemical-resistant gloves | Nitrile gloves are a suitable option[5]. Always inspect gloves prior to use. |
| Laboratory coat | To prevent skin contact[5]. | |
| Additional Protective Clothing | Wear suitable protective clothing to prevent skin contact[4]. | |
| Respiratory Protection | Dust mask or air-purifying respirator | A dust mask of type N95 (US) is recommended. In case of inadequate ventilation, wear respiratory protection[4]. |
Operational and Disposal Plans
Proper handling and disposal procedures are crucial to mitigate risks associated with this compound. The following workflow outlines the key steps from preparation to disposal.
Handling Procedures:
-
Ensure good ventilation in the work area[4].
-
Avoid breathing dust, mist, or spray[4].
-
Wash hands and any exposed skin thoroughly after handling[2][6].
-
Do not eat, drink, or smoke in the handling area[6].
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place[3].
-
This compound is classified under Storage Class 11: Combustible Solids.
Disposal Plan:
-
Collect all waste, including contaminated consumables like pipette tips and weighing paper, in a designated and properly labeled, sealable container[5].
-
Do not mix with other waste streams unless permitted by your institution's environmental health and safety (EHS) office[5].
-
Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[6].
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
